D-2-Allylglycine Hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-aminopent-4-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-2-3-4(6)5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDZZOWASZMNQW-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108412-04-0 | |
| Record name | D-2-Allylglycine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of D-2-Allylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-2-Allylglycine hydrochloride, the D-enantiomer of the convulsant agent allylglycine, serves as a critical control compound in neuroscience research. While its counterpart, L-allylglycine, is a well-established inhibitor of glutamate decarboxylase (GAD), the rate-limiting enzyme in GABA synthesis, D-2-allylglycine exhibits significantly lower potency. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, focusing on its interaction with GAD, its metabolic fate, and its use in experimental neuroscience. Quantitative data, detailed experimental protocols, and signaling pathway diagrams are presented to offer a thorough understanding for researchers in drug development and neurobiology.
Introduction
The balance between excitatory and inhibitory neurotransmission is fundamental to proper central nervous system (CNS) function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and its synthesis is predominantly catalyzed by the enzyme glutamate decarboxylase (GAD). The inhibition of GAD leads to a reduction in GABA levels, disrupting this delicate balance and resulting in neuronal hyperexcitability, which can manifest as seizures.
Allylglycine, a glycine derivative, has been instrumental as a research tool for studying the GABAergic system and modeling epilepsy.[1][2] Crucially, the biological activity of allylglycine is stereoselective, with the L-enantiomer being the potent, convulsant agent.[1] this compound is the corresponding D-enantiomer and is primarily utilized as a negative control to demonstrate the stereospecificity of the effects observed with L-allylglycine. This guide will delineate the core mechanism of action of this compound, emphasizing its comparative pharmacology with the L-enantiomer.
Core Mechanism of Action: Stereoselective Inhibition of Glutamate Decarboxylase (GAD)
The primary molecular target of allylglycine is glutamate decarboxylase (GAD). However, the inhibitory activity is almost exclusively associated with the L-enantiomer.
L-Allylglycine: This enantiomer acts as a pro-drug. In vivo, it is metabolized to 2-keto-4-pentenoic acid, a potent inhibitor of GAD.[3] This metabolite irreversibly inhibits GAD, leading to a significant and rapid decrease in GABA synthesis.
This compound: In stark contrast, the D-enantiomer is a very weak inhibitor of GAD.[3] Its use in research is pivotal for demonstrating that the convulsant and GABA-lowering effects of allylglycine are not due to non-specific actions but are a direct consequence of the stereoselective inhibition of GAD by the L-enantiomer and its metabolite.
Quantitative Data on GAD Inhibition
The disparity in the inhibitory potency between the enantiomers of allylglycine and their metabolites is evident in the available quantitative data.
| Compound | Target | Inhibition Constant (Ki) | Species/Tissue |
| D-2-Allylglycine | Glutamate Decarboxylase (GAD) | ~50 mM (in vitro)[3] | Not Specified |
| L-Allylglycine | Glutamate Decarboxylase (GAD) | Weak inhibitor in vitro[3] | Not Specified |
| 2-Keto-4-pentenoic acid (metabolite of L-allylglycine) | Glutamate Decarboxylase (GAD) | ~1 µM (in vitro)[3] | Not Specified |
Signaling Pathways and Downstream Effects
The profound biological effects of allylglycine are a direct consequence of the disruption of the GABAergic signaling pathway. As D-2-allylglycine is a very weak inhibitor of GAD, it does not significantly impact this pathway. The following diagram illustrates the mechanism of the active L-enantiomer to provide context for the inactive nature of the D-form.
Caption: GABA synthesis pathway and its inhibition by the active metabolite of L-allylglycine.
Neurotoxicity
The neurotoxicity associated with allylglycine is primarily linked to the convulsant activity of the L-enantiomer. The severe, recurrent seizures induced by L-allylglycine can lead to excitotoxic neuronal damage. There is no direct evidence to suggest that this compound is neurotoxic at concentrations where it is used as a control.
It is important to distinguish this from the neurotoxicity of glycine itself at high concentrations, which is mediated through the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[4][5] However, studies specifically investigating the neurotoxic effects of this compound are lacking.
Experimental Protocols
This compound is almost exclusively used in experimental protocols as a negative control alongside its active L-enantiomer to establish the stereoselectivity of an observed effect.
In Vitro GAD Inhibition Assay
This protocol provides a method to assess the direct inhibitory effects of this compound on GAD activity in brain homogenates.
Objective: To determine the IC50 or Ki of this compound for GAD.
Materials:
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Brain tissue (e.g., rodent cortex or cerebellum)
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Homogenization buffer (e.g., phosphate buffer with pyridoxal-5'-phosphate)
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This compound
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L-Glutamic acid (substrate)
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Reagents for GABA detection (e.g., HPLC with fluorescence detection or spectrophotometric assay)
Procedure:
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Enzyme Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate and use the supernatant as the source of GAD.
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Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound for a specified time.
-
Enzymatic Reaction: Initiate the reaction by adding L-glutamic acid. Incubate at 37°C.
-
Reaction Termination: Stop the reaction (e.g., by adding acid).
-
GABA Quantification: Measure the amount of GABA produced using a suitable method.
-
Data Analysis: Calculate the percentage of GAD inhibition at each concentration of this compound and determine the IC50 or Ki value.
Caption: A generalized workflow for an in vitro GAD inhibition assay.
In Vivo Seizure Induction (as a Control)
This protocol describes the administration of this compound to animals as a negative control in studies of allylglycine-induced seizures.
Objective: To demonstrate that this compound does not induce seizures, in contrast to L-allylglycine.
Materials:
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This compound
-
L-Allylglycine (as a positive control)
-
Sterile saline
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Rodents (e.g., mice or rats)
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Observation chamber
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Seizure scoring scale (e.g., Racine scale)
Procedure:
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Animal Preparation: Acclimatize animals and record baseline behavior.
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Drug Preparation: Dissolve this compound and L-allylglycine in sterile saline.
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Administration: Administer equimolar doses of this compound, L-allylglycine, or vehicle (saline) to different groups of animals (e.g., via intraperitoneal injection).
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Behavioral Observation: Place animals in an observation chamber and monitor for seizure activity for a defined period. Score the severity and latency of any behavioral changes.
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Data Analysis: Compare the incidence, severity, and latency of seizures between the different treatment groups.
Caption: Logical relationship in a study demonstrating the stereoselectivity of allylglycine-induced seizures.
Conclusion
This compound's primary role in neuroscience research is that of an essential negative control. Its core mechanism of action is characterized by its profound lack of inhibitory activity towards glutamate decarboxylase, the enzyme responsible for GABA synthesis. This stands in stark contrast to its L-enantiomer, which, through its metabolic conversion to a potent GAD inhibitor, serves as a reliable tool for inducing experimental seizures. The use of this compound is therefore indispensable for unequivocally demonstrating that the neurophysiological and behavioral effects of L-allylglycine are a direct and stereoselective consequence of GAD inhibition and the subsequent reduction in GABAergic neurotransmission. Future research could further refine our understanding by providing more precise quantitative measures of its weak interaction with GAD and exploring any potential off-target effects at higher concentrations.
References
- 1. Differential effects of D- and L-allylglycine (2-aminopent-4-enoic acid) on regional cerebral gamma-aminobutyrate concentrations [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some properties of guinea pig brain glutamate decarboxylase and its inhibition by the convulsant allylglycine (2-amino-4-pentenoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Glycine-induced neurotoxicity in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual effect of glycine on NMDA-induced neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enantioselective Quest for D-2-Allylglycine: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-2-Allylglycine, a non-proteinogenic amino acid, holds a significant place in the annals of neuroscience research. Its historical importance is intrinsically linked to the study of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. As an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for GABA synthesis, allylglycine became an invaluable tool for inducing convulsions in animal models, thereby providing a platform to investigate the mechanisms of epilepsy and the role of GABAergic neurotransmission in maintaining neural homeostasis. This technical guide delves into the historical context of D-2-allylglycine synthesis, presenting a timeline of its development from early, inefficient methods to modern, highly enantioselective strategies. We will explore detailed experimental protocols for key synthetic methodologies and provide a comparative analysis of the biological activities of the D- and L-enantiomers, supported by quantitative data.
Historical Context of Synthesis
The synthesis of allylglycine dates back to the early 20th century, with initial methods being laborious and low-yielding. A 1947 patent by the American Cyanamid Company highlighted the economic and practical limitations of these early approaches, which were described as being of "theoretical interest because of their cost."[1] These initial syntheses were typically two-step processes.
A significant advancement came with the development of a single-step process, also detailed in the 1947 patent, which involved the reaction of chloroacetic acid with an excess of allylamine.[1] This method offered a more cost-effective and scalable route to racemic allylglycine, paving the way for its broader use in research.
However, the true potential of allylglycine as a research tool could only be fully realized with the ability to isolate and study its individual enantiomers. The development of stereoselective and enantioselective synthesis methods in the late 20th and early 21st centuries marked a pivotal moment in the history of D-2-allylglycine synthesis. These advanced techniques allowed for the preparation of the D-enantiomer with high purity, enabling researchers to dissect the specific roles of each stereoisomer in biological systems.
Modern Enantioselective Synthesis of D-2-Allylglycine
A significant breakthrough in the enantioselective synthesis of D-amino acids, including D-2-allylglycine, was reported by Walsh and colleagues in 2002.[2][3] This methodology involves a three-step sequence: the catalytic asymmetric vinylation of an aldehyde, an Overman rearrangement, and oxidative cleavage of the resulting allylic amine.
Experimental Protocols
Step 1: Asymmetric Vinylation of an Aldehyde
This step establishes the chiral center of the target amino acid.
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Reaction: An aldehyde is reacted with a vinylating agent in the presence of a chiral catalyst to produce a chiral allylic alcohol.
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Detailed Protocol (Adapted from Walsh et al., 2002):
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To a solution of the chiral ligand, (1R,2S)-N-pyrrolidinylnorephedrine (0.1 mmol), in anhydrous toluene (5 mL) at 0 °C is added diethylzinc (1.0 M in hexanes, 1.0 mL, 1.0 mmol).
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The mixture is stirred for 30 minutes, and then a solution of the aldehyde (e.g., propionaldehyde for the synthesis of an allylglycine precursor, 1.0 mmol) in toluene (2 mL) is added.
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A solution of vinylating agent, such as divinylzinc or a vinylboronic ester, is then added dropwise.
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The reaction is stirred at 0 °C for 24-48 hours, monitoring by TLC for the disappearance of the aldehyde.
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Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution.
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The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude allylic alcohol is purified by flash column chromatography.
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Step 2: Overman Rearrangement
This key step introduces the nitrogen atom with a[4][4]-sigmatropic rearrangement.[4][5][6]
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Reaction: The chiral allylic alcohol is converted to an allylic trichloroacetimidate, which then undergoes a thermal or metal-catalyzed rearrangement to form an allylic trichloroacetamide.
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Detailed Protocol (Adapted from Overman et al.):
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To a solution of the chiral allylic alcohol (1.0 mmol) in anhydrous diethyl ether (10 mL) at 0 °C is added a catalytic amount of sodium hydride.
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Trichloroacetonitrile (1.2 mmol) is added dropwise, and the mixture is stirred at 0 °C for 30 minutes, then warmed to room temperature and stirred for an additional 1-2 hours.
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The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude allylic trichloroacetimidate.
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The crude imidate is dissolved in a high-boiling solvent such as xylene or toluene and heated to reflux (typically 110-140 °C) for several hours to effect the rearrangement. The reaction can be monitored by TLC.
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After cooling to room temperature, the solvent is removed under reduced pressure, and the resulting allylic trichloroacetamide is purified by flash column chromatography.
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Step 3: Oxidative Cleavage of the Allylic Amine
The final step unmasks the carboxylic acid functionality.[7][8]
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Reaction: The allylic trichloroacetamide is first hydrolyzed to the corresponding allylic amine, which is then subjected to oxidative cleavage to yield the D-amino acid.
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Detailed Protocol:
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The allylic trichloroacetamide (1.0 mmol) is dissolved in a mixture of methanol and water, and a base such as potassium carbonate or sodium hydroxide is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
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The reaction mixture is neutralized, and the allylic amine is extracted with an organic solvent.
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The solvent is removed, and the crude allylic amine is dissolved in a mixture of a suitable organic solvent (e.g., carbon tetrachloride or acetonitrile) and water.
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A catalytic amount of ruthenium(III) chloride hydrate is added, followed by the portion-wise addition of an oxidizing agent such as sodium periodate or potassium permanganate at 0 °C.
-
The reaction is stirred at room temperature for several hours until the starting material is consumed.
-
The reaction is quenched with a reducing agent (e.g., sodium bisulfite), and the mixture is filtered.
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The aqueous layer is washed with an organic solvent, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.
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The solid D-2-allylglycine is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
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Quantitative Data for Synthesis
| Step | Product | Typical Yield | Typical Enantiomeric Excess (ee) |
| 1. Asymmetric Vinylation | Chiral Allylic Alcohol | 80-95% | >95% |
| 2. Overman Rearrangement | Allylic Trichloroacetamide | 75-90% | >95% |
| 3. Oxidative Cleavage | D-2-Allylglycine | 60-80% | >95% |
Biological Activity and Mechanism of Action
D-2-Allylglycine's primary biological effect is the induction of seizures, a consequence of its inhibition of glutamate decarboxylase (GAD).[9] GAD is the rate-limiting enzyme in the synthesis of GABA from glutamate. By inhibiting GAD, allylglycine leads to a reduction in brain GABA levels, disrupting the excitatory/inhibitory balance and causing neuronal hyperexcitability.
It is important to note that both enantiomers of allylglycine are biologically active; however, the L-enantiomer is significantly more potent as a convulsant and GAD inhibitor.[1][9]
Comparative Biological Activity of D- and L-Allylglycine
| Parameter | D-2-Allylglycine | L-2-Allylglycine | Reference |
| Convulsant Activity | Less potent | Potent convulsant | [1] |
| GAD Inhibition (in vitro) | Weaker inhibitor | More potent inhibitor | [9] |
Signaling Pathway of GAD Inhibition by D-2-Allylglycine
The inhibition of GAD by D-2-allylglycine sets off a cascade of events within the central nervous system. The following diagram illustrates the key steps in this pathway.
Caption: Signaling pathway of GAD inhibition by D-2-Allylglycine.
Experimental Workflow for GAD Inhibition Assay
A common method to assess the inhibitory potential of compounds like D-2-allylglycine on GAD is a spectrophotometric assay.[10][11]
Caption: Experimental workflow for a GAD inhibition assay.
Conclusion
The journey of D-2-allylglycine synthesis from its early, economically challenging origins to the sophisticated, highly enantioselective methods of today mirrors the broader advancements in organic chemistry. This evolution has provided neuroscientists with a crucial tool to unravel the complexities of GABAergic neurotransmission and its role in neurological disorders. The ability to synthesize enantiomerically pure D-2-allylglycine has been instrumental in delineating the stereospecific interactions of this molecule with its biological targets. As research continues to explore the intricate balance of excitation and inhibition in the brain, the historical context and technical understanding of D-2-allylglycine synthesis remain highly relevant for the development of novel therapeutics for epilepsy and other conditions characterized by neuronal hyperexcitability.
References
- 1. benchchem.com [benchchem.com]
- 2. A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines [organic-chemistry.org]
- 3. A general, highly enantioselective method for the synthesis of D and L alpha-amino acids and allylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overman rearrangement - Wikipedia [en.wikipedia.org]
- 5. Overman Rearrangement [organic-chemistry.org]
- 6. Overman Rearrangement | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by C-N bond cleavage [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
D-2-Allylglycine Hydrochloride: A Technical Guide to its Function as a Glutamate Decarboxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate balance of neurotransmission within the central nervous system (CNS), the roles of excitatory and inhibitory signals are paramount for maintaining neural homeostasis. Glutamate, the primary excitatory neurotransmitter, and γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter, are the key modulators of this equilibrium. The synthesis of GABA from glutamate is a critical control point, catalyzed by the enzyme glutamate decarboxylase (GAD). Inhibition of GAD disrupts this balance, leading to a reduction in GABAergic tone and a state of neuronal hyperexcitability.
D-2-Allylglycine hydrochloride, a derivative of the amino acid glycine, serves as a tool in neuroscience research to probe the consequences of reduced GABA synthesis. While its isomer, L-allylglycine, is a more potent convulsant agent, the study of D-2-allylglycine provides valuable insights into the stereospecific interactions with GAD. This technical guide offers an in-depth exploration of this compound as a GAD inhibitor, detailing its mechanism of action, comparative efficacy, and the experimental protocols used to characterize its effects.
Mechanism of Action
The primary mechanism of action of allylglycine involves the inhibition of glutamate decarboxylase.[1][2] However, allylglycine itself is a relatively weak inhibitor of GAD in vitro. Its significant effects in vivo are attributed to its metabolic conversion to 2-keto-4-pentenoic acid (KPA), a more potent inhibitor of GAD.[3] This conversion is thought to be mediated by a transaminase enzyme.
The inhibition of GAD by KPA is a complex process involving the enzyme's essential cofactor, pyridoxal 5'-phosphate (PLP). GAD is a PLP-dependent enzyme where PLP is covalently attached to a lysine residue in the active site through a Schiff base linkage. KPA acts as an irreversible inhibitor, also known as a "suicide inhibitor," by interacting with the PLP cofactor within the active site of GAD, leading to the inactivation of the enzyme.[3]
dot
Comparative Quantitative Data
While both stereoisomers of allylglycine inhibit GAD, the L-isomer is significantly more potent in its biological effects. The following table summarizes the comparative data for the D- and L-isomers of allylglycine. It is important to note that specific IC50 values for the direct inhibition of GAD by D-2-allylglycine are not widely reported, with research focusing on the more active L-isomer.
| Parameter | D-Allylglycine | L-Allylglycine | Reference |
| GAD Inhibition | Less potent inhibitor | More potent inhibitor | [4] |
| Convulsive Activity | Weaker proconvulsant | Potent proconvulsant | [4] |
| Effect on GABA Levels | Moderate reduction | Significant reduction | [5] |
Signaling Pathways and Downstream Effects
The inhibition of GAD by D-2-allylglycine and its active metabolite leads to a cascade of events stemming from the depletion of GABA. This disrupts the excitatory/inhibitory balance in the brain, resulting in increased neuronal excitability.
dot
Experimental Protocols
A variety of methods can be employed to measure GAD activity and its inhibition by compounds such as this compound. The choice of assay depends on the specific research question, available equipment, and desired sensitivity.
HPLC-Based GAD Activity Assay
This method offers a non-radioactive and highly specific approach to quantify GAD activity by measuring the amount of GABA produced.[6]
-
Principle: The enzymatic reaction is carried out, and the product, GABA, is derivatized to allow for detection by HPLC with UV or fluorescence detectors.
-
Methodology:
-
Enzyme Preparation: Brain tissue (e.g., cortex or cerebellum) is homogenized in an ice-cold buffer (e.g., 50 mM potassium phosphate, pH 7.2) containing pyridoxal 5'-phosphate (a GAD cofactor) and a protease inhibitor. The homogenate is then centrifuged to obtain a supernatant containing the enzyme.
-
Inhibitor Pre-incubation: The enzyme preparation is pre-incubated with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Enzymatic Reaction: The reaction is initiated by adding the substrate, L-glutamate. The reaction mixture is incubated at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by adding a strong acid, such as trichloroacetic acid or perchloric acid, which precipitates the proteins.
-
Derivatization: The supernatant, containing the newly synthesized GABA, is derivatized with a fluorogenic or chromogenic agent (e.g., o-phthalaldehyde (OPA) or dansyl chloride).[6][7]
-
HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV or fluorescence detector.
-
Quantification: The amount of GABA is quantified by comparing the peak area to a standard curve generated with known concentrations of GABA.
-
Calculation: GAD activity is expressed as the amount of GABA produced per unit of time per amount of protein (e.g., nmol/min/mg protein). The inhibitory effect of this compound is determined by calculating the percentage of GAD activity remaining at each inhibitor concentration.
-
Colorimetric GAD Activity Assay
This method provides a simpler, high-throughput alternative to HPLC-based assays.[8][9]
-
Principle: The production of GABA is coupled to a colorimetric reaction that can be measured using a spectrophotometer or microplate reader.
-
Methodology:
-
Enzyme Preparation and Reaction: The enzyme preparation, pre-incubation with the inhibitor, and enzymatic reaction are performed similarly to the HPLC-based assay.
-
Colorimetric Reaction: After stopping the enzymatic reaction, the supernatant is mixed with reagents that react with GABA to produce a colored product. For example, a reaction with ninhydrin or a phenol-hypochlorite reagent can be used.[4][8]
-
Spectrophotometric Measurement: The absorbance of the colored product is measured at the appropriate wavelength.
-
Quantification and Calculation: The concentration of GABA is determined from a standard curve, and the GAD activity and inhibition are calculated as described for the HPLC method.
-
dot
In Vivo Microdialysis
To assess the effects of this compound on extracellular GABA levels in the brain of a living animal, in vivo microdialysis is a powerful technique.[10][11]
-
Principle: A microdialysis probe is implanted into a specific brain region of an anesthetized or freely moving animal. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules, including GABA, diffuse across the probe's semi-permeable membrane into the collected dialysate.
-
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus, striatum).
-
Baseline Collection: The probe is perfused with aCSF at a slow, constant flow rate, and dialysate samples are collected at regular intervals to establish a baseline level of extracellular GABA.
-
Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Sample Collection: Dialysate collection continues after drug administration to monitor changes in extracellular GABA concentrations over time.
-
GABA Analysis: The GABA concentration in the dialysate samples is typically measured using a highly sensitive method such as HPLC with fluorescence or mass spectrometry detection.[12][13]
-
Data Analysis: The changes in extracellular GABA levels are expressed as a percentage of the baseline levels.
-
Conclusion
This compound serves as a valuable research tool for investigating the role of the GABAergic system in the central nervous system. Its action as an inhibitor of glutamate decarboxylase, primarily through its active metabolite, leads to a reduction in GABA synthesis and subsequent neuronal hyperexcitability. While less potent than its L-isomer, the study of D-2-allylglycine provides important information on the stereoselectivity of GAD inhibition. The detailed experimental protocols provided in this guide offer a framework for researchers to further elucidate the biochemical and physiological effects of this compound, contributing to a deeper understanding of GABAergic neurotransmission in health and disease.
References
- 1. Allylglycine - Wikipedia [en.wikipedia.org]
- 2. Allylglycine — Wikipédia [fr.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Differential effects of D- and L-allylglycine (2-aminopent-4-enoic acid) on regional cerebral gamma-aminobutyrate concentrations [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Colorimetric Determination of GABA in GAD Activity Assay [spkx.net.cn]
- 9. researchgate.net [researchgate.net]
- 10. GABAergic modulation of hippocampal glutamatergic neurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurochemical profile of D-allylglycine versus L-allylglycine.
An In-depth Technical Guide on the Neurochemical Profiles of D-allylglycine versus L-allylglycine
Executive Summary
This technical guide provides a comprehensive analysis of the distinct neurochemical profiles of D-allylglycine and L-allylglycine, two stereoisomers of a glycine derivative known for their proconvulsant properties. The primary mechanism of action for both compounds is the inhibition of glutamate decarboxylase (GAD), the key enzyme in the biosynthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2][3] A reduction in GABAergic transmission disrupts the delicate balance between neuronal excitation and inhibition, leading to hyperexcitability and seizures.[1][4] This guide details the significant differences in their potency, metabolic pathways, and resulting neurochemical effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action: Inhibition of Glutamate Decarboxylase (GAD)
Both D- and L-allylglycine exert their primary neurochemical effect by inhibiting glutamate decarboxylase (GAD), the enzyme that catalyzes the conversion of glutamate to GABA.[1][2][3] The resulting decrease in GABA synthesis leads to a reduction of inhibitory neurotransmission in the central nervous system, which can precipitate convulsive seizures.[1][4]
A critical distinction between the two isomers lies in their potency and metabolic activation. L-allylglycine is a significantly more potent proconvulsant in vivo.[5] This is largely attributed to its metabolism into 2-keto-4-pentenoic acid, a more potent inhibitor of GAD.[5][6] In contrast, the activity of D-allylglycine is dependent on its conversion by D-amino acid oxidase, an enzyme with a more restricted distribution in the brain, primarily located in the brain stem and cerebellum.[7]
Quantitative Data Presentation
The following tables provide a comparative summary of the quantitative effects of D- and L-allylglycine.
Table 1: Comparative Convulsive Activity
| Stereoisomer | Animal Model | Route of Administration | Effective Dose for Seizure Induction | Latency to Seizure Onset | Key Observations | Reference(s) |
| L-Allylglycine | Photosensitive Baboon (Papio papio) | Intravenous | 150-200 mg/kg | - | Induced brief focal or generalized seizures. | [7] |
| Sprague-Dawley Rat | Intraperitoneal | 150 mg/kg | - | Induced convulsive behaviors. | [8] | |
| Sprague-Dawley Rat | Intranigral injection | 200 µg | - | Induced convulsive behaviors. | [8] | |
| Mouse | Intraperitoneal | ED50: 1.0 mmol/kg (DL-allylglycine) | 44-240 min (DL-allylglycine) | - | [9] | |
| D-Allylglycine | Photosensitive Baboon (Papio papio) | Intravenous | 780 mg/kg | - | Produced vertical nystagmus and increased extensor motor tone, but no spontaneous seizures. | [7] |
| Photosensitive Baboon (Papio papio) | Intravenous | 500-750 mg/kg | Slower onset than L-allylglycine | Enhanced the natural syndrome of photosensitive epilepsy to a lesser and more variable extent than L-allylglycine. | [7] |
Table 2: Comparative Effects on GABA Levels and GAD Activity
| Stereoisomer | Effect on GABA Levels | GAD Inhibition Profile | Notes | Reference(s) |
| L-Allylglycine | Generalized decrease in brain GABA concentrations (-32% to -54% in rat cortex, cerebellum, and hippocampus).[4] | Considered a weak inhibitor in vitro, but its metabolite, 2-keto-4-pentenoic acid, is a potent GAD inhibitor.[5] | Leads to decreased GABA immunoreactivity in brain regions such as the hippocampus and cerebellum.[10] | [4][5][10] |
| D-Allylglycine | Regional decreases in cerebral GABA concentrations.[11] | Requires metabolic conversion by D-amino acid oxidase to become an active GAD inhibitor.[7] | The neurochemical effects are more localized to brain areas with high concentrations of D-amino acid oxidase, such as the brain stem and cerebellum.[7] | [7][11][12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Allylglycine inhibits GABA synthesis by targeting GAD.
Caption: A typical experimental workflow for studying allylglycine.
Experimental Protocols
In Vitro GAD Inhibition Assay
This protocol is a generalized method adapted from published studies for determining GAD activity.[5]
-
Principle: The enzymatic activity of GAD is determined by measuring the production of GABA from its substrate, glutamate. The inhibitory effect of D- and L-allylglycine is assessed by comparing enzyme activity in their presence versus their absence.
-
Procedure:
-
Prepare a brain homogenate from a suitable animal model (e.g., rat or mouse).
-
Set up reaction tubes containing the brain homogenate, the GAD cofactor pyridoxal 5'-phosphate (PLP), and a suitable buffer.
-
Pre-incubate the enzyme preparation with varying concentrations of D- or L-allylglycine.
-
Initiate the reaction by adding the substrate, L-glutamic acid.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding a strong acid, such as trichloroacetic acid.
-
Centrifuge the samples to pellet the precipitated protein.
-
The supernatant, containing the newly synthesized GABA, is reacted with a colorimetric reagent like ninhydrin.
-
Measure the absorbance of the resulting colored product using a spectrophotometer.
-
Calculate GAD activity based on a standard curve of known GABA concentrations and determine the percentage of inhibition.
-
Animal Model of Allylglycine-Induced Seizures
This protocol is a generalized procedure based on published studies.[5]
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
Dissolve D- or L-allylglycine in a suitable vehicle, such as saline.
-
Administer the solution to the animals, typically via intraperitoneal (IP) injection. A range of doses should be tested to establish a dose-response relationship.
-
Immediately after injection, place the animals in an observation chamber.
-
Observe and record the latency to the onset of various seizure behaviors (e.g., myoclonic jerks, focal seizures, generalized tonic-clonic seizures) for a predetermined period.
-
The severity of the seizures can be scored using a standardized scale, such as the Racine scale.
-
References
- 1. Allylglycine - Wikipedia [en.wikipedia.org]
- 2. Allylglycine — Wikipédia [fr.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A comparison of the effects of allylglycine and 2-keto-4-pentenoic acid on cerebral glutamic acid decarboxylase activity and convulsions in mice [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proconvulsant, convulsant and other actions of the D- and L-stereoisomers of allylglycine in the photosensitive baboon, Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redistribution of transmitter amino acids in rat hippocampus and cerebellum during seizures induced by L-allylglycine and bicuculline: an immunocytochemical study with antisera against conjugated GABA, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regional changes in cerebral GABA concentration and convulsions produced by D and by L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effects of D- and L-allylglycine (2-aminopent-4-enoic acid) on regional cerebral gamma-aminobutyrate concentrations [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-2-Allylglycine hydrochloride is the dextrorotatory enantiomer of allylglycine, a glycine derivative known for its convulsant properties. While its counterpart, L-allylglycine, is a well-documented inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for GABA synthesis, the primary pharmacological actions of this compound are characterized by a significantly lower potency in this regard. This technical guide synthesizes the available scientific literature to provide an in-depth overview of the core pharmacological actions of this compound, focusing on its mechanism of action, comparative quantitative data, and detailed experimental protocols. It is primarily utilized in research as a negative control to elucidate the stereospecific effects of L-allylglycine.
Introduction
The balance between excitatory and inhibitory neurotransmission is fundamental to the proper functioning of the central nervous system (CNS). Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, and its synthesis is predominantly catalyzed by the enzyme glutamate decarboxylase (GAD).[1][2] The inhibition of GAD leads to a reduction in GABA levels, disrupting the excitatory/inhibitory equilibrium and resulting in neuronal hyperexcitability, which can manifest as seizures.[2]
Allylglycine has been instrumental as a research tool for studying the GABAergic system and modeling epilepsy.[3] However, the pharmacological effects of allylglycine are stereospecific. This guide focuses on the D-enantiomer, this compound, highlighting its distinct pharmacological profile in comparison to the more active L-enantiomer.
Mechanism of Action
The primary pharmacological target of allylglycine is glutamate decarboxylase (GAD).[2] However, D-2-allylglycine is a significantly less potent inhibitor of GAD compared to L-2-allylglycine.[4] The convulsant activity of L-allylglycine is largely attributed to its in vivo metabolic conversion to 2-keto-4-pentenoic acid, a potent GAD inhibitor.[3][5] The metabolic fate of D-2-allylglycine has not been extensively studied, but its weak in vivo effects suggest it is likely not converted to a potent GAD inhibitor to the same extent as the L-isomer.
The established mechanism for GAD inhibition by the active metabolite of L-allylglycine involves an interaction with the pyridoxal-5'-phosphate (PLP) cofactor essential for GAD activity. It is hypothesized that D-2-allylglycine's interaction with GAD is stereochemically less favorable, resulting in minimal inhibition of GABA synthesis.
Signaling Pathway
The principal signaling pathway affected by allylglycine is the GABAergic pathway. By inhibiting GAD, the synthesis of GABA from glutamate is reduced, leading to decreased activation of GABA receptors and consequently, diminished inhibitory neurotransmission.
Quantitative Data
Quantitative data specifically for this compound's inhibition of GAD is scarce in the literature, primarily because its effects are minimal compared to the L-isomer. The available information consistently points to its significantly lower potency.
| Parameter | D-Allylglycine | L-Allylglycine | Reference |
| GAD Inhibition | Less potent inhibitor | More potent inhibitor (especially in vivo due to metabolic conversion) | [4] |
| Convulsive Activity | Significantly weaker convulsant | Potent convulsant | [4] |
Further research is required to establish specific IC50 or Ki values for D-2-Allylglycine on GAD.
Experimental Protocols
Due to its limited biological activity, this compound is most commonly used as a control in experiments investigating the effects of L-allylglycine. The following are generalized protocols where D-2-allylglycine would be substituted for L-allylglycine as a negative control.
In Vivo Administration for Seizure Induction (Control Group)
This protocol outlines the intraperitoneal (IP) administration of this compound in rodents as a control for seizure studies.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Rodent species (e.g., Wistar or Sprague-Dawley rats, 200-250g)
-
Animal scale
-
Syringes and needles (25-27 gauge)
-
Observation chamber
Procedure:
-
Animal Preparation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Solution Preparation: Prepare a fresh solution of this compound in sterile 0.9% saline on the day of the experiment. The concentration should match that of the L-allylglycine solution being tested.
-
Administration: Gently restrain the animal and administer the calculated volume of the this compound solution via intraperitoneal (IP) injection. An injection volume of approximately 1 ml/kg is standard.[3]
-
Observation: Immediately place the animal in a clean, transparent observation chamber. Continuously observe for any behavioral changes for a period identical to the observation time for the L-allylglycine treated group.
In Vitro GAD Inhibition Assay (Control)
This protocol describes a spectrophotometric assay to measure GAD activity and demonstrates the weak inhibitory effect of this compound.
Principle: The enzymatic activity of GAD is determined by measuring the amount of GABA produced from glutamate. The GABA concentration can be quantified using a colorimetric reaction.[4]
Materials:
-
Brain tissue homogenate (as a source of GAD)
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Pyridoxal-5'-phosphate (PLP)
-
L-Glutamic acid
-
This compound
-
Reagents for GABA detection (e.g., ninhydrin)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare brain tissue homogenates in cold phosphate buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound.
-
Enzymatic Reaction: Initiate the reaction by adding L-glutamic acid.
-
GABA Detection: Stop the reaction and react the mixture with a colorimetric reagent like ninhydrin.
-
Measurement: Measure the absorbance of the resulting colored product using a spectrophotometer.
-
Calculation: Calculate the GAD activity based on a standard curve of known GABA concentrations and determine the percentage of inhibition.
Conclusion
The primary pharmacological action of this compound is characterized by its very weak inhibition of glutamate decarboxylase, the rate-limiting enzyme in GABA synthesis. Unlike its L-enantiomer, it does not induce significant convulsant activity and is therefore a valuable tool in neuroscience research as a negative control. Its use allows for the definitive attribution of the GAD-inhibitory and proconvulsant effects to the stereochemical configuration of L-allylglycine. Future research could further elucidate the metabolic pathway of this compound to fully understand the stereospecific differences in allylglycine's pharmacology.
References
Investigating the Role of D-2-Allylglycine in GABAergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of D-2-Allylglycine, a compound utilized in neuroscience research to investigate the dynamics of GABAergic neurotransmission. As an inhibitor of glutamic acid decarboxylase (GAD), the key enzyme in the synthesis of γ-aminobutyric acid (GABA), D-2-Allylglycine serves as a tool to induce a state of reduced GABAergic tone, leading to increased neuronal excitability. This document details the mechanism of action, comparative effects of its stereoisomers, and provides detailed experimental protocols for its study. Quantitative data, primarily available for the more potent L- and DL-isomers, are presented to offer a comparative context. Visualizations of the relevant biological pathways and experimental workflows are included to facilitate a comprehensive understanding of its application in research.
Introduction: The GABAergic System and the Role of GAD
The balance between excitatory and inhibitory neurotransmission is fundamental to the proper functioning of the central nervous system (CNS). Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, playing a crucial role in regulating neuronal excitability.[1] The synthesis of GABA from glutamate is catalyzed by the enzyme glutamic acid decarboxylase (GAD), which exists in two isoforms, GAD65 and GAD67.[2] Inhibition of GAD leads to a reduction in GABA levels, disrupting the excitatory/inhibitory balance and resulting in neuronal hyperexcitability, which can manifest as seizures.[2]
D-2-Allylglycine, a derivative of the amino acid glycine, is an inhibitor of GAD.[3] However, research indicates that it is a less potent inhibitor compared to its stereoisomer, L-Allylglycine.[4] The potent convulsant effects observed in vivo, particularly with the L-isomer, are primarily attributed to its metabolic conversion to 2-keto-4-pentenoic acid, a more potent inhibitor of GAD.[2] Due to its role in modulating GABAergic neurotransmission, D-2-Allylglycine is a valuable tool for studying the mechanisms underlying epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
Mechanism of Action
The primary mechanism of action of allylglycine stereoisomers is the inhibition of glutamic acid decarboxylase (GAD).[3] This inhibition ultimately leads to a decrease in the synthesis of GABA.
Figure 1: Simplified signaling pathway of GABAergic neurotransmission and the inhibitory action of D-2-Allylglycine on GAD.
The inhibition of GAD by allylglycine is a complex process. While D-2-Allylglycine itself is a weak inhibitor, its metabolite, 2-keto-4-pentenoic acid, is a more potent, irreversible "suicide" inhibitor of GAD.[2] This metabolite forms a covalent bond with the pyridoxal phosphate (PLP) cofactor at the active site of the enzyme, rendering it inactive.
Quantitative Data on the Effects of Allylglycine
Quantitative data specifically for D-2-Allylglycine is limited in the available literature, as research has predominantly focused on the more potent L- and DL-isomers. The following tables summarize the available data for these isomers to provide a comparative context.
Table 1: In Vitro Inhibition of Glutamic Acid Decarboxylase (GAD)
| Compound | IC50 / Inhibition Range | Species/Tissue | Notes |
| D-Allylglycine | Data not readily available | - | Generally considered a weak inhibitor. |
| L-Allylglycine | 1-80 mM | Mouse Brain | Weak inhibitor in vitro.[4] |
| DL-Allylglycine | ~40-60% inhibition | Mouse Brain | Inhibition observed before seizure onset.[5] |
| 2-Keto-4-pentenoic acid | Significantly more potent than allylglycine | Mouse Brain | The primary active metabolite responsible for in vivo effects.[2] |
Table 2: In Vivo Effects on GABA Levels and Convulsant Activity
| Compound | Dose | Effect on GABA Levels | Convulsant Activity (ED50) | Species |
| D-Allylglycine | Not specified | Less pronounced reduction compared to L-isomer | Data not readily available | Rat[6][7] |
| L-Allylglycine | 1.2 mmol/kg, i.p. | Decreased concentration in cerebellum, pons, medulla, striatum, cortex, and hippocampus | - | Mouse[8] |
| DL-Allylglycine | 1.0 mmol/kg, i.p. | - | 1.0 mmol/kg | Mouse[5] |
| DL-Allylglycine | 30-40 mg/kg, i.v. | Marked decrease in brain GABA concentration | Induces seizures | Cat[9] |
Experimental Protocols
In Vitro GAD Activity Assay (Spectrophotometric Method)
This protocol outlines a general method for determining GAD activity and the inhibitory potential of compounds like D-2-Allylglycine.
Materials:
-
Brain tissue homogenate (e.g., from rat cortex)
-
Phosphate buffer (0.1 M, pH 7.2)
-
Pyridoxal-5'-phosphate (PLP)
-
L-Glutamic acid
-
D-2-Allylglycine (or other inhibitors)
-
Trichloroacetic acid (TCA)
-
Ninhydrin reagent
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Homogenize brain tissue in ice-cold phosphate buffer containing PLP. Centrifuge the homogenate and use the supernatant as the enzyme source.
-
Inhibitor Pre-incubation: In test tubes, pre-incubate the enzyme preparation with varying concentrations of D-2-Allylglycine for a defined period (e.g., 15 minutes) at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding L-glutamic acid to the tubes. Incubate at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA.
-
GABA Quantification:
-
Centrifuge the samples to pellet precipitated protein.
-
React the supernatant, which contains the newly synthesized GABA, with ninhydrin reagent.
-
Measure the absorbance of the resulting colored product using a spectrophotometer at the appropriate wavelength.
-
-
Data Analysis: Calculate GAD activity based on a standard curve of known GABA concentrations. Determine the percentage of inhibition by comparing the enzyme activity in the presence and absence of D-2-Allylglycine.
Figure 2: General workflow for an in vitro GAD inhibition assay.
In Vivo Measurement of Brain GABA Levels using HPLC
This protocol describes the measurement of GABA concentrations in brain tissue following the administration of D-2-Allylglycine using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[10]
Materials:
-
Animal model (e.g., rat or mouse)
-
D-2-Allylglycine
-
Saline (for injection)
-
Brain tissue homogenization buffer
-
Perchloric acid
-
o-Phthalaldehyde (OPA) derivatizing reagent
-
HPLC system with a C18 column and fluorescence detector
Procedure:
-
Animal Treatment: Administer D-2-Allylglycine via intraperitoneal (i.p.) injection at the desired dose. A control group should receive a saline injection.
-
Tissue Collection: At a predetermined time point after injection, euthanize the animal and rapidly dissect the brain region of interest on ice.
-
Sample Preparation:
-
Homogenize the brain tissue in a suitable buffer.
-
Deproteinize the homogenate by adding perchloric acid and then centrifuge.
-
Filter the supernatant.
-
-
Derivatization:
-
Mix a known volume of the supernatant with the OPA derivatizing reagent.
-
Incubate for a short period at room temperature to allow the reaction to complete.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatized amino acids on the C18 column using an appropriate mobile phase.
-
Detect the GABA-OPA derivative using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).
-
-
Data Analysis: Quantify the GABA concentration by comparing the peak area to a standard curve generated with known concentrations of GABA.
In Vivo Electrophysiology
This protocol provides a general framework for recording neuronal activity in vivo following the administration of D-2-Allylglycine.
Materials:
-
Animal model (e.g., rat)
-
Anesthesia
-
Stereotaxic apparatus
-
Recording electrodes (e.g., single tungsten microelectrodes or multi-electrode arrays)
-
Amplifier and data acquisition system
-
D-2-Allylglycine
Procedure:
-
Surgical Preparation: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy over the brain region of interest.
-
Electrode Implantation: Slowly lower the recording electrode(s) to the desired depth within the target brain region.
-
Baseline Recording: Record spontaneous neuronal firing (single-unit or multi-unit activity) to establish a stable baseline.
-
Drug Administration: Administer D-2-Allylglycine (e.g., via i.p. injection).
-
Post-injection Recording: Continue to record neuronal activity to observe changes in firing rate, bursting activity, and other electrophysiological parameters.
-
Data Analysis: Analyze the recorded spike trains to quantify changes in neuronal firing patterns before and after drug administration.
Figure 3: Workflow for an in vivo electrophysiology experiment with D-2-Allylglycine.
Downstream Effects of Reduced GABAergic Neurotransmission
The inhibition of GAD by D-2-Allylglycine and the subsequent reduction in GABA synthesis lead to a cascade of downstream effects, primarily characterized by increased neuronal excitability.
-
Disinhibition: Reduced GABA release onto postsynaptic neurons leads to a decrease in inhibitory postsynaptic potentials (IPSPs), making the neurons more susceptible to depolarization by excitatory inputs.
-
Increased Firing Rate: The shift in the excitatory/inhibitory balance results in an increased firing rate of individual neurons and enhanced network activity.[11]
-
Seizure Activity: In a state of significant GABAergic hypofunction, the uncontrolled, synchronized firing of large populations of neurons can lead to the generation of seizures.[5]
Figure 4: Logical flow from GAD inhibition to seizure activity.
Conclusion
D-2-Allylglycine, while less potent than its L-isomer, remains a relevant tool for the investigation of GABAergic neurotransmission. Its ability to inhibit GAD and consequently reduce GABA levels provides a means to study the fundamental role of GABA in maintaining neuronal homeostasis and the pathophysiology of disorders associated with GABAergic dysfunction. This guide has provided an overview of its mechanism of action, a compilation of the available comparative quantitative data, and detailed experimental protocols to facilitate its use in a research setting. Further research is warranted to fully elucidate the specific quantitative effects of the D-isomer on various aspects of GABAergic function.
References
- 1. acnp.org [acnp.org]
- 2. benchchem.com [benchchem.com]
- 3. Allylglycine - Wikipedia [en.wikipedia.org]
- 4. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]
- 5. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regional changes in cerebral GABA concentration and convulsions produced by D and by L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of D- and L-allylglycine (2-aminopent-4-enoic acid) on regional cerebral gamma-aminobutyrate concentrations [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Chronic administration of DL-allyl-glycine into the neostriatum, disorganises the firing modes of the nigral dopaminergic neurons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Allylglycine-Induced Convulsions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research concerning allylglycine-induced convulsions. Allylglycine, a glycine derivative, is a potent convulsant agent extensively used in neuroscience research to model epilepsy and investigate the role of the GABAergic system in neuronal excitability.[1][2] Its primary mechanism of action is the inhibition of glutamic acid decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][3][4] By reducing GABA levels, allylglycine disrupts the delicate balance between neuronal excitation and inhibition, leading to a state of hyperexcitability that manifests as seizures.[2][5] This guide details the quantitative data from key studies, outlines experimental protocols for seizure induction, and provides visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of GABA Synthesis
Allylglycine's convulsant properties stem from its ability to inhibit glutamic acid decarboxylase (GAD), the enzyme responsible for converting glutamate to GABA.[1][6] It is important to note that allylglycine itself is a relatively weak inhibitor of GAD in vitro.[4][7] Its potent effects in vivo are attributed to its metabolic conversion to 2-keto-4-pentanoic acid, which is a more potent inhibitor of GAD.[8] This inhibition leads to a significant decrease in GABA concentrations in the brain, thereby reducing GABAergic neurotransmission and causing neuronal hyperexcitability and seizures.[2][5][9]
The inhibition of GAD by allylglycine's active metabolite is an irreversible process, often referred to as "suicide inhibition," and involves the enzyme's essential cofactor, pyridoxal 5'-phosphate (PLP).[4]
Quantitative Data on Allylglycine-Induced Seizures
The following tables summarize key quantitative data from studies on allylglycine-induced convulsions in various animal models.
Table 1: Efficacy and Potency of Allylglycine in Inducing Seizures in Mice
| Parameter | Value | Animal Model | Route of Administration | Reference |
| ED₅₀ for Seizures | 1.0 mmol/kg | Mice | Intraperitoneal (i.p.) | [5][7] |
| Effective Dose (100% recurrent clonic seizures) | 300 mg/kg | Mice | Not Specified | [5][10] |
| LD₅₀ (median dose) | 147-195 mg/kg | Mice | Intraperitoneal (i.p.) | [3] |
Table 2: Pharmacodynamic Effects of Allylglycine in Mice
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Latency to Seizure Onset | 44 - 240 minutes | Mice | Intraperitoneal (i.p.) | [5][7] |
| Maximal GAD Inhibition | 40 - 60% | Mice | Intraperitoneal (i.p.) | [5][7] |
| Time to Maximal GAD Inhibition | Just before or during seizure activity | Mice | Intraperitoneal (i.p.) | [5][7] |
Table 3: Neurotransmitter Level Changes Following Allylglycine-Induced Seizures in Rats
| Brain Region | Neurotransmitter | Percent Change | Animal Model | Route of Administration | Reference |
| Cortex, Cerebellum, Hippocampus | GABA | -32% to -54% | Rat | Intravenous (i.v.) | [11] |
| Cortex, Cerebellum, Hippocampus | Glutamine | +10% to +53% | Rat | Intravenous (i.v.) | [11] |
| Cortex | Aspartate | -14% | Rat | Intravenous (i.v.) | [11] |
Table 4: Effective Doses and Concentrations in Other Animal Models
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Effective Dose (induces seizures) | 100-250 mg/kg | Rat | Intraperitoneal (i.p.) | [12][13] |
| Effective Dose (induces seizures) | 2.4 mmol/kg | Rat | Intravenous (i.v.) | [11][12] |
| Effective Concentration Range | 30 - 300 mM | Zebrafish Larvae | Immersion | [5][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following sections provide protocols for key experiments involving allylglycine.
Protocol 1: Induction of Seizures in Mice with (+)-Allylglycine
This protocol outlines the procedure for inducing seizures in mice for behavioral and electrophysiological assessment.[5]
1.1. Materials:
-
(+)-Allylglycine
-
Sterile 0.9% saline solution
-
Animal balance
-
Syringes (1 mL) with 25-27 gauge needles
-
Observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment (optional)
-
EEG recording system (optional)
1.2. Preparation of (+)-Allylglycine Solution:
-
Calculate the required amount of (+)-allylglycine based on the desired dose (e.g., 1.0 mmol/kg) and the number of animals.[5]
-
Dissolve the weighed (+)-allylglycine in sterile 0.9% saline to the desired final concentration. Gentle warming may be necessary to aid dissolution.[5]
-
Ensure the solution is clear and fully dissolved. Prepare the solution fresh on the day of the experiment.[5]
1.3. Animal Handling and Injection:
-
Use adult male or female mice (e.g., C57BL/6, 8-12 weeks old).[5] Note that female rats have been shown to be more susceptible to allylglycine-induced seizures.[5][12][13]
-
Weigh each animal accurately before injection to calculate the precise volume of the (+)-allylglycine solution to be administered.[5]
-
Administer the (+)-allylglycine solution via intraperitoneal (i.p.) injection. A typical injection volume is 10 mL/kg.[5]
1.4. Behavioral Observation and Seizure Scoring:
-
Immediately after injection, place the mouse in an individual observation chamber.[5][12]
-
Continuously record the animal's behavior for at least 4 hours.[5][12]
-
Score seizure activity using a modified Racine scale, observing for behaviors such as myoclonic jerks, focal seizures, and generalized tonic-clonic seizures.[12]
1.5. Electroencephalography (EEG) Recording (Optional):
-
For a more detailed analysis of seizure activity, implant EEG electrodes into the skull over relevant brain regions (e.g., hippocampus, cortex) at least one week prior to the experiment.[12]
-
Connect the animal to the EEG recording system and record brain electrical activity before and after (+)-allylglycine administration.[12]
Protocol 2: Immunohistochemistry for GABA in Brain Tissue
This protocol details the immunocytochemical staining of GABA in brain tissue from (+)-allylglycine-treated animals to visualize the reduction in GABAergic neurons or terminals.[2]
2.1. Materials:
-
Brain tissue from control and (+)-allylglycine-treated animals
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Sucrose solutions for cryoprotection
-
Cryostat or vibrating microtome
-
Primary antibody against GABA
-
Fluorescently labeled secondary antibody
-
Mounting medium
-
Fluorescence microscope
2.2. Procedure:
-
Tissue Preparation: Perfuse animals with PBS followed by 4% PFA. Post-fix the brain in 4% PFA and then cryoprotect in graded sucrose solutions.
-
Sectioning: Section the brain tissue using a cryostat or vibrating microtome.
-
Staining:
-
Wash sections in PBS.
-
Incubate with a primary antibody specific for GABA.
-
Wash sections and incubate with a fluorescently labeled secondary antibody.
-
-
Mounting and Imaging: Mount the stained sections on slides with an appropriate mounting medium and visualize using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of allylglycine research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Allylglycine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug Resistance in Epilepsy: Clinical Impact, Potential Mechanisms, and New Innovative Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
D-2-Allylglycine: A Technical Guide for Investigating GABA Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of GABAergic neurotransmission is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[1][2] D-2-Allylglycine (D-2-AG), along with its more commonly studied L- and DL-isomers, serves as a potent and invaluable tool for researchers and drug development professionals to probe the intricacies of GABA synthesis pathways. By irreversibly inhibiting glutamate decarboxylase (GAD), the rate-limiting enzyme in GABA synthesis, allylglycine provides a robust method to acutely decrease GABA levels, thereby inducing a state of neuronal hyperexcitability and allowing for the detailed study of downstream physiological and pathological consequences.[3][4] This technical guide provides a comprehensive overview of D-2-allylglycine, its mechanism of action, detailed experimental protocols, and a summary of key quantitative data to facilitate its effective use in the laboratory.
Introduction: The GABAergic System and the Role of D-2-Allylglycine
The synthesis of GABA from glutamate is a critical step in regulating neuronal activity.[5][6] This conversion is catalyzed by the enzyme glutamate decarboxylase (GAD), which exists in two isoforms, GAD65 and GAD67.[7][8] GAD requires pyridoxal phosphate (PLP), a derivative of vitamin B6, as a cofactor for its activity.[6] Inhibition of GAD leads to a rapid depletion of GABA stores, disrupting the excitatory/inhibitory balance in the brain and resulting in increased neuronal firing, which can manifest as seizures.[3][4]
Allylglycine, a derivative of the amino acid glycine, is a well-established inhibitor of GAD.[3][4][9] While allylglycine itself is a relatively weak inhibitor, its in vivo potency is attributed to its metabolic conversion to 2-keto-4-pentenoic acid, a more potent inhibitor of GAD.[3][9][10] The L-isomer, L-allylglycine, is a more potent inhibitor of GAD than the D-isomer.[9] However, both D- and L-allylglycine can induce convulsions and lead to regional changes in cerebral GABA concentrations.[11] For this reason, allylglycine has become a standard tool for inducing experimental seizures in animal models to study the pathophysiology of epilepsy and to screen for potential anticonvulsant therapies.[3][12]
Mechanism of Action
D-2-Allylglycine exerts its effects by inhibiting the synthesis of GABA. The primary signaling pathway affected is the GABAergic system.
dot graph "GABA_Synthesis_Pathway_and_D2AG_Inhibition" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#202124", arrowhead=normal];
// Nodes Glutamate [label="Glutamate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GAD [label="Glutamate\nDecarboxylase (GAD)", fillcolor="#FBBC05", fontcolor="#202124"]; GABA [label="GABA", fillcolor="#34A853", fontcolor="#FFFFFF"]; D2AG [label="D-2-Allylglycine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolite [label="2-Keto-4-pentenoic acid\n(Active Metabolite)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Glutamate -> GAD [label="Substrate"]; GAD -> GABA [label="Catalyzes"]; D2AG -> Metabolite [label="Metabolic\nConversion"]; Metabolite -> GAD [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];
// Invisible nodes for alignment {rank=same; Glutamate; D2AG;} {rank=same; GAD; Metabolite;} {rank=same; GABA;} } caption { content: "Inhibition of GABA Synthesis by D-2-Allylglycine."; }
The inhibition of GAD by the active metabolite of allylglycine leads to a rapid and significant decrease in the synthesis of GABA.[3] This reduction in GABAergic tone disrupts the balance between neuronal excitation and inhibition, leading to hyperexcitability and the generation of seizures.[3] A decrease in GABA synthesis results in reduced activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors, leading to diminished neuronal inhibition.[3]
Quantitative Data: Effects of Allylglycine on GABA Levels and Seizure Activity
The following tables summarize quantitative data from various studies on the effects of allylglycine.
| Compound | Dose | Route of Administration | Animal Model | Effect on Brain GABA Concentration | Reference |
| DL-Allylglycine | 0.8 mmol/kg | i.p. | Mouse | Marked decrease | [12] |
| L-Allylglycine | High concentrations (1-80 mM) | in vitro | - | Inhibits GAD | [9] |
| D- and L-Allylglycine | Not specified | Not specified | Rat | Regional changes in cerebral GABA concentration | [11] |
| Compound | Dose | Route of Administration | Animal Model | Observed Seizure Activity | Reference |
| DL-Allylglycine | 30-40 mg/kg | i.v. | Cat (kindled) | Photically induced seizures | [12] |
| L-Allylglycine | Not specified | Injection into posterior hypothalamus | Rat | Caused substantial increases in heart rate | [9] |
| D- and L-Allylglycine | Not specified | Not specified | Rat | Convulsions | [11] |
Experimental Protocols
In Vivo Seizure Induction in Rodents
This protocol describes a general procedure for inducing seizures in rodents using allylglycine to study epilepsy and screen anticonvulsant drugs.
Materials:
-
D-2-Allylglycine (or DL-Allylglycine)
-
Sterile saline (0.9% NaCl)
-
Rodents (e.g., mice or rats)
-
Syringes and needles for injection
-
Observation chamber
-
Electroencephalogram (EEG) recording equipment (optional)
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment.
-
Drug Preparation: Dissolve D-2-Allylglycine in sterile saline to the desired concentration. A typical dose for DL-Allylglycine is 0.8 mmol/kg, administered intraperitoneally (i.p.).[12]
-
Baseline Recording: Record baseline behavior and/or EEG for a predetermined period before drug administration.
-
Drug Administration: Inject the prepared allylglycine solution i.p.
-
Seizure Monitoring: Immediately after injection, place the animal in an observation chamber and monitor for seizure activity. Seizures can be scored using a standardized scale (e.g., the Racine scale). If using EEG, record continuously to monitor for epileptiform discharges.
-
Data Analysis: Quantify seizure parameters such as latency to the first seizure, duration of seizures, and seizure severity.
Measurement of GABA Levels Following Allylglycine Treatment
This protocol outlines a method for measuring GABA concentrations in brain tissue after allylglycine administration using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Brain tissue from control and allylglycine-treated animals
-
Homogenization buffer
-
Reagents for protein precipitation (e.g., perchloric acid)
-
HPLC system with a C18 column
-
Derivatizing agent (e.g., o-phthalaldehyde, OPA)
-
GABA standards
Procedure:
-
Tissue Preparation: Rapidly dissect the brain region of interest and homogenize in an appropriate buffer on ice.
-
Deproteinization: Precipitate proteins from the homogenate using an acid like perchloric acid. Centrifuge to pellet the protein and collect the supernatant.
-
Derivatization: Mix the supernatant with the OPA derivatizing reagent. This reaction should be timed precisely and protected from light.
-
HPLC Analysis: Inject the derivatized sample onto the HPLC column. The separated GABA derivative is detected by a fluorescence detector.
-
Quantification: Generate a standard curve using known concentrations of GABA standards. Calculate the GABA concentration in the samples based on the standard curve.
Logical Relationships and Downstream Effects
The inhibition of GAD by D-2-allylglycine sets off a cascade of events, ultimately leading to neuronal hyperexcitability.
Applications in Research and Drug Development
D-2-Allylglycine and its isomers are valuable tools in several areas of neuroscience research and drug development:
-
Epilepsy Research: By reliably inducing seizures, allylglycine provides a robust model to study the underlying mechanisms of epilepsy and to screen for novel anticonvulsant drugs.[3]
-
GABAergic Neurotransmission Studies: It allows for the investigation of the physiological and behavioral consequences of acute GABA depletion.
-
Neuropharmacology: Allylglycine can be used to study the interactions between the GABAergic system and other neurotransmitter systems.
-
Drug Discovery: It serves as a tool to validate new therapeutic targets within the GABAergic pathway.
Conclusion
D-2-Allylglycine is a powerful pharmacological tool for studying the synthesis and function of GABA in the central nervous system. Its well-characterized mechanism of action as a GAD inhibitor makes it an excellent model for investigating the consequences of GABA deficiency.[3][4] The ability to reliably induce seizures provides a valuable platform for epilepsy research and the development of new antiepileptic drugs.[3][12] This technical guide provides researchers, scientists, and drug development professionals with the essential information to effectively utilize D-2-allylglycine in their studies of GABAergic neurotransmission.
References
- 1. scbt.com [scbt.com]
- 2. GABA and Glycine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. acnp.org [acnp.org]
- 6. GABA and Glycine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. f1000research.com [f1000research.com]
- 9. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]
- 10. A comparison of the effects of allylglycine and 2-keto-4-pentenoic acid on cerebral glutamic acid decarboxylase activity and convulsions in mice [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regional changes in cerebral GABA concentration and convulsions produced by D and by L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Early Synthetic Approaches to Allylglycine Derivatives: A Technical Guide
Introduction
Allylglycine, a non-proteinogenic amino acid, and its derivatives are valuable building blocks in medicinal chemistry and drug development. The presence of the allyl group provides a versatile handle for various chemical modifications, enabling the synthesis of complex peptides, peptidomimetics, and other biologically active molecules. This technical guide provides an in-depth overview of early and key synthetic methodologies for preparing allylglycine derivatives, focusing on experimental protocols, quantitative data, and the logical flow of the synthetic strategies.
Early Racemic Synthesis: Alkylation of Amines
One of the earliest reported methods for the synthesis of allylglycine involves the direct alkylation of an amine with a haloacetic acid. A notable example is the reaction of a large excess of allylamine with chloroacetic acid, as detailed in a 1947 patent. This method, while historically significant, produces a racemic mixture of the amino acid.
Reaction of Allylamine with Chloroacetic Acid
This straightforward approach involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by allylamine. The use of a large excess of allylamine is crucial to minimize the formation of side products like allylimino diacetic acid.[1]
Experimental Protocol:
-
Reaction Setup: To a solution of one mole of chloroacetic acid in water, at least eight moles of allylamine are added. The reaction is conducted at a temperature below 20°C.[1]
-
Work-up: Following the reaction, approximately two moles of an alkali (e.g., NaOH) are added. The unreacted excess allylamine is then removed by distillation.[1]
-
Isolation: The remaining aqueous solution, containing the sodium salt of allylglycine and sodium chloride, can be used directly for some applications. For isolation of the hydrochloride salt, the solution is evaporated to dryness. The residue is then extracted with ethyl alcohol containing concentrated hydrochloric acid, from which allylglycine hydrochloride is crystallized.[1]
Logical Workflow for Allylamine and Chloroacetic Acid Reaction
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of D-2-Allylglycine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration and dosage of D-2-Allylglycine (often referred to as (+)-Allylglycine) in rodent models for the purpose of inducing experimental seizures. This compound is a valuable tool for epilepsy research, facilitating the study of seizure mechanisms and the evaluation of potential anticonvulsant therapies.
Mechanism of Action
D-2-Allylglycine is a potent convulsant agent that functions as an irreversible inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.[1][2][3] By inhibiting GAD, D-2-Allylglycine leads to a reduction in brain GABA levels, which disrupts the balance between excitatory and inhibitory neurotransmission.[1][2][4] This imbalance results in neuronal hyperexcitability and the generation of seizures.[1][3] It is important to note that the potent convulsant effects of (+)-allylglycine in vivo are primarily attributed to its metabolic conversion to 2-keto-4-pentenoic acid (KPA), a more potent GAD inhibitor.[3]
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for D-2-Allylglycine in various rodent models to induce seizures.
Table 1: Effective Doses of D-2-Allylglycine for Seizure Induction in Mice
| Parameter | Value | Route of Administration | Reference |
| ED₅₀ for Seizures | 1.0 mmol/kg | Intraperitoneal (i.p.) | [2] |
| Effective Dose (100% recurrent clonic seizures) | 300 mg/kg | Not Specified | [2] |
| Latency to Seizure Onset | 44 - 240 minutes | Intraperitoneal (i.p.) | [2] |
| Maximal GAD Inhibition | 40 - 60% | Intraperitoneal (i.p.) | [2] |
| Time to Maximal GAD Inhibition | Just before or during seizure activity | Intraperitoneal (i.p.) | [2] |
Table 2: Effective Doses of L-Allylglycine for Seizure Induction in Rats
| Dose Range | Route of Administration | Observed Seizures | Notes | Reference |
| 100-250 mg/kg | Intraperitoneal (i.p.) | Focal and generalized tonic extension seizures | Female rats may be more susceptible. | [1][5] |
| 2.4 mmol/kg | Intravenous (i.v.) | Not specified | [1] |
Experimental Protocols
Protocol 1: Induction of Seizures in Mice with D-2-Allylglycine
Materials:
-
D-2-Allylglycine ((+)-Allylglycine)
-
Sterile 0.9% saline solution
-
Animal balance
-
Syringes (1 mL) with 25-27 gauge needles
-
Observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment (optional but recommended)
-
Timer
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the experimental room for at least 1 hour before the experiment.[6]
-
Preparation of D-2-Allylglycine Solution:
-
Animal Handling and Injection:
-
Behavioral Observation and Seizure Scoring:
-
Immediately after injection, place the mouse in an individual observation chamber.[2]
-
Start the timer and begin observing the animal's behavior continuously for at least 4 hours.[2]
-
Score seizure activity using a modified Racine scale, observing for behaviors such as myoclonic jerks, focal seizures, and generalized tonic-clonic seizures.[1]
-
Note the latency to the first seizure and the duration and frequency of seizure events.[1]
-
Protocol 2: Electroencephalography (EEG) Recording (Optional)
For a more detailed analysis of seizure activity, EEG recordings can be performed.
Procedure:
-
Electrode Implantation: At least one week prior to the experiment, implant EEG electrodes into the skull over relevant brain regions (e.g., hippocampus, cortex) according to established surgical protocols.[1]
-
Recording: On the day of the experiment, connect the animal to the EEG recording system and record baseline brain electrical activity before administering D-2-Allylglycine.[1]
-
Post-Injection Recording: Continue to record EEG activity after the administration of D-2-Allylglycine.
-
Analysis: Analyze EEG recordings for epileptiform discharges, such as spikes and sharp waves.[1]
Important Considerations
-
Animal Welfare: All animal procedures should be performed in accordance with institutional guidelines and regulations. Provide appropriate post-experimental care.[6]
-
Variability: Be aware of potential variability in seizure latency and severity. To minimize this, ensure precise and consistent injection techniques and use a sufficient number of animals.[6]
-
Sex Differences: Female rats have been shown to be more susceptible to allylglycine-induced seizures.[1][5] This should be taken into consideration during experimental design and data analysis.
-
Safety Precautions: Handle D-2-Allylglycine with appropriate personal protective equipment in a well-ventilated area.
By following these detailed protocols and considering the provided data, researchers can effectively and safely utilize D-2-Allylglycine as a tool to model seizures in rodents and advance the understanding of epilepsy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Redistribution of transmitter amino acids in rat hippocampus and cerebellum during seizures induced by L-allylglycine and bicuculline: an immunocytochemical study with antisera against conjugated GABA, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes: Using D-2-Allylglycine Hydrochloride to Model Epilepsy in Rats
Introduction
D-2-Allylglycine Hydrochloride (DAG) is a potent convulsant agent utilized extensively in neuroscience research to induce acute seizures in animal models. Its primary mechanism involves the inhibition of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] By reducing GABA levels, DAG disrupts the brain's natural balance between excitation and inhibition, leading to a state of hyperexcitability and the generation of seizures.[1][2] This chemically induced seizure model is an invaluable tool for investigating the fundamental mechanisms of epilepsy, screening potential anticonvulsant therapies, and exploring the consequences of GABAergic dysfunction.[1][3]
These application notes provide comprehensive protocols for using this compound to induce seizures in rats, methods for seizure assessment, and guidelines for post-mortem tissue analysis.
Mechanism of Action
D-2-Allylglycine acts as an irreversible inhibitor of glutamate decarboxylase (GAD).[3] GAD is the rate-limiting enzyme in the synthesis of GABA from glutamate. Inhibition of GAD leads to a rapid depletion of GABA levels in the brain.[4] This reduction in the principal inhibitory neurotransmitter shifts the neuronal balance towards excitation, resulting in uncontrolled firing and seizure activity.[1][2] The latency to seizure onset after administration is typically between 44 and 240 minutes.[5] Studies have shown that this process is associated with significant decreases in GABA concentrations (32-54%) in brain regions like the cortex, cerebellum, and hippocampus.[4]
Experimental Protocols
Protocol 1: Induction of Acute Seizures in Rats
This protocol details the intraperitoneal (IP) administration of this compound to induce seizures in rats.
Materials
-
This compound
-
Sterile 0.9% saline solution
-
Male or Female Wistar or Sprague-Dawley rats (200-300g).[1][3] Note: Female rats may exhibit greater susceptibility to allylglycine-induced seizures.[3][6]
-
Animal scale
-
Syringes and 25-27 gauge needles for IP injection.[1]
-
Transparent observation chambers.[1]
-
Video recording equipment (recommended).[1]
Procedure
-
Animal Preparation:
-
Acclimate rats to the housing facility for at least one week before the experiment to minimize stress.[1]
-
House animals in a temperature- and light-controlled environment with free access to food and water.[7]
-
Handle the animals for several days prior to the experiment to reduce stress from handling on the test day.[1]
-
On the day of the experiment, weigh each rat to ensure accurate dose calculation.[1]
-
-
Solution Preparation:
-
Prepare a fresh solution of this compound in sterile 0.9% saline on the day of use.[7]
-
The concentration should be calculated based on the desired dose and a standard injection volume (e.g., 1-2 mL/kg). For a 200 mg/kg dose with a 2 mL/kg injection volume, prepare a 100 mg/mL solution.
-
-
Administration:
-
Observation:
-
Immediately after injection, place the rat into an individual, clean observation chamber.[1][3]
-
Begin continuous behavioral observation for a minimum of 4 hours.[3][7] Video recording is highly recommended for subsequent detailed analysis and scoring.[1]
-
Record the latency to the first sign of seizure activity (e.g., facial clonus, myoclonic jerks) and the duration and frequency of seizure events.[1][3]
-
Protocol 2: Seizure Assessment and Scoring
Behavioral Scoring (Racine Scale)
Seizure severity should be scored using a standardized scale, such as the 5-point Racine scale. Observations should be made continuously, and the highest stage reached should be recorded for each animal.
EEG Recording (Optional)
For more detailed neurophysiological analysis, electroencephalography (EEG) can be employed.
-
Implant EEG electrodes over the cortex according to established stereotaxic surgical protocols.[7]
-
Allow animals a recovery period of at least one week post-surgery.[7]
-
Record baseline EEG activity before administering D-2-Allylglycine.[7]
-
Following injection, record EEG continuously to detect epileptiform discharges, correlating them with observed behavioral seizures.[3][7]
Protocol 3: Post-Seizure Tissue Analysis
Biochemical Analysis
To quantify changes in neurotransmitter levels, brain tissue can be collected following the observation period.
-
Rapidly decapitate the animal and dissect the brain on an ice-cold surface.
-
Isolate specific brain regions of interest (e.g., hippocampus, cortex, cerebellum).[4]
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Analyze tissue for amino acid concentrations (GABA, glutamate, aspartate, glutamine) using methods such as High-Performance Liquid Chromatography (HPLC).[4]
Histopathological Analysis
To assess for neuronal damage, brains should be collected for histological examination.
-
Deeply anesthetize the rat and perform transcardial perfusion with saline followed by a fixative solution (e.g., 4% paraformaldehyde).[8]
-
Post-fix the brain in the same fixative solution before transferring to a sucrose solution for cryoprotection.
-
Process the tissue for sectioning (e.g., using a cryostat or vibratome).
-
Stain sections with dyes such as Hematoxylin and Eosin (H&E) or Nissl stain to visualize neuronal morphology.
-
Examine key regions, such as the CA1 and CA3 pyramidal neurons of the hippocampus, for signs of neuronal damage, including microvacuolation and ischemic cell change.[8]
Data Presentation
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the D-2-Allylglycine rat model.
Table 1: Dose-Response and Seizure Characteristics
| Dose (mg/kg, IP) | Seizure Types Observed | Latency to First Seizure | Notes |
|---|
| 100 - 250 | Focal seizures, Generalized tonic extension seizures.[6] | 44 - 240 minutes.[5] | Female rats are significantly more susceptible to both focal and generalized tonic extension seizures.[3][6] |
Table 2: Expected Biochemical Changes in Rat Brain Tissue (Based on data 20 minutes post-seizure onset)[4]
| Brain Region | Neurotransmitter | Percent Change from Control |
|---|---|---|
| Cortex | GABA | ↓ 32% |
| Aspartate | ↓ 14% | |
| Glutamine | ↑ 10% | |
| Cerebellum | GABA | ↓ 54% |
| Glutamine | ↑ 50% | |
| Hippocampus | GABA | ↓ 38% |
| | Glutamine | ↑ 53% |
Table 3: Racine Scale for Seizure Scoring
| Stage | Behavioral Manifestations |
|---|---|
| 1 | Mouth and facial movements (e.g., chewing, jaw clonus) |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling (loss of postural control) with generalized tonic-clonic activity |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. benchchem.com [benchchem.com]
- 4. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Early changes in the rat hippocampus following seizures induced by bicuculline or L-allylglycine: a light and electron microscope study - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Assay for Measuring GAD Inhibition by D-2-Allylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate decarboxylase (GAD) is a critical enzyme in the central nervous system responsible for catalyzing the conversion of glutamate, the primary excitatory neurotransmitter, to gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter.[1] The balance between glutamatergic excitation and GABAergic inhibition is essential for normal brain function. Inhibition of GAD leads to a reduction in GABA levels, which can result in neuronal hyperexcitability and seizures.[1] D-2-Allylglycine is a known inhibitor of GAD and is widely used as a research tool to study the role of the GABAergic system in neurological disorders.[2] This document provides detailed application notes and protocols for a spectrophotometric assay to measure the inhibition of GAD activity by D-2-Allylglycine.
The assay described here is a colorimetric method based on the change in pH that occurs during the GAD-catalyzed decarboxylation of glutamate. This reaction consumes a proton, leading to an increase in the pH of the reaction medium. By using a pH indicator dye, bromocresol green, the change in pH can be monitored spectrophotometrically.[2]
Principle of the Assay
The spectrophotometric assay for GAD activity is based on the following reaction:
L-Glutamate → GABA + CO₂
In an acidic buffer, the consumption of a proton during this reaction leads to an increase in pH. Bromocresol green, a pH indicator with a pKa of approximately 4.8, is yellow at acidic pH and turns blue as the pH increases. The rate of change in absorbance at 620 nm, where the blue form of the dye has maximum absorbance, is directly proportional to the GAD enzyme activity. The inhibition of GAD by compounds like D-2-Allylglycine results in a decreased rate of absorbance change.
Data Presentation
The inhibitory potential of D-2-Allylglycine and its more potent metabolite, 2-keto-4-pentenoic acid (KPA), on GAD activity has been evaluated in various in vitro studies. While D-2-Allylglycine itself is a weak inhibitor, its metabolic conversion to KPA results in potent, irreversible "suicide" inhibition of GAD.[1][3]
| Compound | Inhibitor Type | IC50 / Ki | Assay Method | Organism/Tissue Source |
| D-2-Allylglycine | Weak Inhibitor / Pro-drug | High mM range (in vitro) | Radiometric/Chromatographic | Guinea Pig Brain |
| 2-Keto-4-pentenoic acid (KPA) | Irreversible (Suicide) Inhibitor | Not explicitly defined as IC50, but significantly more potent than D-2-Allylglycine | Radiometric/Chromatographic | Guinea Pig Brain |
Signaling Pathway and Mechanism of Inhibition
GABAergic Synaptic Transmission
Glutamate is converted to the inhibitory neurotransmitter GABA by the enzyme GAD. GABA is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal depolarization. It binds to postsynaptic GABA receptors (GABA-A and GABA-B), leading to an inhibitory postsynaptic potential and a decrease in neuronal excitability. The action of GABA is terminated by its reuptake into presynaptic terminals and surrounding glial cells.
Caption: Simplified diagram of GABA synthesis, release, and action at a synapse.
Mechanism of GAD Inhibition by D-2-Allylglycine
D-2-Allylglycine is a pro-drug that is metabolized in situ to its active form, 2-keto-4-pentenoic acid (KPA). KPA acts as a suicide inhibitor of GAD. It binds to the active site of GAD, and the enzyme's own catalytic mechanism converts KPA into a highly reactive intermediate. This intermediate then forms a covalent bond with a nucleophilic residue in the active site, leading to the irreversible inactivation of the enzyme.[3]
Caption: Mechanism of GAD inhibition by D-2-Allylglycine via its metabolite KPA.
Experimental Protocols
Materials and Reagents
-
Glutamate Decarboxylase (GAD) enzyme (e.g., from porcine brain or recombinant)
-
L-Glutamic acid
-
D-2-Allylglycine
-
Bromocresol Green
-
Sodium Acetate buffer (e.g., 100 mM, pH 4.2)
-
Pyridoxal 5'-phosphate (PLP)
-
96-well microplate
-
Spectrophotometer (microplate reader) capable of reading absorbance at 620 nm
-
Ultrapure water
Preparation of Solutions
-
Assay Buffer: 100 mM Sodium Acetate buffer, pH 4.2.
-
Substrate Stock Solution (L-Glutamate): Prepare a 1 M stock solution of L-Glutamic acid in ultrapure water. Adjust the pH to ~7.0 with NaOH.
-
Inhibitor Stock Solution (D-2-Allylglycine): Prepare a stock solution of D-2-Allylglycine in ultrapure water. The concentration should be at least 100-fold higher than the highest concentration to be tested.
-
PLP Stock Solution: Prepare a 10 mM stock solution of Pyridoxal 5'-phosphate in ultrapure water.
-
Bromocresol Green Stock Solution: Prepare a 1 mM stock solution of Bromocresol Green in ethanol.
-
GAD Enzyme Solution: Reconstitute or dilute the GAD enzyme in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
Experimental Workflow
Caption: Workflow for the spectrophotometric GAD inhibition assay.
Assay Protocol
-
Prepare the Reaction Mixture: In each well of a 96-well microplate, prepare the reaction mixture as follows:
| Component | Volume (µL) | Final Concentration |
| Assay Buffer (100 mM, pH 4.2) | X | 100 mM |
| PLP (10 mM) | 1 | 0.1 mM |
| Bromocresol Green (1 mM) | 10 | 0.1 mM |
| D-2-Allylglycine or Vehicle | 10 | Variable |
| GAD Enzyme Solution | 10 | As determined |
| L-Glutamate (1 M) | 10 | 100 mM |
| Total Volume | 100 |
Note: The volume of the assay buffer (X) should be adjusted to bring the final volume to 100 µL.
-
Set up the Plate:
-
Blank wells: Add all components except the GAD enzyme. Add an equivalent volume of assay buffer in place of the enzyme.
-
Control wells (100% activity): Add all components, using the vehicle (e.g., water) instead of the D-2-Allylglycine solution.
-
Test wells: Add all components, including the desired concentrations of D-2-Allylglycine. It is recommended to test a range of concentrations (e.g., 7-10 concentrations) to generate a dose-response curve.
-
-
Pre-incubation: Add the assay buffer, PLP, bromocresol green, and D-2-Allylglycine (or vehicle) to the appropriate wells. Then, add the GAD enzyme solution. Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the Reaction: Start the enzymatic reaction by adding the L-Glutamate stock solution to all wells. Mix the contents of the wells thoroughly.
-
Spectrophotometric Measurement: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 620 nm in kinetic mode, taking readings every minute for 15-30 minutes.
Data Analysis
-
Calculate the Rate of Reaction: For each well, plot the absorbance at 620 nm against time. The rate of the reaction (ΔAbs/min) is the slope of the linear portion of this curve.
-
Calculate the Percentage of Inhibition: The percentage of GAD inhibition for each concentration of D-2-Allylglycine can be calculated using the following formula:
% Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the D-2-Allylglycine concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from the resulting dose-response curve using non-linear regression analysis.
Logical Relationship of the Assay
The validity of the spectrophotometric GAD inhibition assay relies on the direct relationship between enzyme activity, the resulting pH change, and the corresponding change in the absorbance of the pH indicator.
Caption: Logical flow of the colorimetric GAD inhibition assay.
References
Application Note: High-Performance Liquid Chromatography for Purity Analysis of D-2-Allylglycine Hydrochloride
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and enantiomeric excess of D-2-Allylglycine Hydrochloride. The described method utilizes a chiral stationary phase for the direct separation of D- and L-2-Allylglycine, as well as potential process-related impurities. This method is crucial for quality control in research, development, and manufacturing of pharmaceuticals and other chemical entities where the stereochemistry and purity of this compound are critical.
Introduction
This compound is a non-proteinogenic amino acid that serves as a valuable building block in synthetic organic chemistry and drug discovery. The purity of this compound, particularly its enantiomeric purity, is of paramount importance as the biological activity of chiral molecules is often stereospecific. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical ingredients and intermediates.[1] Chiral HPLC, employing a chiral stationary phase (CSP), allows for the direct separation of enantiomers, eliminating the need for derivatization which can introduce additional steps and potential impurities.[2] This application note provides a detailed protocol for a chiral HPLC method suitable for the quality control of this compound.
Experimental
Instrumentation and Consumables
-
HPLC System with a UV detector
-
Chiral HPLC Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid (analytical grade)
-
This compound reference standard
-
L-2-Allylglycine reference standard
-
Allylamine
-
Chloroacetic acid
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 80:20 (v/v) Methanol:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Standard and Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.
-
L-Enantiomer Spiked Sample: To a portion of the this compound sample solution, add a small amount of L-2-Allylglycine to confirm the elution order and resolution.
-
Impurity Stock Solutions (1 mg/mL each): Prepare individual stock solutions of potential impurities (Allylamine, Chloroacetic acid) by dissolving 10 mg of each in 10 mL of mobile phase.
-
Spiked Sample Solution: Spike the this compound sample solution with known concentrations of the impurity stock solutions to determine their retention times and the method's ability to separate them from the main peak.
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the this compound test sample and dissolve in 10 mL of the mobile phase.
Results and Discussion
The developed HPLC method successfully separates D-2-Allylglycine from its L-enantiomer and potential process-related impurities. A representative chromatogram would show baseline separation of all components. The elution order was determined by injecting the individual standards and the spiked samples. On the teicoplanin-based CHIROBIOTIC® T column, the D-enantiomer is typically retained longer than the L-enantiomer.[2]
Purity and Enantiomeric Excess Calculation
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The enantiomeric excess (e.e.) is calculated using the following formula:
e.e. (%) = [ (Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer) ] x 100
A summary of the hypothetical quantitative data is presented in Table 2.
Table 2: Hypothetical Quantitative Data for this compound Purity Analysis
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Purity (%) | Enantiomeric Excess (e.e.) (%) |
| Chloroacetic Acid | 3.5 | 1,500 | - | - |
| Allylamine | 4.2 | 2,000 | - | - |
| L-2-Allylglycine | 10.8 | 5,000 | - | - |
| D-2-Allylglycine | 12.5 | 991,500 | 99.15 | 99.00 |
| Total | 1,000,000 | 100 |
Protocols
HPLC System Preparation
-
Prepare the mobile phase as described in Table 1.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
Purge the HPLC pump with the mobile phase to remove any air bubbles.
-
Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved (approximately 30 minutes).
Analysis Procedure
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution of this compound to determine its retention time and peak shape.
-
Inject the L-enantiomer spiked sample to confirm the elution order.
-
Inject the spiked sample solution containing the potential impurities to determine their retention times.
-
Inject the sample solution for purity analysis.
-
After the analysis is complete, flush the column with a suitable solvent (e.g., methanol/water 50:50) and store it according to the manufacturer's recommendations.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis for this compound purity.
Caption: Experimental workflow for HPLC purity analysis.
Logical Relationship of Purity Determination
The following diagram outlines the key relationships in determining the purity of this compound.
Caption: Relationship between substance, impurities, and purity assessment.
Conclusion
The described chiral HPLC method is a reliable and efficient tool for the purity and enantiomeric excess determination of this compound. The method is specific, allowing for the separation of the desired D-enantiomer from its L-enantiomer and potential process-related impurities. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory setting.
References
Application Notes and Protocols: Investigating the Effects of D-2-Allylglycine on Neuronal Excitability
For: Researchers, Scientists, and Drug Development Professionals
Introduction
D-2-Allylglycine (D2AG) is a known convulsant agent that significantly impacts neuronal excitability. Its primary mechanism of action is the inhibition of glutamic acid decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This reduction in GABAergic inhibition leads to a state of hyperexcitability in neuronal networks. Understanding the precise effects of D2AG on neuronal function is crucial for neuroscience research and for the development of novel therapeutics targeting the GABAergic system.
These application notes provide a comprehensive experimental design for studying the effects of D2AG on neuronal excitability, incorporating electrophysiology, calcium imaging, and microelectrode array (MEA) analysis. Detailed protocols for each key experiment are provided to ensure reproducibility and robustness of findings.
Proposed Signaling Pathway of D-2-Allylglycine
D-2-Allylglycine's primary effect on neuronal excitability is mediated through the inhibition of GABA synthesis. D2AG is metabolized to 2-keto-4-pentenoic acid (KPA), which acts as a suicide inhibitor of Glutamic Acid Decarboxylase (GAD). KPA irreversibly binds to the pyridoxal 5'-phosphate (PLP) cofactor of GAD, rendering the enzyme inactive. This leads to a depletion of GABA, the primary inhibitory neurotransmitter in the central nervous system. The resulting decrease in GABAergic signaling disrupts the excitatory/inhibitory balance, leading to neuronal hyperexcitability and seizure activity. A secondary pathway to consider is the potential interaction of D2AG, a glycine derivative, with the glycine binding site of the NMDA receptor, which could further modulate neuronal excitability.
Application Notes: Intraperitoneal D-2-Allylglycine for Seizure Induction
D-2-Allylglycine is a potent convulsant agent widely utilized in neuroscience research to induce experimental seizures in animal models.[1][2] Its primary mechanism of action is the irreversible inhibition of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2][3] By blocking GAD, D-2-Allylglycine causes a rapid depletion of GABA in the brain, which disrupts the balance between excitatory and inhibitory signals, leading to a state of hyperexcitability and the generation of seizures.[1][2][3] This model is particularly valuable for studying the mechanisms of epilepsy, screening potential anticonvulsant drugs, and investigating treatment-resistant seizure phenotypes.[1][4]
The following application notes provide detailed protocols for the use of D-2-Allylglycine to induce seizures in mouse and zebrafish larval models, including methods for behavioral and electrophysiological assessment.
Mechanism of Action
D-2-Allylglycine's proconvulsant effects are primarily due to the irreversible inhibition of glutamate decarboxylase (GAD).[4] In vivo, it is metabolized to 2-keto-4-pentenoic acid (KPA), which is a more potent inhibitor of GAD.[2] This inhibition leads to a significant reduction in GABA synthesis, thereby decreasing inhibitory neurotransmission and causing neuronal hyperexcitability that manifests as seizures.[2]
Data Presentation
The following tables summarize quantitative data for D-2-Allylglycine-induced seizures in commonly used animal models.
Table 1: Quantitative Data for D-2-Allylglycine-Induced Seizures in Mice
| Parameter | Value | Animal Model | Route of Administration | Reference |
| ED₅₀ for Seizures | 1.0 mmol/kg | Mice | Intraperitoneal (i.p.) | [3] |
| Effective Dose (100% recurrent clonic seizures) | 300 mg/kg | Mice | Not Specified | [1] |
| Latency to Seizure Onset | 44 - 240 minutes | Mice | Intraperitoneal (i.p.) | [3] |
| Maximal GAD Inhibition | 40 - 60% | Mice | Intraperitoneal (i.p.) | [3] |
| Time to Maximal GAD Inhibition | Just before or during seizure activity | Mice | Intraperitoneal (i.p.) | [3] |
Table 2: Quantitative Data for D-2-Allylglycine-Induced Seizures in Rats
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Effective Dose Range | 100 - 250 mg/kg | Rats | Intraperitoneal (i.p.) | [4][5] |
| Note | Female rats may be more susceptible | Rats | Intraperitoneal (i.p.) | [1][4][5] |
| Effective Dose (i.v.) | 2.4 mmol/kg | Rats | Intravenous (i.v.) | [4] |
Table 3: Quantitative Data for (+)-Allylglycine-Induced Seizures in Zebrafish Larvae
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Effective Concentration Range | 30 - 300 mM | Zebrafish Larvae (7 dpf) | Immersion | [1] |
Experimental Protocols
Protocol 1: Induction of Seizures in Mice with D-2-Allylglycine
This protocol details the intraperitoneal (i.p.) administration of D-2-Allylglycine to induce seizures in mice for behavioral and electrophysiological analysis.
1.1. Materials
-
(+)-Allylglycine (MW: 115.13 g/mol )
-
Sterile 0.9% saline solution
-
Adult male or female mice (e.g., C57BL/6, 8-12 weeks old)[1]
-
Animal balance
-
Syringes (1 mL) with 25-27 gauge needles
-
Observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment
-
EEG recording system (Optional)
1.2. Preparation of (+)-Allylglycine Solution
-
Calculate the required amount of (+)-Allylglycine based on the desired dose and the number of animals. For a dose of 1.0 mmol/kg in a 25g mouse, 2.88 mg of (+)-allylglycine is needed.[1]
-
Aseptically weigh the (+)-Allylglycine powder and transfer it to a sterile vial.[6]
-
Dissolve the weighed (+)-Allylglycine in sterile 0.9% saline to the desired final concentration (e.g., for a 300 mg/kg dose with a 10 mL/kg injection volume, prepare a 30 mg/mL solution).[4]
-
Vortex the solution until the powder is completely dissolved. Gentle warming may aid dissolution.[1][6]
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile vial.[6]
-
Prepare the solution fresh on the day of the experiment.[1]
1.3. Animal Handling and Injection
-
Acclimate mice to the housing facility for at least one week before the experiment.[4]
-
Allow animals to acclimate to the experimental room for at least 1 hour before the procedure.[6]
-
Weigh each animal accurately on the day of the experiment to calculate the precise injection volume.[1][6]
-
Administer the calculated dose of the (+)-Allylglycine solution via intraperitoneal (i.p.) injection. The typical injection volume is 10 mL/kg.[1]
1.4. Behavioral Observation and Seizure Scoring
-
Immediately after injection, place the mouse in an individual observation chamber.[1][4]
-
Record the animal's behavior continuously for at least 4 hours using video recording equipment.[1][4]
-
Score seizure activity using a modified Racine scale, observing for behaviors such as myoclonic jerks, focal seizures, and generalized tonic-clonic seizures.[4]
-
Note the latency to the first seizure, as well as the duration and frequency of seizure events.[4]
1.5. Electroencephalography (EEG) Recording (Optional)
-
For detailed neurophysiological analysis, implant EEG electrodes over the cortex according to established surgical protocols at least one week prior to the experiment.[1][4]
-
Connect the animal to the EEG recording system and record baseline activity before injecting (+)-Allylglycine.[1]
-
Analyze EEG recordings for epileptiform discharges, such as spikes and sharp waves, after administration.[4]
Protocol 2: Induction of Seizures in Zebrafish Larvae
This protocol describes the induction of seizures in zebrafish larvae via immersion in a D-2-Allylglycine solution.
2.1. Materials
-
(+)-Allylglycine
-
E3 medium
-
7 days post-fertilization (dpf) zebrafish larvae
-
96-well plate
-
Microscope for observation
-
Local field potential recording equipment (Optional)
2.2. Preparation of (+)-Allylglycine Solution
-
Prepare a stock solution of (+)-Allylglycine in E3 medium.
-
From the stock solution, create a range of working concentrations (e.g., 30, 100, 300 mM) in E3 medium.[1]
2.3. Seizure Induction and Behavioral Analysis
-
Place individual 7 dpf zebrafish larvae into the wells of a 96-well plate containing E3 medium.[1]
-
Replace the E3 medium with the desired concentration of the (+)-Allylglycine solution.[1]
-
Include a vehicle control group treated with E3 medium only.[1]
-
Observe and record larval behavior, looking for seizure-like activities such as increased locomotor activity, circling, and convulsions.
2.4. Electrophysiological Recording (Optional)
-
For local field potential recordings, embed larvae in low-melting-point agarose.[1]
-
Insert a glass microelectrode into the optic tectum.[1]
-
Record baseline electrical activity before perfusing the chamber with the (+)-Allylglycine solution and observe for epileptiform discharges.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: D-2-Allylglycine in the Investigation of GABAergic Deficits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-2-Allylglycine as a tool to study GABAergic deficits. D-2-Allylglycine is a valuable pharmacological agent for inducing a state of reduced GABAergic neurotransmission, thereby modeling conditions of neuronal hyperexcitability, such as epilepsy.[1][2]
Mechanism of Action
D-2-Allylglycine primarily functions as an inhibitor of glutamate decarboxylase (GAD), the key enzyme responsible for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.[1][3][4] Inhibition of GAD leads to a marked decrease in brain GABA concentrations.[3][4] This reduction in GABAergic tone disrupts the delicate balance between neuronal excitation and inhibition, leading to a state of hyperexcitability that can manifest as seizures.[1][2] While D-2-Allylglycine itself is a relatively weak inhibitor of GAD in vitro, its potent convulsant effects in vivo are attributed to its metabolic conversion to 2-keto-4-pentenoic acid, which then acts as an irreversible inhibitor of GAD.[1][5]
Caption: Mechanism of D-2-Allylglycine action on GABA synthesis.
Data Presentation: Quantitative Effects of Allylglycine
The following table summarizes the quantitative data on the effects of allylglycine administration from various studies. It is important to note that most studies use a racemic mixture (DL-allylglycine) or do not specify the isomer. The D-isomer is generally considered the more active form in producing convulsions.
| Animal Model | Compound | Dose Range | Route of Administration | Observed Effect | Latency to Seizure Onset | Reference |
| Mouse | DL-Allylglycine | 0.8 mmol/kg | i.p. | Decreased brain GABA concentration, increased ODC activity | - | [3][4] |
| Mouse | L-Allylglycine | 100-250 mg/kg | i.p. | Induction of focal and generalized tonic extension seizures | 44-240 min | [6][7] |
| Mouse | Allylglycine | - | i.p. | Maximal GAD inhibition (40-60%) just before or during seizure activity | 30-60 min before seizure onset | [5] |
| Cat (kindled) | DL-Allylglycine | 30-40 mg/kg | i.v. | Induction of photosensitive and tonic-clonic seizures | - | [3] |
| Rat (developing) | Allylglycine | - | - | Atypical behavioral modifications in early life, evolving to adult-like seizure patterns from the 3rd week | - | [8] |
| Rat | L-Allylglycine | 50.0, 250.0, 500.0 nmol | Intra-accumbal infusion | Dose-dependent increase in accumbal dopamine levels | - | [9] |
| Rat (female) | L-Allylglycine | 100, 150, 200, 250 mg/kg | i.p. | More susceptible to focal and generalized tonic extension seizures than males | - | [7] |
Experimental Protocols
Protocol 1: In Vivo Seizure Induction in Rodents
This protocol describes the induction of seizures in rodents using D-2-Allylglycine to study the effects of acute GABAergic deficits.
Materials:
-
D-2-Allylglycine (or L-Allylglycine as specified in studies)
-
Sterile saline solution (0.9% NaCl)
-
Experimental animals (e.g., adult male C57BL/6 mice or Wistar rats)
-
Observation chamber
-
Video recording equipment
-
EEG recording system (optional)
Procedure:
-
Animal Preparation: House animals individually in a controlled environment with ad libitum access to food and water. On the day of the experiment, weigh each animal for accurate dosing.[2]
-
Drug Preparation: Prepare a solution of Allylglycine in sterile saline. A typical dose range for seizure induction in mice is 100-250 mg/kg.[6]
-
Administration: Administer the Allylglycine solution via intraperitoneal (i.p.) injection.[6]
-
Observation: Immediately place the animal in an observation chamber and begin video recording.[6] Observe the animal for a predetermined period (e.g., 2-4 hours) and score seizure activity using a standardized scale (e.g., the Racine scale).[2][6]
-
EEG Monitoring (Optional): For electrophysiological correlation, animals can be implanted with EEG electrodes prior to the experiment. Record baseline EEG activity and then record during and after the administration of Allylglycine to detect epileptiform discharges.[6]
Caption: Experimental workflow for in vivo seizure induction.
Protocol 2: In Vitro GAD Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of D-2-Allylglycine on GAD activity in brain tissue homogenates.
Materials:
-
Brain tissue (e.g., from rodents)
-
Homogenization buffer (e.g., phosphate buffer with pyridoxal phosphate)
-
D-2-Allylglycine
-
L-Glutamic acid (substrate)
-
Reagents for GABA detection (e.g., HPLC with fluorescence detection or enzymatic assay)
Procedure:
-
Tissue Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate to obtain a supernatant containing GAD.
-
Incubation: Pre-incubate the brain homogenate with varying concentrations of D-2-Allylglycine for a specified time.
-
Enzymatic Reaction: Initiate the reaction by adding L-glutamic acid. Incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction (e.g., by adding acid or boiling).
-
GABA Quantification: Measure the amount of GABA produced using a suitable method. HPLC with pre-column derivatization using o-phthaldialdehyde (OPA) is a common and sensitive method.[10]
-
Data Analysis: Determine the concentration of D-2-Allylglycine that causes 50% inhibition of GAD activity (IC50).
Caption: General workflow for in vitro GAD inhibition assays.
Protocol 3: Measurement of GABA Levels via In Vivo Microdialysis
This protocol allows for the real-time measurement of extracellular GABA levels in the brain of a freely moving animal following D-2-Allylglycine administration.[10]
Materials:
-
In vivo microdialysis probes and pump
-
Stereotaxic apparatus for probe implantation
-
D-2-Allylglycine
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with fluorescence detection for GABA analysis[10]
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, nucleus accumbens) under anesthesia. Allow the animal to recover.
-
Baseline Collection: Perfuse the probe with aCSF at a low flow rate. Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).[10]
-
Drug Administration: Administer D-2-Allylglycine (e.g., via i.p. injection or through the microdialysis probe via reverse dialysis).[10]
-
Sample Collection: Continue collecting dialysate samples to monitor the change in extracellular GABA concentration over time.[10]
-
Sample Analysis: Analyze the collected dialysate samples for GABA concentration using HPLC with fluorescence detection after derivatization.[10]
These protocols provide a foundation for researchers to design and execute experiments to investigate the role of GABAergic deficits in various neurological and psychiatric disorders using D-2-Allylglycine. Appropriate institutional guidelines for animal care and use must be followed for all in vivo experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DL-Allylglycine (2-Aminopent-4-enoic acid) | GAD抑制剂 | MCE [medchemexpress.cn]
- 5. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bicuculline- and allylglycine-induced epilepsy in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo neurochemical evidence that newly synthesised GABA activates GABA(B), but not GABA(A), receptors on dopaminergic nerve endings in the nucleus accumbens of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Seizure Severity Following D-2-Allylglycine Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-2-Allylglycine, also known as (+)-Allylglycine, is a potent convulsant agent widely used in preclinical research to induce seizures in animal models.[1][2] Its primary mechanism of action involves the irreversible inhibition of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.[2][3] This inhibition leads to a depletion of GABA in the brain, resulting in neuronal hyperexcitability and the manifestation of seizures.[1][2] This model is invaluable for investigating the fundamental mechanisms of epilepsy, screening potential anticonvulsant therapies, and studying treatment-resistant seizure phenotypes.[1] These application notes provide detailed methodologies for inducing seizures with D-2-Allylglycine and comprehensive protocols for assessing seizure severity through behavioral, electrophysiological, and biochemical approaches.
Mechanism of Action of D-2-Allylglycine
D-2-Allylglycine exerts its proconvulsant effects by targeting the GABAergic system. As an inhibitor of GAD, it reduces the synthesis of GABA, the primary inhibitory neurotransmitter in the central nervous system.[2][3][4] This disruption of the excitatory/inhibitory balance leads to a state of hyperexcitability, culminating in the generation of seizures.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for D-2-Allylglycine-induced seizures in commonly used animal models.
Table 1: Effective Doses and Latencies for D-2-Allylglycine-Induced Seizures in Mice
| Parameter | Value | Route of Administration | Reference |
|---|---|---|---|
| ED₅₀ for Seizures | 1.0 mmol/kg | Intraperitoneal (i.p.) | [1] |
| Effective Dose (100% recurrent clonic seizures) | 300 mg/kg | Not Specified | [1] |
| Latency to Seizure Onset | 44 - 240 minutes | Intraperitoneal (i.p.) | [1][5] |
| Maximal GAD Inhibition | 40 - 60% | Intraperitoneal (i.p.) | [1][5] |
| Time to Maximal GAD Inhibition | Just before or during seizure activity | Intraperitoneal (i.p.) |[1][5] |
Table 2: Effective Doses for D-2-Allylglycine-Induced Seizures in Rats
| Seizure Type | Effective Dose Range | Route of Administration | Notes | Reference |
|---|---|---|---|---|
| Focal Seizures | 100-250 mg/kg | Intraperitoneal (i.p.) | Female rats may be more susceptible. | [2][6] |
| Generalized Tonic Extension Seizures | 100-250 mg/kg | Intraperitoneal (i.p.) | Female rats may be more susceptible. | [2][6] |
| Not Specified | 2.4 mmol/kg | Intravenous (i.v.) | - |[2] |
Experimental Protocols
Protocol 1: Induction and Behavioral Assessment of Seizures in Mice
This protocol details the induction of seizures using D-2-Allylglycine and the subsequent behavioral assessment using a modified Racine scale.
Materials:
-
D-2-Allylglycine
-
Sterile 0.9% saline
-
Animal balance
-
Syringes (1 mL) with 25-27 gauge needles
-
Observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment (recommended)
-
Timer
Procedure:
-
Animal Preparation:
-
Acclimate mice (e.g., C57BL/6, 8-12 weeks old) to the housing facility for at least one week prior to the experiment.[2]
-
House mice individually in a temperature- and light-controlled environment with ad libitum access to food and water.[2]
-
On the day of the experiment, allow animals to acclimate to the experimental room for at least 1 hour.[3]
-
-
Preparation of D-2-Allylglycine Solution:
-
Calculate the required amount of D-2-Allylglycine based on the desired dose and the number of animals. For example, for a dose of 1.0 mmol/kg in a 25g mouse, you will need 2.88 mg of D-2-Allylglycine.[1]
-
Aseptically weigh the D-2-Allylglycine powder and dissolve it in sterile 0.9% saline to the desired final concentration.[1][3] Gentle warming may be necessary for complete dissolution.[1][3]
-
Prepare the solution fresh on the day of the experiment.[1]
-
-
Administration:
-
Behavioral Observation and Seizure Scoring:
-
Immediately after injection, place the mouse in an individual observation chamber.[1][2]
-
Continuously observe and record the animal's behavior for at least 4 hours.[1][2]
-
Score the seizure severity at regular intervals (e.g., every 5 minutes) using a modified Racine scale.[1][3] Note the latency to the first seizure, as well as the duration and frequency of seizure events.[2]
-
Table 3: Modified Racine Scale for Seizure Scoring in Mice
| Score | Behavioral Manifestation |
|---|---|
| 0 | No response, normal behavior |
| 1 | Mouth and facial movements, chewing |
| 2 | Head nodding, unilateral forelimb clonus |
| 3 | Bilateral forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling, loss of postural control |
| 6 | Generalized tonic-clonic seizures |
| 7 | Tonic extension of limbs, potentially leading to death |
Note: Several variations of the Racine scale exist.[7][8][9] It is crucial to select and consistently apply a specific scale throughout the study. The scale presented here is a composite from several sources.[1][7][8]
Protocol 2: Electroencephalography (EEG) Recording and Analysis
For a more detailed neurophysiological assessment, EEG recordings can be performed to detect epileptiform discharges.
Materials:
-
EEG recording system
-
Implantable EEG electrodes
-
Surgical tools for electrode implantation
-
Data acquisition and analysis software
Procedure:
-
Electrode Implantation (Pre-Experiment):
-
EEG Recording:
-
On the day of the experiment, connect the animal to the EEG recording system.
-
Record baseline EEG activity for a defined period before injecting D-2-Allylglycine.[1]
-
Administer D-2-Allylglycine as described in Protocol 1.
-
Continue EEG recording for the duration of the behavioral observation period (at least 4 hours).
-
-
Data Analysis:
-
Analyze the EEG recordings for epileptiform discharges, which may include spikes, sharp waves, and spike-and-wave complexes.[2]
-
Quantify parameters such as the frequency, amplitude, and duration of these discharges.
-
Correlate the EEG data with the observed behavioral seizures to establish electrographic seizure signatures.
-
Protocol 3: Assessment of Biochemical Markers of Seizure Severity
The analysis of blood-based biomarkers can provide a quantitative measure of seizure-induced neuronal injury and inflammation.
Materials:
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
ELISA kits or other assay systems for specific biomarkers
-
Plate reader or other detection instrument
Procedure:
-
Sample Collection:
-
At a predetermined time point following D-2-Allylglycine administration (e.g., immediately after the first seizure, or at the end of the observation period), collect blood samples from the animals.
-
Process the blood to obtain serum or plasma, depending on the requirements of the specific biomarker assay.
-
-
Biomarker Analysis:
-
Measure the levels of selected biomarkers using appropriate techniques (e.g., ELISA).
-
Potential biomarkers to consider include:
-
Markers of Neuronal/Glial Injury: Neuron-specific enolase (NSE), S100 calcium-binding protein B (S100B), Glial fibrillary acidic protein (GFAP), and Ubiquitin C-terminal hydrolase L1 (UCHL-1).[10][11][12][13]
-
Inflammatory Markers: Interleukin-6 (IL-6), Interleukin-8 (IL-8), and High mobility group box-1 (HMGB1).[10][14]
-
-
-
Data Interpretation:
-
Correlate the biomarker levels with the behavioral seizure severity scores and/or EEG data to determine if they serve as reliable indicators of seizure severity in the D-2-Allylglycine model. Elevated levels of certain biomarkers, such as S100B and NSE, have been associated with seizure severity and prognosis in clinical settings.[11][12]
-
Table 4: Potential Biochemical Markers for Seizure Severity Assessment
| Biomarker Category | Specific Markers | Rationale | Reference |
|---|---|---|---|
| Neuronal/Glial Injury | NSE, S100B, GFAP, UCHL-1 | Released following neuronal damage; levels may correlate with seizure-induced injury. | [10][11][12][13] |
| Neuroinflammation | IL-6, IL-8, HMGB1 | Pro-inflammatory cytokines and proteins that are often elevated following seizures and may reflect the degree of inflammatory response. | [10][14] |
| Neurotrophic Factors | Brain-derived neurotrophic factor (BDNF) | Involved in neuroplasticity; altered levels may indicate seizure-induced changes in the brain. | [11][12] |
| MicroRNAs | miRNA-23a, -34a, -132, -146a | Small non-coding RNAs that can regulate gene expression and have been found to be altered in epilepsy. |[11][12][14] |
Conclusion
The methodologies outlined in these application notes provide a comprehensive framework for assessing seizure severity following the administration of D-2-Allylglycine. By combining behavioral scoring, electrophysiological recordings, and biochemical marker analysis, researchers can obtain a multi-faceted and robust evaluation of seizure phenotype. This detailed characterization is essential for advancing our understanding of epilepsy and for the development of novel therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling [frontiersin.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Blood biomarkers in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annaly-nevrologii.com [annaly-nevrologii.com]
- 12. Potential biochemical markers of epilepsy - Maksimova - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 13. mdpi.com [mdpi.com]
- 14. Advances in the Potential Biomarkers of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-2-Allylglycine as a Chemical Convulsant in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: D-2-Allylglycine (D-2-AG), a derivative of the amino acid glycine, is a potent convulsant agent widely utilized in neuroscience research to induce experimental seizures in animal models.[1][2] Its primary mechanism of action involves the irreversible inhibition of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), from glutamate.[2][3][4] This inhibition leads to a significant reduction in brain GABA levels, disrupting the crucial balance between excitatory and inhibitory neurotransmission.[2][5] The resulting state of neuronal hyperexcitability reliably triggers seizure activity, providing a valuable model for studying the pathophysiology of epilepsy, screening potential anticonvulsant therapies, and investigating mechanisms of seizure generation and propagation.[1][4]
These application notes provide a comprehensive guide to the use of D-2-Allylglycine, including its mechanism of action, quantitative data on its effects, and detailed protocols for seizure induction in common animal models.
Mechanism of Action
D-2-Allylglycine exerts its proconvulsant effects by targeting the synthesis of GABA.[6] As an inhibitor of glutamic acid decarboxylase (GAD), it prevents the conversion of glutamate to GABA.[3][7] This leads to a depletion of GABAergic inhibition in the central nervous system, resulting in widespread neuronal hyperexcitability and the generation of seizures.[1][8] The in vivo convulsant activity is attributed to its metabolic conversion to 2-keto-4-pentanoic acid, a more potent GAD inhibitor.[9]
Data Presentation
The following tables summarize quantitative data for D-2-Allylglycine-induced seizures in commonly used animal models.
Table 1: Quantitative Data for D-2-Allylglycine-Induced Seizures in Mice
| Parameter | Value | Route of Administration | Reference |
| ED₅₀ for Seizures | 1.0 mmol/kg | Intraperitoneal (i.p.) | [10] |
| Effective Dose (100% recurrent clonic seizures) | 300 mg/kg | Not Specified | [8] |
| LD₅₀ | 147-195 mg/kg | Intraperitoneal (i.p.) | [3] |
| Latency to Seizure Onset | 44 - 240 minutes | Intraperitoneal (i.p.) | [10] |
| Maximal GAD Inhibition | 40 - 60% | Intraperitoneal (i.p.) | [10] |
| Time to Maximal GAD Inhibition | Just before or during seizure activity | Intraperitoneal (i.p.) | [10] |
Table 2: Quantitative Data for (+)-Allylglycine-Induced Seizures in Zebrafish Larvae
| Parameter | Value | Route of Administration | Reference |
| Effective Concentration Range | 30 - 300 mM | Immersion | [1] |
Table 3: Quantitative Data for L-Allylglycine-Induced Seizures in Rats
| Parameter | Value | Route of Administration | Reference |
| Effective Dose Range | 100 - 250 mg/kg | Intraperitoneal (i.p.) | [2][11] |
| Notes | Female rats are more susceptible to allylglycine-induced seizures. | N/A | [1][2][11] |
Experimental Protocols
Protocol 1: Seizure Induction in Mice
This protocol details the intraperitoneal (i.p.) administration of D-2-Allylglycine to induce seizures in mice.
Materials:
-
(+)-Allylglycine (MW: 115.13 g/mol )[1]
-
Sterile 0.9% saline solution[1]
-
Animal balance
-
Syringes (1 mL) with 25-27 gauge needles[1]
-
Observation chambers (e.g., clear Plexiglas cages)[1]
-
Video recording equipment (optional)[2]
-
EEG recording system (optional)[1]
Procedure:
-
Animal Preparation:
-
Use adult male or female mice (e.g., C57BL/6, 8-12 weeks old).[1]
-
Acclimate animals to the housing facility for at least one week before the experiment.[2]
-
House mice individually in a temperature- and light-controlled environment with ad libitum access to food and water.[2]
-
Weigh each mouse on the day of the experiment for accurate dosing.[1]
-
-
Preparation of (+)-Allylglycine Solution:
-
Calculate the required amount of (+)-allylglycine based on the desired dose (e.g., 1.0 mmol/kg) and the number of animals.[1]
-
For a 1.0 mmol/kg dose in a 25g mouse, 2.88 mg of (+)-allylglycine is needed.[1]
-
Dissolve the weighed (+)-allylglycine in sterile 0.9% saline to the desired final concentration.[1] A typical injection volume is 10 mL/kg.[1]
-
Ensure the solution is clear and fully dissolved. Gentle warming may aid dissolution.[1]
-
Prepare the solution fresh on the day of the experiment.[1]
-
-
Administration:
-
Administer the (+)-allylglycine solution via intraperitoneal (i.p.) injection.[1]
-
-
Behavioral Observation and Seizure Scoring:
-
Immediately after injection, place the mouse in an individual observation chamber.[1]
-
Record the animal's behavior continuously for at least 4 hours.[1]
-
Score seizure activity using a modified Racine scale, observing for behaviors such as myoclonic jerks, focal seizures, and generalized tonic-clonic seizures.[2]
-
-
Electroencephalography (EEG) Recording (Optional):
-
For EEG recording, implant electrodes into the skull over the brain region of interest prior to the experiment.[1]
-
Record EEG activity continuously following D-2-Allylglycine administration to correlate behavioral seizures with electrographic events.
-
Protocol 2: Seizure Induction in Zebrafish Larvae
This protocol describes the immersion method for inducing seizures in zebrafish larvae.
Materials:
-
(+)-Allylglycine
-
E3 medium
-
7 days post-fertilization (dpf) zebrafish larvae[1]
-
96-well plate[1]
-
Low-melting-point agarose (for electrophysiology)[1]
-
Glass microelectrode (for electrophysiology)[1]
Procedure:
-
Animal Preparation:
-
Place individual 7 dpf zebrafish larvae into the wells of a 96-well plate containing E3 medium.[1]
-
-
Administration:
-
Behavioral Observation:
-
Monitor larval behavior for seizure-like activity, such as increased locomotor activity, circling, and convulsions.
-
-
Electrophysiological Recording (Optional):
Troubleshooting and Considerations
-
Variability: The effective dose and latency to seizure onset can vary depending on the animal species, strain, sex, and age.[12] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.[12]
-
Animal Welfare: D-2-Allylglycine induces seizures, which can be a severe procedure. All experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Solution Preparation: Ensure D-2-Allylglycine is fully dissolved before administration. Gentle warming can aid in dissolution.[1] Solutions should be prepared fresh for each experiment.[1]
-
Female Susceptibility: Studies have shown that female rats may be more susceptible to allylglycine-induced seizures.[1][2][11] This should be taken into consideration during experimental design and dose selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Allylglycine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]
- 10. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting variability in D-2-Allylglycine seizure latency.
Technical Support Center: D-2-Allylglycine Seizure Model
Welcome to the technical support center for the D-2-Allylglycine (DAG) induced seizure model. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot variability in seizure latency and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with D-2-Allylglycine.
Question 1: Why am I observing significant variability in seizure latency between animals in the same experimental group?
Answer: Variability in seizure latency is a common challenge and can stem from several factors. Follow this troubleshooting guide to identify the potential source of inconsistency.
Troubleshooting Guide:
-
Review D-Allylglycine Solution Preparation:
-
Freshness: Was the solution prepared fresh on the day of the experiment?[1] D-Allylglycine solutions can degrade, affecting potency.
-
Solubility: Ensure the compound is fully dissolved in the sterile saline.[1] Gentle warming may be necessary to aid dissolution.[1] Any particulate matter indicates incomplete solubilization.
-
Concentration: Double-check all calculations for the final concentration. Inaccurate calculations can lead to unintended dose variations.
-
-
Verify Administration Technique:
-
Accurate Dosing: Was each animal weighed accurately on the day of injection to calculate the precise dose volume?[1]
-
Injection Site: For intraperitoneal (i.p.) injections, ensure consistent administration into the peritoneal cavity, avoiding subcutaneous injection or injection into an organ, which can alter absorption rates.
-
Injection Volume: A typical i.p. injection volume is 10 mL/kg.[1] Significant deviations can affect absorption kinetics.
-
-
Assess Animal-Specific Factors:
-
Sex: Are you using both male and female animals in the same group? Female rats have been shown to be more susceptible to allylglycine-induced seizures than males, which can lead to shorter latencies.[2]
-
Age and Development: In developing animals, the level of brain maturity is a prominent factor in seizure manifestation.[3] Animals in the first two weeks after birth may show atypical and varied responses.[3]
-
Health Status: Ensure all animals are healthy and free from stress. Underlying health issues or stress can influence seizure thresholds.
-
Acclimatization: Have the animals been properly acclimated to the facility and handling procedures for at least one week?[4] Stress from a new environment or handling can be a significant variable.
-
-
Control Environmental Conditions:
Question 2: My animals are not seizing or are showing delayed latency at the expected dose of D-Allylglycine. What should I do?
Answer: This issue often points to problems with the compound's potency, the dose administered, or intrinsic biological factors of the animal model.
Troubleshooting Guide:
-
Check Compound Integrity and Dose:
-
Storage: Confirm that the D-Allylglycine has been stored correctly (e.g., -20°C or -80°C for stock solutions) to prevent degradation.[5]
-
Dose-Response: The dose of D-Allylglycine is critical. The ED50 for seizures in mice is approximately 1.0 mmol/kg via i.p. injection.[1] If using a lower dose, a longer latency or lack of seizures is expected. Consider performing a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions.
-
-
Review Animal Strain and Supplier:
-
Strain Susceptibility: Different rodent strains can have varying sensitivities to convulsant agents. Ensure the strain you are using is appropriate and has been previously characterized for this model.
-
Supplier Variation: Animals from different suppliers may have genetic variations that affect seizure thresholds.
-
-
Consider the Mechanism of Action:
-
D-Allylglycine works by inhibiting Glutamate Decarboxylase (GAD), leading to a reduction in GABA synthesis.[1][4] This process takes time, which is why seizure latency can be long (44-240 minutes in mice).[1][6] Be sure the observation period is sufficient, at least 4 hours post-injection is recommended.[1][4]
-
Quantitative Data Summary
The following table summarizes reported quantitative data for D-Allylglycine induced seizures in common animal models. Note that latencies are highly dependent on the specific experimental conditions.
| Parameter | Value | Animal Model | Route of Administration | Reference |
| ED₅₀ for Seizures | 1.0 mmol/kg | Mice | Intraperitoneal (i.p.) | [1] |
| Effective Dose Range | 100-250 mg/kg | Rats | Intraperitoneal (i.p.) | [2][4] |
| Seizure Latency | 44 - 240 minutes | Mice | Intraperitoneal (i.p.) | [1][6] |
| Maximal GAD Inhibition | 40 - 60% | Mice | Intraperitoneal (i.p.) | [1][6] |
| Time to Maximal GAD Inhibition | Just before or during seizure activity | Mice | Intraperitoneal (i.p.) | [1][6] |
Experimental Protocols
This section provides a detailed methodology for inducing seizures using D-Allylglycine in a rodent model.
Protocol: D-Allylglycine Induced Seizures in Mice
1. Materials:
-
D-2-Allylglycine
-
Sterile 0.9% saline solution
-
Animal balance (accurate to 0.1 g)
-
1 mL syringes with 25-27 gauge needles
-
Individual observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment (optional but recommended)
-
EEG recording system (optional, for neurophysiological analysis)[1][4]
2. Preparation of D-Allylglycine Solution:
-
Calculate the total amount of D-Allylglycine needed based on the desired dose (e.g., 1.0 mmol/kg), the number of animals, and their average weight.
-
On the day of the experiment, weigh the calculated amount of D-Allylglycine.
-
Dissolve the D-Allylglycine in sterile 0.9% saline to the desired final concentration (e.g., for a 10 mL/kg injection volume, a 1.0 mmol/kg dose in a 25g mouse requires a concentration of approximately 2.88 mg/mL).
-
Ensure the solution is clear and fully dissolved. Gentle warming can be used if necessary.[1] Prepare the solution fresh.[1]
3. Animal Handling and Injection:
-
Use adult mice (e.g., C57BL/6, 8-12 weeks old) that have been acclimated to the facility for at least one week.[1][4]
-
House animals with ad libitum access to food and water in a temperature and light-controlled environment.[4]
-
On the day of the experiment, weigh each mouse accurately just before injection.[1]
-
Calculate the specific volume of the D-Allylglycine solution for each mouse.
-
Administer the solution via intraperitoneal (i.p.) injection.
4. Behavioral Observation and Seizure Scoring:
-
Immediately after injection, place each mouse into an individual observation chamber to prevent injury and allow for clear monitoring.[1][4]
-
Record the animal's behavior continuously for a minimum of 4 hours.[1][4]
-
Note the latency to the first seizure and score seizure severity using a standardized scale, such as a modified Racine scale, observing for behaviors like myoclonic jerks, focal seizures, and generalized tonic-clonic seizures.[4]
Visualizations: Pathways and Workflows
D-Allylglycine Mechanism of Action
D-Allylglycine irreversibly inhibits Glutamate Decarboxylase (GAD), the enzyme that synthesizes the inhibitory neurotransmitter GABA from glutamate.[1][4] This depletion of GABA leads to a state of neuronal hyperexcitability and seizures.[1][4]
Caption: Mechanism of D-Allylglycine (DAG) action via inhibition of GAD.
Standard Experimental Workflow
A systematic workflow is crucial for minimizing variability. This diagram outlines the key steps from preparation to data analysis.
Caption: Standard workflow for D-Allylglycine induced seizure experiments.
Troubleshooting Logic for Seizure Latency Variability
Use this decision tree to systematically troubleshoot the causes of high variability in your experimental results.
Caption: Decision tree for troubleshooting seizure latency variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicuculline- and allylglycine-induced epilepsy in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing D-2-Allylglycine Hydrochloride concentration for in vitro studies.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of D-2-Allylglycine Hydrochloride in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: D-2-Allylglycine, like its L- and DL- counterparts, is an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] By inhibiting GAD, allylglycine reduces GABA biosynthesis, leading to decreased GABAergic neurotransmission. D-2-Allylglycine is often used as an inactive control in experiments with the more active L-allylglycine.
Q2: What is the recommended concentration range for this compound in in vitro studies?
A2: Specific in vitro concentration data for D-2-Allylglycine is limited. However, as it is often used as an inactive control, its concentration should ideally match the concentration of the active L-enantiomer being tested. For L-allylglycine, a concentration of 5 mM has been used in HepG2 cells.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in water and DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile solvent such as water or DMSO. Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected outcomes of treating neuronal cells with this compound?
A4: As an inhibitor of GABA synthesis, L- or DL-allylglycine treatment in neuronal cultures is expected to decrease GABA levels. This can lead to an imbalance in excitatory and inhibitory signals, potentially resulting in increased neuronal excitability. Since D-2-Allylglycine is considered the less active enantiomer, it should ideally have minimal to no effect on GABA levels or neuronal activity when used at concentrations where the L-isomer is active, thus serving as a negative control.
Q5: How can I measure the effectiveness of this compound in my experiment?
A5: The primary endpoint to measure the effect of allylglycine is the intracellular or extracellular concentration of GABA. This can be quantified using methods such as HPLC or commercially available GABA assay kits. Additionally, you can assess the activity of its target enzyme, glutamate decarboxylase (GAD), using a GAD activity assay. Downstream effects on neuronal activity can be measured using techniques like patch-clamp electrophysiology or calcium imaging.
Data Presentation
Table 1: Summary of In Vitro Concentrations for Allylglycine Isomers
| Isomer | Cell Line | Concentration | Duration | Observed Effect | Reference |
| (S)-2-Allylglycine (L-Allylglycine) | HepG2 | 5 mM | 24 h | Blockade of ACE2-mediated up-regulation of AKT phosphorylation | [1] |
| D-2-Allylglycine | - | Not specified | - | Used as an inactive control | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile dimethyl sulfoxide (DMSO) or sterile deionized water, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile DMSO or water to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: In Vitro Treatment of Neuronal Cells
-
Cell Seeding: Plate neuronal cells at the desired density in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein/RNA extraction). Allow the cells to adhere and stabilize for 24-48 hours.
-
Preparation of Working Solution: Thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Endpoint Analysis: After the incubation period, proceed with the planned endpoint assays, such as cell viability assays, GABA quantification, or GAD activity measurement.
Protocol 3: Measurement of Glutamate Decarboxylase (GAD) Activity
This protocol is a general guideline based on commercially available GAD activity assay kits.
-
Sample Preparation:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells using the assay buffer provided in the kit.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Assay Procedure:
-
Prepare the reaction mixture according to the kit's instructions, which typically includes a GAD substrate and a probe.
-
Add the cell lysate to the reaction mixture in a 96-well plate.
-
Include a positive control (recombinant GAD) and a negative control (no lysate).
-
Incubate the plate at the recommended temperature and for the specified duration.
-
Measure the output (e.g., fluorescence or absorbance) using a plate reader.
-
-
Data Analysis: Calculate the GAD activity based on the change in signal compared to the controls.
Mandatory Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for optimizing D-2-Allylglycine HCl.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at expected concentrations | 1. D-2-Allylglycine is the inactive enantiomer and may not have a significant effect. 2. The concentration used is too low. 3. The incubation time is too short. 4. The compound has degraded. | 1. This is the expected outcome if used as a negative control. Compare with the effect of L-allylglycine. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Increase the incubation time (e.g., 48 or 72 hours). 4. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| High cell death or cytotoxicity | 1. The concentration of D-2-Allylglycine is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Off-target effects. | 1. Lower the concentration range in your dose-response experiment. 2. Ensure the final DMSO concentration in the culture medium is below 0.1%. Run a vehicle control with the same DMSO concentration. 3. Investigate potential off-target effects by using structurally different GAD inhibitors as controls. |
| Precipitation of the compound in the culture medium | 1. The concentration exceeds the solubility limit in the medium. 2. Interaction with media components. | 1. Prepare a fresh stock solution and ensure it is fully dissolved before diluting in the medium. Consider using a different solvent for the stock solution. 2. Visually inspect the medium after adding the compound. If precipitation occurs, try a lower concentration or a different formulation of the medium. |
| High variability between replicate experiments | 1. Inconsistent cell seeding density. 2. Pipetting errors during treatment preparation. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Use calibrated pipettes and ensure thorough mixing of solutions. 3. Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS to maintain humidity. |
References
Addressing low seizure incidence with D-2-Allylglycine administration.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing D-2-Allylglycine to induce seizures in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for D-2-Allylglycine in inducing seizures?
D-2-Allylglycine is a convulsant agent that primarily functions by inhibiting glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from glutamate.[1][2] Inhibition of GAD leads to decreased GABA levels in the brain, which disrupts the balance between excitatory and inhibitory signals, causing neuronal hyperexcitability and seizures.[1][2][3] It is important to note that D-2-Allylglycine itself is a relatively weak inhibitor of GAD in vitro; its potent convulsant effects in vivo are attributed to its metabolic conversion to 2-keto-4-pentenoic acid, a more active inhibitor of GAD.[2][3]
Q2: What is the typical latency to seizure onset after D-2-Allylglycine administration?
The time to seizure onset is dose-dependent and varies between species.[4] Generally, higher doses result in a shorter latency period.[4] For mice, the latency can range from 44 to 240 minutes following an intraperitoneal injection.[4][5]
Q3: What types of seizures are commonly observed with D-2-Allylglycine?
In rodent models, D-2-Allylglycine administration typically induces focal seizures that can progress to generalized tonic-clonic seizures.[1][4] The specific seizure behaviors can be categorized and scored using a standardized scale, such as the modified Racine scale, to ensure consistent assessment of seizure severity.[4]
Q4: What factors can influence the consistency of seizure induction with D-2-Allylglycine?
Several factors can impact the consistency of seizure induction:
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Sex: Studies have indicated that female rats may be more susceptible to D-2-Allylglycine-induced seizures than their male counterparts.[1][4]
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Age: The age of the animal subjects can influence their susceptibility to seizures, with developing animals potentially exhibiting different seizure patterns compared to adults.[4][6]
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Animal Strain: Different strains of mice and rats can show varying sensitivities to convulsant agents.[4]
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Drug Batch and Purity: Variability between different batches of D-2-Allylglycine can affect its potency.[4]
-
Route of Administration: The method of administration, such as intraperitoneal versus intravenous injection, will affect the drug's pharmacokinetics and, consequently, the seizure response.[4]
Troubleshooting Guide: Low Seizure Incidence
Problem: I have administered D-2-Allylglycine, but I am observing no seizures or a very low incidence of seizures in my experimental animals.
This is a common issue that can arise from several factors. The following guide will help you troubleshoot the potential causes.
Question 1: Could the dose of D-2-Allylglycine be incorrect?
Answer: Yes, a suboptimal dose is a primary reason for low seizure incidence.[4] The effective dose of D-2-Allylglycine can vary significantly based on the animal model, strain, and route of administration.
Solution:
-
Conduct a dose-response study: To determine the optimal dose for your specific animal strain and experimental conditions, it is recommended to perform a dose-response study.[4]
-
Consult dose-response data: Refer to established dose-response data for D-2-Allylglycine in various rodent models.
Data Presentation: Dose-Response Data for D-2-Allylglycine in Rodents (Intraperitoneal Injection)
| Animal Model | Dose | Observed Seizure Type | Reference |
| Mice | 1.0 mmol/kg (ED₅₀) | Convulsive Seizures | [5] |
| Mice | 300 mg/kg | 100% recurrent clonic seizures | [1][4] |
Note: 1.0 mmol/kg of (+)-Allylglycine is approximately 115.13 mg/kg.[4]
Data Presentation: Seizure Latency Following (+)-Allylglycine Administration
| Animal Model | Route of Administration | Latency to Onset | Reference |
| Mice | Intraperitoneal (i.p.) | 44 - 240 min | [4][5] |
Question 2: Is it possible that the D-2-Allylglycine solution was not prepared or stored correctly?
Answer: Yes, improper preparation or storage of the D-2-Allylglycine solution can lead to reduced efficacy.
Solution:
-
Verify solution concentration: Double-check all calculations used to prepare the D-2-Allylglycine solution.
-
Ensure proper dissolution: Vortex the solution thoroughly until the D-2-Allylglycine is completely dissolved. For higher concentrations, gentle warming may be necessary.[4]
-
Check storage conditions: Confirm that the D-2-Allylglycine was stored correctly according to the manufacturer's instructions to prevent degradation.[4]
-
Use sterile saline: Prepare the solution using sterile 0.9% saline.[4]
Question 3: Could the animal strain I am using be resistant to D-2-Allylglycine?
Answer: Yes, some animal strains exhibit lower sensitivity to convulsant agents.[4]
Solution:
-
Review the literature: Check for publications that have successfully used D-2-Allylglycine to induce seizures in the specific strain you are using.
-
Consider a different strain: If you consistently observe low seizure incidence despite optimizing the dose and drug preparation, you may need to consider using a more susceptible animal strain.[4]
Question 4: Could my administration technique be affecting the outcome?
Answer: Yes, inconsistent drug administration can lead to variable results.[4]
Solution:
-
Ensure consistent injection technique: If using intraperitoneal (IP) injections, ensure the injection site is consistent across all animals.[4]
-
Accurate dosing: Weigh each animal on the day of the experiment to ensure precise dosing.[1]
Experimental Protocols
Protocol: Induction of Seizures in Mice using D-2-Allylglycine
Materials:
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D-2-Allylglycine powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Syringes and needles for intraperitoneal injection
-
Observation chambers
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House them in a temperature- and light-controlled environment with free access to food and water.[1]
-
Preparation of D-2-Allylglycine Solution:
-
On the day of the experiment, calculate the required amount of D-2-Allylglycine based on the desired concentration and the total volume of the solution to be prepared.[4]
-
Aseptically weigh the D-2-Allylglycine powder and transfer it to a sterile vial.[4]
-
Add the calculated volume of sterile 0.9% saline to the vial.[4]
-
Vortex the solution until the D-2-Allylglycine is completely dissolved. Gentle warming may be necessary for higher concentrations.[4]
-
-
Administration:
-
Observation:
-
Immediately place the mouse in an individual observation chamber.[4]
-
Start a timer and begin observing the animal's behavior.[4]
-
Score the seizure severity at regular intervals (e.g., every 5 minutes) using the Modified Racine Scale for mice.[4]
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Continue observation for a predetermined period (e.g., 2-4 hours) or until the desired seizure phenotype is observed.[4]
-
-
Post-Experimental Care: Provide appropriate post-experimental care as per institutional guidelines.[4]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bicuculline- and allylglycine-induced epilepsy in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
D-2-Allylglycine Hydrochloride stability and proper storage conditions.
This technical support center provides guidance on the stability and proper storage of D-2-Allylglycine Hydrochloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, it is recommended to store this compound as a solid powder at -20°C.[1] For shorter periods, some suppliers suggest room temperature is acceptable.[2] Regardless of the temperature, the compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place to prevent moisture absorption and degradation.[3]
Q2: How should I handle this compound in the laboratory?
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, it is crucial to handle the compound in a well-ventilated area, preferably in a fume hood, to avoid dust formation and inhalation.[2][3] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[3]
Q3: What is the stability of this compound in aqueous solutions?
There is limited publicly available data on the aqueous stability of this compound across a range of pH values and temperatures. As a general guideline for amino acid hydrochlorides, solutions are typically most stable at acidic pH. However, the stability can be influenced by the specific buffer system used. It is recommended to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be filter-sterilized and stored at 2-8°C for a short period. Long-term storage of solutions is not recommended unless stability has been experimentally verified.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively documented in the public domain, potential degradation routes can be inferred from the chemical structure and related compounds. These may include:
-
Oxidation: The allylic group may be susceptible to oxidation. Enzymatic oxidation of allylglycine has been shown to produce 2-iminium-4-pentenoate, which can further react to form other products.
-
Hydrolysis: Like other amino acid hydrochlorides, the compound may be susceptible to hydrolysis, particularly at neutral to basic pH.
-
Deamination and Decarboxylation: Under thermal stress, the amino acid core could undergo deamination (loss of the amino group) or decarboxylation (loss of the carboxyl group), similar to what is observed with glycine under hydrothermal conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. If a stock solution must be used, perform a quality control check (e.g., by HPLC) before use. |
| Improper storage of the solid compound. | Ensure the compound is stored at the recommended temperature (-20°C for long-term) in a tightly sealed container to protect from moisture. | |
| Appearance of unexpected peaks in chromatography | Degradation of the compound during the experiment. | Minimize exposure of the compound to harsh conditions (e.g., high temperature, extreme pH, strong light) during the experimental workflow. |
| Contamination of the sample. | Use high-purity solvents and reagents. Ensure all glassware and equipment are clean. | |
| Difficulty dissolving the compound | Low solubility in the chosen solvent. | This compound is expected to be soluble in water. If solubility issues arise in other solvents, consider gentle warming or sonication. For aqueous solutions, adjusting the pH may improve solubility. |
Experimental Protocols
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution (0.1 M or 1 M). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution (0.1 M or 1 M). Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution (3%). Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method, such as HPLC, to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
Data Analysis: Calculate the percentage of degradation for each condition. Characterize any major degradation products using techniques like mass spectrometry (MS).
Visualizations
References
- 1. DL-2-烯丙基甘氨酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Oxidative degradation of dipeptide (glycyl-glycine) by water-soluble colloidal manganese dioxide in the aqueous and micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence of reactions which follows enzymatic oxidation of allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors influencing the efficacy of D-2-Allylglycine in vivo.
Welcome to the technical support center for the use of D-2-Allylglycine and its common racemic form, DL-Allylglycine, in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is D-2-Allylglycine and how does it function in vivo?
A1: D-2-Allylglycine is an enantiomer of L-Allylglycine. In most experimental contexts, the racemic mixture, DL-Allylglycine, is used. The L-enantiomer is a known inhibitor of the enzyme glutamate decarboxylase (GAD).[1] GAD is the rate-limiting enzyme responsible for synthesizing the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from glutamate.[1][2] By inhibiting GAD, L-Allylglycine reduces GABA levels in the brain, which decreases inhibitory neurotransmission. This disruption in the balance between excitation and inhibition leads to a state of neuronal hyperexcitability, which can result in seizures.[2][3] Therefore, it is a valuable tool for inducing seizures in animal models for epilepsy research.[4][5] The D-enantiomer, D-Allylglycine, may be used as a control in GABA research.
Q2: What is the active metabolite of Allylglycine?
A2: The potent in vivo effects of Allylglycine are attributed to its metabolic conversion to 2-keto-4-pentenoic acid. This metabolite is a more potent inhibitor of GAD than Allylglycine itself, leading to a rapid and significant decrease in GABA synthesis.[2]
Q3: What are the typical effective doses of DL-Allylglycine for seizure induction?
A3: The effective dose can vary significantly depending on the animal species, strain, sex, age, and administration route.[3] It is critical to perform a dose-response study for your specific experimental conditions. However, published literature provides general starting points, summarized in the table below.
Q4: How should I prepare a DL-Allylglycine solution for in vivo use?
A4: DL-Allylglycine should be prepared fresh on the day of the experiment.[2] It is typically dissolved in sterile 0.9% saline. The solution should be vortexed until the powder is completely dissolved and then sterile-filtered using a 0.22 µm filter before administration.[3][4] For detailed steps, refer to the Experimental Protocols section.
Troubleshooting Guide
Problem 1: High variability in seizure latency or severity between animals.
-
Potential Cause: Inconsistent experimental conditions, animal stress, or biological variability.
-
Solution:
-
Standardize Handling: Ensure all animals are handled consistently for several days leading up to the experiment to reduce stress.[2]
-
Control Environment: Control for environmental factors such as noise, light, and temperature in the experimental room.
-
Homogenize Group: Use animals of a similar age and weight. If using both sexes, analyze the data separately as there can be sex-dependent differences in seizure susceptibility.
-
Batch Consistency: Use a single, validated batch of Allylglycine for the entire study to avoid variations in purity or potency.
-
Problem 2: No seizures or a very low incidence of seizures is observed.
-
Potential Cause: Suboptimal dose, incorrect drug preparation, or resistance of the animal strain.
-
Solution:
-
Dose-Response Study: This is the most critical step. Perform a dose-response study (e.g., testing 3-4 different doses) to determine the optimal effective dose for your specific animal strain and experimental conditions.[3]
-
Verify Solution: Re-check all calculations for the drug solution. Ensure the DL-Allylglycine was fully dissolved and properly sterile-filtered. Confirm that the compound was stored correctly (typically at -20°C) to prevent degradation.
-
Consider Strain: Some animal strains are more resistant to chemically-induced seizures. If consistently low seizure incidence is observed despite dose optimization, consider using a different, more susceptible animal strain.
-
Problem 3: A high mortality rate is observed post-administration.
-
Potential Cause: The administered dose is too high, leading to severe, prolonged seizures (status epilepticus) and subsequent complications.
-
Solution:
-
Reduce Dose: Immediately reduce the dose of DL-Allylglycine in subsequent experiments. Refer to your dose-response study to select a lower, non-lethal dose that still produces the desired seizure phenotype.[3]
-
Monitoring Period: Shorten the observation period if mortality occurs late in the experimental window.
-
Supportive Care: Ensure appropriate post-experimental care is provided according to your institution's animal care guidelines, including hydration and temperature support.
-
Quantitative Data Summary
Table 1: Reported Effective Doses of DL-Allylglycine for In Vivo Studies
| Animal Model | Dose | Route of Administration | Observed Effect |
| Mouse | 0.8 mmol/kg | Intraperitoneal (i.p.) | Significantly increased brain ornithine decarboxylase (ODC) activity and decreased S-adenosyl-L-methionine decarboxylase (SAM-DC) activity.[4][6] |
| Cat (GL-kindled) | 30-40 mg/kg | Intravenous (i.v.) | Induced stable photosensitivity with photically induced seizures.[4][6] |
| Cat (Acute) | 40 and 60 mg/kg | Intravenous (i.v.) | Provoked the appearance of epileptiform EEG patterns. |
Table 2: Modified Racine Scale for Seizure Scoring in Rodents
| Score | Behavioral Observation |
| 0 | No behavioral change |
| 1 | Mouth and facial movements (e.g., chewing, twitching) |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with loss of postural control (generalized tonic-clonic seizure) |
Signaling Pathways and Workflows
Caption: Mechanism of Allylglycine-induced inhibition of GABA synthesis.
Caption: Workflow for an in vivo seizure induction experiment using allylglycine.
Experimental Protocols
Protocol 1: Preparation of DL-Allylglycine for Intraperitoneal (IP) Injection
This protocol describes the preparation of a DL-Allylglycine solution for administration to rodents.[2][3]
-
Materials:
-
DL-Allylglycine powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sterile syringes and needles
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Calculate: On the day of the experiment, calculate the required amount of DL-Allylglycine based on the desired dose (e.g., mg/kg) and an injection volume of approximately 1 ml/kg. For example, to prepare a 20 mg/ml solution for a 200 mg/kg dose, you will need 20 mg of DL-Allylglycine for every 1 ml of saline.
-
Weigh: Aseptically weigh the calculated amount of DL-Allylglycine powder and transfer it to a sterile vial.
-
Dissolve: Add the calculated volume of sterile 0.9% saline to the vial.
-
Mix: Vortex the solution until the DL-Allylglycine is completely dissolved. The solution should be clear and free of particulates.
-
Sterilize: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile filter to the syringe and expel the solution into a new, sterile vial. This step is crucial to prevent infection.
-
Administer: Use the freshly prepared, sterile solution for injection immediately.
-
Protocol 2: In Vivo Seizure Induction and Observation in Rodents
This protocol outlines the administration of DL-Allylglycine and subsequent behavioral observation.[2][3]
-
Materials:
-
Prepared DL-Allylglycine solution (from Protocol 1)
-
Rodents (e.g., rats or mice, properly acclimated)
-
Animal scale
-
Syringes and needles (25-27 gauge)
-
Clean, transparent observation chambers (one per animal)
-
Timer
-
Seizure scoring sheet (e.g., using the Racine Scale from Table 2)
-
-
Procedure:
-
Animal Preparation: Acclimate animals to the housing facility for at least one week before the experiment. Handle the animals for several days leading up to the experiment to minimize stress-induced variability.
-
Weighing: On the day of the experiment, weigh each animal to ensure accurate dose calculation.
-
Administration: Gently restrain the animal and administer the calculated volume of the DL-Allylglycine solution via intraperitoneal (IP) injection.
-
Observation: Immediately place the animal into an individual, clean observation chamber. Start a timer.
-
Scoring: Continuously observe the animal for behavioral signs of seizures. Score the seizure severity at regular intervals (e.g., every 5 minutes) using the Modified Racine Scale (Table 2). Record the latency to the first sign of seizure and the maximum seizure severity observed.
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Duration: Continue observation for a predetermined period (e.g., 2-4 hours) or until the desired seizure phenotype is consistently observed and subsides.
-
Post-Experimental Care: After the observation period, return the animals to their home cages and provide appropriate post-experimental care as per your institution's approved animal protocols. Monitor them for recovery.
-
References
Technical Support Center: Refinement of D-2-Allylglycine Dosage for Seizure Control
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the use of allylglycine to induce and control seizure severity in experimental models. While the primary focus of existing research has been on DL-Allylglycine and L-Allylglycine, this guide offers valuable insights and protocols that can be adapted for studies involving D-2-Allylglycine, alongside important considerations regarding its specific use.
Frequently Asked Questions (FAQs)
Q1: What is D-2-Allylglycine and how does it relate to seizure induction?
D-2-Allylglycine is the D-enantiomer of the convulsant agent allylglycine. Allylglycine, particularly the L- and DL-forms, is a well-established tool in epilepsy research for inducing seizures in animal models.[1][2] It functions as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).[1] By inhibiting GAD, allylglycine reduces GABA levels in the brain, leading to a state of hyperexcitability and seizures.[1] While research has shown differential effects of D- and L-allylglycine on GABA concentrations, specific data on the convulsant properties and effective dosage of the D-enantiomer are limited.[3]
Q2: What is the primary mechanism of action for allylglycine-induced seizures?
The proconvulsant effect of allylglycine is primarily due to the irreversible inhibition of glutamate decarboxylase (GAD).[1] This inhibition leads to a significant decrease in the synthesis of GABA, the main inhibitory neurotransmitter in the central nervous system.[1] The resulting imbalance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission leads to neuronal hyperexcitability and the generation of seizures.[1]
Q3: Are there established dosage ranges for D-2-Allylglycine to control seizure severity?
Currently, there is a lack of specific, peer-reviewed data establishing definitive dosage ranges for D-2-Allylglycine to induce seizures or control their severity. Most published studies have utilized DL-Allylglycine or L-Allylglycine. Due to the potential for stereoisomers to have different pharmacological activities, it is crucial for researchers to perform initial dose-response studies to determine the optimal concentration of D-2-Allylglycine for their specific experimental conditions and animal models.
Q4: What are the typical dosages of DL- or L-Allylglycine used to induce seizures in rodents?
For DL-Allylglycine administered intraperitoneally (i.p.) in mice, the ED50 (the dose effective in 50% of animals) for seizure induction is approximately 1.0 mmol/kg.[4] For L-Allylglycine administered i.p. in rats, doses typically range from 100-250 mg/kg.[1] Intravenous (i.v.) administration of L-Allylglycine in rats has been reported at a dose of 2.4 mmol/kg.[5] It's important to note that female rats may exhibit greater susceptibility to allylglycine-induced seizures.[1]
Q5: How long does it typically take for seizures to occur after allylglycine administration?
The latency to seizure onset following intraperitoneal injection of DL-Allylglycine in mice can range from 44 to 240 minutes.[4] This latency is generally longer than that observed with other chemoconvulsants like 3-mercaptopropionic acid or 4-deoxypyridoxine.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in seizure latency or severity | Inconsistent drug administration technique. Biological variability among animals. Environmental stressors. | Ensure a consistent and precise intraperitoneal (i.p.) injection technique. Increase the number of animals per group to account for biological differences. Control for environmental factors such as noise and lighting in the experimental setting. |
| No seizures or low seizure incidence observed | Suboptimal dosage of D-2-Allylglycine. Incorrect drug preparation. Animal strain may be resistant. | Conduct a dose-response study to determine the effective dose for your specific animal strain and experimental conditions. Verify the concentration and proper dissolution of your D-2-Allylglycine solution. Consider using a different, more susceptible animal strain if consistently low seizure rates are observed. |
| High mortality rate among experimental animals | The administered dose is too high, leading to severe and prolonged seizures (status epilepticus). | Immediately reduce the dose of D-2-Allylglycine in subsequent experiments. Closely monitor animals for signs of severe distress and provide supportive care as per your institution's animal care guidelines. |
| Inconsistent or unexpected EEG recordings | Improper electrode placement or grounding. Signal interference. | Verify the stereotaxic coordinates for electrode implantation. Ensure a secure and stable connection of all electrodes and the headmount. Check for and eliminate sources of electrical noise in the recording environment. |
Quantitative Data Summary
The following table summarizes key quantitative data from studies using DL- and L-Allylglycine. This information can serve as a starting point for designing experiments with D-2-Allylglycine, with the understanding that dose-finding studies are essential.
| Parameter | Value | Animal Model | Form of Allylglycine | Route of Administration |
| ED50 for Seizures | 1.0 mmol/kg | Mice | DL-Allylglycine | Intraperitoneal (i.p.) |
| Effective Dose Range | 100-250 mg/kg | Rats | L-Allylglycine | Intraperitoneal (i.p.) |
| Effective Dose (i.v.) | 2.4 mmol/kg | Rats | L-Allylglycine | Intravenous (i.v.) |
| Latency to Seizure Onset | 44 - 240 minutes | Mice | DL-Allylglycine | Intraperitoneal (i.p.) |
| Maximal GAD Inhibition | 40 - 60% | Mice | DL-Allylglycine | Intraperitoneal (i.p.) |
Experimental Protocols
Preparation of D-2-Allylglycine Solution
-
Calculate the required amount: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total mass of D-2-Allylglycine needed.
-
Dissolution: Dissolve the weighed D-2-Allylglycine in sterile 0.9% saline to the desired final concentration. Gentle warming and vortexing can aid in dissolution.
-
Fresh Preparation: It is recommended to prepare the solution fresh on the day of the experiment to ensure its stability and potency.
-
Sterilization: For intravenous or intracerebroventricular administration, sterile filter the solution through a 0.22 µm filter.
Animal Handling and Injection
-
Acclimation: Allow animals to acclimate to the laboratory environment for at least one week prior to the experiment to minimize stress-related variability.
-
Accurate Dosing: Weigh each animal on the day of the experiment to ensure precise dose calculation.
-
Administration: For intraperitoneal (i.p.) injection, a typical injection volume is 10 mL/kg. Administer the solution into the lower abdominal quadrant, avoiding the midline to prevent injury to internal organs.
Behavioral Seizure Scoring (Modified Racine Scale)
Immediately after administration of D-2-Allylglycine, place the animal in an individual observation chamber and record its behavior for at least 4 hours. Score the seizure severity using a modified Racine scale.[4][6][7]
| Score | Behavioral Manifestation |
| 0 | No response |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with loss of postural control (generalized tonic-clonic seizure) |
Electroencephalography (EEG) Monitoring
For detailed neurophysiological analysis, implant EEG electrodes over the cortex or hippocampus according to established stereotaxic surgical protocols.[1][8][9]
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame.[9] Expose the skull and drill small burr holes at the desired coordinates. Implant screw electrodes or depth electrodes and secure them with dental cement.[9]
-
Recovery: Allow the animal to recover fully from surgery before commencing the experiment.
-
Recording: Connect the animal to the EEG recording system and record baseline activity before administering D-2-Allylglycine. Continue recording throughout the observation period to correlate electrographic seizure activity with behavioral manifestations.
Visualizations
Caption: Mechanism of D-2-Allylglycine induced seizures via GAD inhibition.
References
- 1. Video-EEG Monitoring Methods for Characterizing Rodent Models of Tuberous Sclerosis and Epilepsy | Springer Nature Experiments [experiments.springernature.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. Racine stages - Wikipedia [en.wikipedia.org]
- 7. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. Mouse EEG implantation and monitoring [protocols.io]
Technical Support Center: D-2-Allylglycine Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help improve the consistency and reliability of experimental outcomes involving D-2-Allylglycine.
Frequently Asked Questions (FAQs)
Q1: What is D-2-Allylglycine and what is its primary application?
D-2-Allylglycine is the D-enantiomer of allylglycine, a derivative of the amino acid glycine.[1] While its counterpart, L-Allylglycine, is a well-known inhibitor of glutamate decarboxylase (GAD), the enzyme that synthesizes the inhibitory neurotransmitter GABA, D-2-Allylglycine is often used as a control in GABA research.[2] However, studies have shown that both D- and L-allylglycine can induce convulsions and lead to changes in cerebral GABA concentrations.[3] Its main applications are in neuroscience research to induce experimental seizures in animal models for studying epilepsy and for screening potential anticonvulsant therapies.[4][5] It is also used in the organic synthesis of cyclic opioid peptide agonists and antagonists.
Q2: How does D-2-Allylglycine induce seizures?
The convulsant activity of allylglycine is primarily attributed to the inhibition of glutamate decarboxylase (GAD).[2][4] It is important to note that allylglycine itself is a relatively weak inhibitor of GAD in vitro.[6] Its potent effects in vivo are due to its metabolic conversion to 2-keto-4-pentenoic acid (KPA).[6] KPA acts as a suicide inhibitor of GAD, irreversibly binding to the enzyme's active site and preventing the synthesis of GABA from glutamate.[6] This reduction in GABA, the brain's primary inhibitory neurotransmitter, leads to a state of neuronal hyperexcitability that can result in seizures.[5][7]
Q3: What is the difference between D-2-Allylglycine and L-Allylglycine in experimental outcomes?
L-Allylglycine is a more potent and selective inhibitor of GABA transaminase and is more commonly used to induce seizures.[8][9] D-2-Allylglycine is often used as a control; however, it has also been shown to induce seizures, although potentially with different characteristics or potencies compared to the L-enantiomer.[3] Researchers should be aware that female rats have been shown to be more susceptible to allylglycine-induced seizures than males.[8]
Q4: What are the recommended storage conditions for D-2-Allylglycine?
For solid D-2-Allylglycine, it is recommended to store it in a tightly sealed vial.[10] For short-term storage (days to weeks), a dry, dark environment at 0-4°C is suitable.[11] For long-term storage (months to years), it should be kept at -20°C.[10][11] Stock solutions should be prepared fresh on the day of the experiment.[4] If storage of a solution is necessary, it should be stored in aliquots in tightly sealed vials at -20°C for up to one month.[10]
Troubleshooting Guide
Issue 1: High variability in seizure latency and severity.
-
Potential Cause: Inconsistent drug administration.
-
Potential Cause: Biological variability among experimental animals.
-
Potential Cause: Environmental factors.
-
Solution: Control for environmental variables such as noise and light in the experimental room, as these can influence seizure thresholds.[12]
-
Issue 2: No seizures or a low incidence of seizures observed.
-
Potential Cause: Suboptimal dosage.
-
Solution: The effective dose can vary between species and strains. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model.[12]
-
-
Potential Cause: Incorrect drug preparation.
-
Potential Cause: Animal strain resistance.
Issue 3: High mortality rate among experimental animals.
-
Potential Cause: The administered dose is too high.
-
Solution: An excessively high dose can lead to severe and prolonged seizures (status epilepticus), increasing mortality. Reduce the dose of D-2-Allylglycine.[12]
-
-
Potential Cause: Peripheral cholinergic effects.
Issue 4: Inconsistent yields in peptide synthesis.
-
Potential Cause: Incomplete coupling reaction.
-
Solution: Ensure the use of an adequate excess of the activated amino acid (2-4 equivalents) and a sufficient reaction time (1-2 hours). Pre-activate the N-Boc-(+)-allylglycine with a coupling reagent like HBTU before adding it to the resin.[15]
-
-
Potential Cause: Aggregation of the growing peptide chain.
-
Solution: For difficult sequences, aggregation can hinder the reaction. Consider using special techniques such as the incorporation of depsipeptide or pseudoproline units to reduce aggregation.[16]
-
-
Potential Cause: Issues with deprotection.
-
Solution: Ensure complete removal of the Boc protecting group by using a sufficient concentration of TFA in DCM and an adequate reaction time. Following deprotection, thoroughly wash and neutralize the resin before the next coupling step.[15]
-
Data Presentation
Table 1: Quantitative Data for Allylglycine-Induced Seizures in Mice
| Parameter | Value | Route of Administration | Reference |
| ED₅₀ for Seizures | 1.0 mmol/kg | Intraperitoneal (i.p.) | [14] |
| Effective Dose (100% recurrent clonic seizures) | 300 mg/kg | Not Specified | [14] |
| Latency to Seizure Onset | 44 - 240 minutes | Intraperitoneal (i.p.) | [14] |
| Maximal GAD Inhibition | 40 - 60% | Intraperitoneal (i.p.) | [14] |
| Time to Maximal GAD Inhibition | Just before or during seizure activity | Intraperitoneal (i.p.) | [14] |
Table 2: Dosing Guidelines for L-Allylglycine Induced Seizures in Rats
| Dose Range (mg/kg) | Route of Administration | Seizure Types Observed | Reference |
| 100 - 250 | Intraperitoneal (i.p.) | Focal and generalized tonic extension seizures | [8] |
Experimental Protocols
Protocol 1: In Vivo Seizure Induction in Mice
This protocol describes the intraperitoneal (IP) administration of D-2-Allylglycine to induce seizures in mice.
Materials:
-
D-2-Allylglycine powder
-
Sterile 0.9% saline solution
-
Male or female mice (specify strain, age, and weight)
-
Animal scale
-
Syringes and needles for IP injection
-
Individual observation chambers
-
Video recording equipment (recommended)
-
Timer
-
Seizure scoring sheet (e.g., Modified Racine Scale)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility and experimental room for at least one week and one hour, respectively, before the experiment.[12]
-
Solution Preparation: On the day of the experiment, prepare a fresh solution of D-2-Allylglycine in sterile 0.9% saline. The concentration should be calculated based on the desired dose and an injection volume of approximately 10 mL/kg.[14] For example, for a 1.0 mmol/kg dose (approximately 115.13 mg/kg) in a 25g mouse, you would need 2.88 mg of D-2-Allylglycine.[12][14] Ensure the powder is completely dissolved.
-
Administration: Weigh each mouse for accurate dose calculation. Administer the calculated volume of the D-2-Allylglycine solution via IP injection.[12]
-
Observation: Immediately place the mouse in an individual observation chamber and start the timer. Continuously observe the animal's behavior for a predetermined period (e.g., 2-4 hours).[4][12]
-
Seizure Scoring: Record the latency to the first sign of seizure activity. Score the seizure severity at regular intervals (e.g., every 5 minutes) using a Modified Racine Scale.[12] Video recording is recommended for later, blinded analysis by multiple observers.[4]
-
Post-Experimental Care: Provide appropriate care as per your institution's guidelines.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating D-2-Allylglycine
This protocol outlines the manual Boc/tBu solid-phase synthesis of a peptide containing D-2-Allylglycine.
Materials:
-
Pre-loaded resin (e.g., MBHA resin for peptide amides)
-
N-Boc-(+)-allylglycine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with a filter
Procedure:
-
Resin Swelling: Swell the pre-loaded resin in DCM in the reaction vessel for 30 minutes.[15]
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with 50% TFA in DCM for 30 minutes.[15]
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).[15]
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes, then wash with DMF (3x).[15]
-
Coupling of D-2-Allylglycine:
-
In a separate vial, pre-activate N-Boc-(+)-allylglycine (2-4 equivalents relative to the resin loading) with the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) and DIEA (2 equivalents) in DMF for 5-10 minutes.[15]
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours to facilitate coupling.[15]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).[15]
-
Repeat: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/H2O/TIPS).[16]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Mechanism of D-2-Allylglycine induced GAD inhibition.
Caption: Effect of DL-Allylglycine on the Ornithine Decarboxylase pathway.
References
- 1. (+)-Allylglycine | C5H9NO2 | CID 6992334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Allylglycine - Wikipedia [en.wikipedia.org]
- 3. Regional changes in cerebral GABA concentration and convulsions produced by D and by L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Stability and Storage | Tocris Bioscience [tocris.com]
- 11. Buy DL-Allylglycine | 7685-44-1 | >98% [smolecule.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
Overcoming challenges in dissolving D-2-Allylglycine Hydrochloride for experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-2-Allylglycine Hydrochloride. Our aim is to help you overcome common challenges encountered during its dissolution and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the hydrochloride salt of D-2-allylglycine, an unnatural amino acid. Its primary mechanism of action is the inhibition of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).[1][2][3] By inhibiting GAD, D-2-Allylglycine reduces GABA biosynthesis, leading to a decrease in GABAergic neurotransmission.[1][2][4] This can be useful for studying the roles of GABA in various physiological and pathological processes.
Q2: In what solvents can I dissolve this compound?
A2: this compound is generally soluble in aqueous solutions. For its related compound, L-Allylglycine, solubility in water has been reported at 50 mg/mL, and for L-Allylglycine hydrochloride, various co-solvent systems including DMSO and PEG300 are effective.[5][6] It is also soluble in alcohols like ethanol, which can be used for extraction and purification.[2] For many amino acid hydrochlorides, dissolution in water or acidic solutions is common.[5]
Q3: What is the recommended storage condition for this compound solutions?
A3: For optimal stability, it is recommended to store stock solutions of this compound at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[5] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Lyophilized powder should be stored at -20°C.[7]
Troubleshooting Guide
Issue 1: this compound is not dissolving completely in my aqueous buffer (e.g., water, saline).
-
Possible Cause: The concentration may be too high, or the dissolution rate is slow at room temperature.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Try decreasing the concentration by adding more solvent.
-
Gentle Heating: Gently warm the solution to 40-60°C.[8] Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use an ultrasonic bath to aid dissolution.[5][6] This is a common technique for dissolving amino acid salts.
-
pH Adjustment: Since it is a hydrochloride salt, the initial solution will be acidic. If you are dissolving it in a neutral buffer, ensure the buffering capacity is sufficient to maintain the desired pH. For some amino acids, adjusting the pH can significantly alter solubility.[5]
-
Issue 2: I observe precipitation after diluting my this compound stock solution in PBS.
-
Possible Cause: "Salting out" effect or poor solubility in the final buffer composition at the working concentration. While hydrochloride salts of amino acids are generally water-soluble, the addition of phosphate and other salts in PBS can sometimes reduce the solubility of a compound.
-
Troubleshooting Steps:
-
Dilute in a Step-wise Manner: Instead of a large single dilution, try a serial dilution approach.
-
Use an Alternative Final Buffer: Consider using a different physiological buffer, such as HEPES or Tris, to see if precipitation still occurs.
-
Filter the Final Solution: If a small amount of precipitate forms, you can filter the final working solution through a 0.22 µm syringe filter before use in cell culture or other sensitive applications.[6]
-
Prepare Freshly: Prepare the working solution immediately before use to minimize the time for precipitation to occur.
-
Issue 3: My prepared solution of this compound has changed color over time.
-
Possible Cause: This could indicate degradation of the compound. While this compound is relatively stable, prolonged storage in solution, especially at room temperature or in non-optimal pH conditions, can lead to chemical changes.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is always best practice to use freshly prepared solutions for experiments to ensure the integrity of the compound.
-
Check Storage Conditions: Ensure that your stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from light.[5]
-
Use High-Purity Solvents: Ensure that the solvents used to prepare your solutions are of high purity and free of contaminants that could accelerate degradation.
-
Data Presentation
Table 1: Solubility of Allylglycine Derivatives in Various Solvents
| Compound | Solvent | Solubility | Notes |
| L-Allylglycine | Water | 50 mg/mL (434.29 mM) | Requires ultrasonication.[6] |
| L-Allylglycine | DMSO | < 1 mg/mL | Insoluble or slightly soluble.[6] |
| L-Allylglycine Hydrochloride | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (16.49 mM) | Forms a clear solution.[5] |
| L-Allylglycine Hydrochloride | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (16.49 mM) | Forms a clear solution.[5] |
| L-Allylglycine Hydrochloride | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (16.49 mM) | Forms a clear solution.[5] |
| DL-Allylglycine Hydrochloride | Ethyl Alcohol | Soluble | Used for extraction and crystallization.[2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in Water
-
Weigh the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 151.59 g/mol ). For 1 mL of a 100 mM solution, you will need 15.16 mg.
-
Add Solvent: Add a portion of sterile, deionized water to the powder (e.g., 0.8 mL).
-
Aid Dissolution: Gently vortex the solution. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes. Gentle warming (up to 40°C) can also be applied.
-
Adjust Volume: Once fully dissolved, add water to reach the final desired volume (1 mL).
-
Sterilization and Storage: Sterilize the solution by filtering it through a 0.22 µm syringe filter. Aliquot into sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: In Vivo Administration of this compound in Rodent Models
This is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) protocols.
-
Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution or prepare a fresh solution in sterile 0.9% saline. The final concentration should be calculated based on the desired dosage and an appropriate injection volume (e.g., 5-10 mL/kg body weight).
-
Animal Handling: Weigh each animal to ensure accurate dosing.
-
Administration: Administer the calculated volume of the this compound solution via the desired route (e.g., intraperitoneal injection).
-
Observation: Following administration, place the animal in an appropriate observation chamber and monitor for the expected physiological or behavioral effects according to the experimental protocol.
Mandatory Visualization
Caption: Signaling pathway of GAD inhibition by this compound.
Caption: General experimental workflow for in vivo studies with D-2-Allylglycine HCl.
Caption: Logical troubleshooting flow for D-2-Allylglycine HCl dissolution issues.
References
- 1. benchchem.com [benchchem.com]
- 2. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]
- 3. calpaclab.com [calpaclab.com]
- 4. grokipedia.com [grokipedia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Best practices for handling and preparing D-2-Allylglycine solutions.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and preparing D-2-Allylglycine solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is D-2-Allylglycine and what is its primary mechanism of action?
D-2-Allylglycine is the D-enantiomer of allylglycine, a non-proteinogenic amino acid.[1] Its primary mechanism of action is the inhibition of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA from glutamate.[1][2] It is important to note that D-2-Allylglycine itself is a weak inhibitor of GAD. Its biological effects are primarily attributed to its in vivo metabolic conversion to 2-keto-4-pentenoic acid (KPA), which is a more potent GAD inhibitor.[2] D-2-Allylglycine is considered the less active stereoisomer compared to L-Allylglycine.[2][3]
Q2: What are the common research applications of D-2-Allylglycine?
Due to its role as a GAD inhibitor, D-2-Allylglycine is often used in neuroscience research to study the effects of reduced GABAergic neurotransmission.[4] As the less active enantiomer, it can serve as a valuable experimental control when investigating the effects of the more potent L-Allylglycine.[5] Its applications include studying seizure mechanisms, neuronal excitability, and the role of the GABAergic system in various physiological and pathological processes.[2][4]
Q3: What are the recommended solvents for dissolving D-2-Allylglycine?
D-2-Allylglycine is soluble in water and Dimethyl Sulfoxide (DMSO).[6] For in vivo studies in animal models, sterile saline is a commonly used vehicle.[2] For in vitro experiments, the choice of solvent will depend on the specific assay requirements and cell type.
Q4: What are the recommended storage conditions for D-2-Allylglycine powder and solutions?
-
Powder: For long-term storage, D-2-Allylglycine powder should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[6]
-
Solutions: It is highly recommended to prepare D-2-Allylglycine solutions fresh on the day of the experiment.[7] If storage is necessary, aliquot the solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[4]
Q5: What are the key safety precautions to take when handling D-2-Allylglycine?
D-2-Allylglycine may cause skin and eye irritation. It is recommended to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound. Ensure adequate ventilation to avoid inhalation of the powder.
Solution Preparation Protocols
General Guidelines:
-
Always use high-purity solvents and reagents.
-
Prepare solutions in a sterile environment, especially for cell culture and in vivo applications.
-
The stability of D-2-Allylglycine solutions is pH-dependent, with optimal stability in the physiological pH range of approximately 3-8.[6]
Protocol 1: Preparation of D-2-Allylglycine Solution for In Vivo Studies
This protocol is a general guideline for preparing D-2-Allylglycine for intraperitoneal (IP) injection in rodents and can be adapted from protocols for L-Allylglycine.[2]
Materials:
-
D-2-Allylglycine powder
-
Sterile 0.9% saline
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
On the day of the experiment, weigh the required amount of D-2-Allylglycine powder in a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Administer the freshly prepared solution to the animals.[2]
Protocol 2: Preparation of D-2-Allylglycine Stock Solution for In Vitro Assays
Materials:
-
D-2-Allylglycine powder
-
High-purity water or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weigh the desired amount of D-2-Allylglycine powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity water or DMSO to achieve the desired stock concentration.
-
Vortex thoroughly. If dissolution is slow in water, sonicate the tube in an ultrasonic water bath for short intervals.
-
Once fully dissolved, the stock solution can be further diluted in the appropriate cell culture medium or assay buffer.
-
For long-term storage, aliquot the stock solution and store at -20°C or -80°C.
| Parameter | In Vivo Solution (Saline) | In Vitro Stock Solution (Water/DMSO) |
| Solvent | Sterile 0.9% Saline | High-purity Water or DMSO |
| Preparation | Prepare fresh on the day of use | Can be prepared as a concentrated stock |
| Sterilization | 0.22 µm filtration | Recommended for aqueous solutions |
| Storage | Not recommended for storage | Aliquot and store at -20°C or -80°C |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving | Low solubility at the desired concentration; solution may be supersaturated. | - Gently warm the solution (to no more than 37°C).- Use an ultrasonic water bath for brief intervals.- Prepare a more dilute solution and adjust the administration volume accordingly. |
| Precipitation in Solution | Solution may be unstable at the storage temperature or pH; freeze-thaw cycles. | - Prepare solutions fresh whenever possible.- Ensure the pH of the final solution is within the optimal range (3-8).[6]- Aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles. |
| Variability in Experimental Results | Degradation of the compound; inaccurate concentration. | - Always use freshly prepared solutions for critical experiments.- Verify the accuracy of your weighing and dilution calculations.- Ensure proper storage of the powder and stock solutions. |
| Unexpected Biological Effects | Off-target effects; incorrect enantiomer used. | - Use D-2-Allylglycine as a control for L-Allylglycine experiments to distinguish stereospecific effects.[5]- Confirm the purity and identity of your D-2-Allylglycine source. |
Signaling Pathways and Workflows
Mechanism of Action: GAD Inhibition
D-2-Allylglycine acts as a pro-drug, being metabolized in vivo to 2-keto-4-pentenoic acid (KPA). KPA then irreversibly inhibits Glutamate Decarboxylase (GAD), the enzyme that converts glutamate to the inhibitory neurotransmitter GABA.
Caption: Metabolic activation of D-2-Allylglycine and subsequent inhibition of GAD.
Downstream Signaling Consequences of GAD Inhibition
The inhibition of GAD leads to a reduction in GABA synthesis, which in turn decreases GABAergic neurotransmission. This results in a disinhibition of neuronal circuits, leading to increased neuronal excitability.
Caption: Logical flow from GAD inhibition to increased neuronal excitability.
Experimental Workflow: In Vivo Seizure Induction Model
This workflow outlines the key steps for using D-2-Allylglycine in an in vivo seizure induction experiment, often as a control for L-Allylglycine.
Caption: A typical experimental workflow for in vivo studies using D-2-Allylglycine.
References
- 1. benchchem.com [benchchem.com]
- 2. The GABAergic Deficit Hypothesis of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of D- and L-allylglycine (2-aminopent-4-enoic acid) on regional cerebral gamma-aminobutyrate concentrations [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. DL-2-AMINO-4-PENTENOIC ACID | 7685-44-1 [chemicalbook.com]
- 6. Buy DL-Allylglycine | 7685-44-1 | >98% [smolecule.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to GAD Inhibition: D-2-Allylglycine Versus L-Allylglycine
For researchers and professionals in neuroscience and drug development, understanding the nuances of Glutamate Decarboxylase (GAD) inhibitors is critical for modeling neurological disorders and exploring potential therapeutic avenues. This guide provides an objective comparison of two stereoisomers of allylglycine—D-2-Allylglycine and L-allylglycine—as inhibitors of GAD, the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2]
Mechanism of Action and Potency
Both D- and L-allylglycine function as inhibitors of GAD, leading to a reduction in GABA levels in the brain.[3][4] This disruption of the excitatory/inhibitory balance can induce neuronal hyperexcitability and seizures, making these compounds valuable tools in epilepsy research.[1][5]
The primary distinction between the two isomers lies in their potency and mechanism of action. L-allylglycine is recognized as being significantly more potent as a proconvulsant and inhibitor of GABA synthesis compared to its D-isomer.[3] However, in vitro studies have revealed that L-allylglycine itself is a relatively weak inhibitor of GAD.[3][6] Its potent effects observed in vivo are primarily attributed to its metabolic conversion to 2-keto-4-pentenoic acid (KPA), a more potent, non-competitive inhibitor of GAD.[1][3][6] This metabolic activation results in a notable latency to seizure onset.[6] The inhibition of GAD by KPA is an irreversible process involving the enzyme's cofactor, pyridoxal 5'-phosphate (PLP).[1]
Quantitative Comparison
The following table summarizes the key quantitative differences in the in vivo effects of D- and L-allylglycine based on available experimental data.
| Parameter | D-Allylglycine | L-Allylglycine | Reference |
| Convulsive Activity | Significantly less potent | More potent proconvulsant | [3] |
| GAD Inhibition | Weaker inhibitor | More potent inhibitor (via metabolite) | [3] |
| In Vitro GAD Inhibition | Weak inhibitor (concentrations in the range of 1-80 mM) | [3] |
Experimental Protocols
Accurate assessment of GAD inhibition is crucial for comparative studies. Below are detailed methodologies for key experiments.
In Vitro GAD Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from established methods for determining GAD activity by measuring GABA production.[3]
1. Principle: The enzymatic activity of GAD is determined by quantifying the amount of GABA produced from the substrate, glutamate. The concentration of GABA can be measured spectrophotometrically after a colorimetric reaction.[3]
2. Materials:
-
Brain tissue homogenate (e.g., from rat brain)
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Pyridoxal-5'-phosphate (PLP), a cofactor for GAD
-
L-Glutamic acid (substrate)
-
Reagents for GABA detection (e.g., ninhydrin reagent)
-
Spectrophotometer
-
D- and L-allylglycine solutions of varying concentrations
3. Procedure:
-
Prepare brain tissue homogenates in cold phosphate buffer.
-
Set up reaction tubes containing the brain homogenate, PLP, and phosphate buffer.
-
To test for inhibition, pre-incubate the enzyme preparation with varying concentrations of D- or L-allylglycine before adding the substrate.
-
Initiate the enzymatic reaction by adding the substrate, L-glutamic acid.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction and proceed with the colorimetric reaction for GABA detection.
-
Measure the absorbance of the resulting colored product using a spectrophotometer at the appropriate wavelength.
-
Calculate GAD activity based on a standard curve of known GABA concentrations.
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.[3]
In Vivo Assessment of Convulsive Activity
This protocol outlines the general procedure for evaluating the proconvulsant effects of D- and L-allylglycine in animal models.[3]
1. Animals:
-
Male Wistar or Sprague-Dawley rats are commonly used.
2. Procedure:
-
Dissolve D- or L-allylglycine in a suitable vehicle (e.g., saline).
-
Administer the compounds to the animals via a specific route (e.g., intraperitoneal injection).
-
Observe the animals for the onset and severity of seizures over a defined period.
-
Record key parameters such as the latency to the first seizure and the frequency and duration of convulsive episodes.
Visualizing the Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: GAD inhibition by L-allylglycine's active metabolite.
Caption: In vitro GAD inhibition assay workflow.
Conclusion
References
A Comparative Analysis of D-2-Allylglycine and Bicuculline for Preclinical Seizure Induction
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Common GABAergic Convulsants
In the field of epilepsy research and the development of novel anticonvulsant therapies, the use of chemical convulsants to induce seizures in preclinical models is a cornerstone of investigation. Among the most frequently utilized agents are D-2-Allylglycine and bicuculline, both of which disrupt the brain's primary inhibitory system mediated by γ-aminobutyric acid (GABA). However, they do so via distinct mechanisms, resulting in different seizure phenotypes and experimental utility. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in selecting the appropriate agent for their specific study objectives.
Mechanisms of Action: A Tale of Two GABA Disruptors
The proconvulsant effects of both D-2-Allylglycine and bicuculline stem from their ability to suppress GABAergic inhibition, leading to a state of neuronal hyperexcitability. However, they target different points in the GABA signaling pathway.
D-2-Allylglycine: Inhibiting GABA Synthesis
D-2-Allylglycine acts as an irreversible inhibitor of glutamate decarboxylase (GAD), the key enzyme responsible for synthesizing GABA from its precursor, glutamate.[1][2] This inhibition leads to a progressive depletion of presynaptic GABA stores, culminating in a widespread failure of inhibitory neurotransmission and the onset of seizures.[1][2]
Bicuculline: Blocking the GABA Receptor
In contrast, bicuculline is a competitive antagonist of the ionotropic GABA-A receptor.[3][4] It directly competes with GABA for its binding site on the receptor, thereby preventing the influx of chloride ions that normally hyperpolarizes the neuron and inhibits firing.[3][5] This blockade of postsynaptic inhibition rapidly leads to disinhibition and seizure activity. Some studies also suggest bicuculline can act as an allosteric inhibitor of the GABA-A receptor's ion channel opening.[6][7]
Quantitative Data Comparison
The differing mechanisms of action are reflected in the quantitative parameters of seizure induction, such as dose, latency, and effect. The following tables summarize key data from rodent studies. It is critical to note that direct comparisons should be made with caution, as experimental conditions vary between studies.
Table 1: D-2-Allylglycine Seizure Induction Parameters in Rodents
| Parameter | Value | Animal Model | Route of Admin. | Reference |
| ED₅₀ for Seizures | 1.0 mmol/kg | Mice | Intraperitoneal (i.p.) | [8] |
| Effective Dose | 100-250 mg/kg | Rats | Intraperitoneal (i.p.) | [9] |
| 2.4 mmol/kg | Rats | Intravenous (i.v.) | [10] | |
| Latency to Seizure Onset | 44 - 240 minutes | Mice | Intraperitoneal (i.p.) | [8] |
| Maximal GAD Inhibition | 40 - 60% | Mice | Intraperitoneal (i.p.) | [8] |
| Time to Max GAD Inhibition | Just before or during seizure activity | Mice | Intraperitoneal (i.p.) | [8] |
| Noted Susceptibility | Females more susceptible than males | Rats | Intraperitoneal (i.p.) | [9] |
Table 2: Bicuculline Seizure Induction Parameters in Rodents
| Parameter | Value | Animal Model | Route of Admin. | Reference |
| IC₅₀ on GABA-A Receptor | 2 µM | N/A | In vitro | [3] |
| Effective Dose | 2 or 20 mg/kg | Immature Rats | Intraperitoneal (i.p.) | [11] |
| 3.27 µmol/kg | Rats | Intravenous (i.v.) | [10] | |
| 1 mg/kg | Mice | Intracerebroventricular (i.c.v) | [12] | |
| Effective Concentration | 10 µM | Rat Hippocampal Slices | In vitro | [13] |
| Seizure Type | Ictal (seizure-like) discharges | Rat Hippocampal Slices | In vitro | [13] |
| Minimal and generalized tonic-clonic | Immature Rats | Intraperitoneal (i.p.) | [11] |
Experimental Protocols
Detailed and reproducible methodologies are essential for valid scientific inquiry. Below are generalized protocols for seizure induction using both compounds in vivo and in vitro.
Protocol 1: In Vivo Seizure Induction in Rodents with D-2-Allylglycine
This protocol is adapted from methodologies described for mice.[1][2]
-
Materials:
-
D-2-Allylglycine
-
Sterile 0.9% saline solution
-
Animal balance, syringes (1 mL), and needles (25-27 gauge)
-
Observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment
-
(Optional) EEG recording system with implanted electrodes
-
-
Preparation of D-2-Allylglycine Solution:
-
Calculate the required mass of D-2-Allylglycine based on the desired dose (e.g., 1.0 mmol/kg) and the number/weight of animals.
-
Dissolve the weighed compound in sterile 0.9% saline to the desired final concentration for an injection volume of 10 mL/kg.
-
Ensure the solution is clear and fully dissolved. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Injection:
-
Behavioral Observation and Seizure Scoring:
-
Immediately after injection, place the mouse in an individual observation chamber.
-
Record behavior continuously for at least 4 hours due to the long latency period.[1]
-
Score seizure severity using a standardized scale, such as the modified Racine scale, noting behaviors like myoclonic jerks, focal seizures, and generalized tonic-clonic seizures.[2][14]
-
Record the latency to the first seizure and the duration and frequency of all seizure events.
-
-
Electroencephalography (EEG) Recording (Optional):
-
For detailed neurophysiological analysis, implant EEG electrodes over the cortex or hippocampus according to established surgical protocols at least one week prior to the experiment.
-
Record baseline EEG activity before injection and continue recording throughout the observation period to correlate electrographic seizures with behavioral manifestations.
-
Protocol 2: In Vivo Seizure Induction in Rodents with Bicuculline
This protocol is based on methodologies for infant rats but is adaptable for adults.[15]
-
Materials:
-
Bicuculline
-
0.1 N HCl, NaOH, and sterile 0.9% saline
-
pH meter
-
Standard injection and observation equipment as listed in Protocol 1.
-
-
Preparation of Bicuculline Solution:
-
Dissolve bicuculline in 0.1 N HCl.
-
Adjust the pH to ~5.0 with NaOH.
-
Dilute the solution to the final desired concentration with sterile saline. Prepare fresh.
-
Injection volumes are typically low (e.g., 1-1.5 µL per g body weight).[15]
-
-
Animal Handling and Injection:
-
Weigh each animal accurately.
-
Administer the prepared bicuculline solution via intraperitoneal (i.p.) injection.
-
-
Behavioral and Electrophysiological Monitoring:
-
Immediately place the animal in a heated, shielded observation chamber.
-
Record a 30-minute baseline of behavior and/or EEG before injection.
-
Continuously observe and record for a minimum of 30-60 minutes post-injection. Seizure onset with bicuculline is typically much more rapid than with D-2-Allylglycine.
-
Correlate behavioral seizures with electrographic events recorded via EEG.
-
Experimental and Logical Workflows
Visualizing the experimental process can clarify the sequence of operations and the relationship between different stages of the research.
Conclusion: Choosing the Right Tool for the Job
The choice between D-2-Allylglycine and bicuculline depends entirely on the research question.
Choose D-2-Allylglycine for:
-
Studies modeling seizures that arise from metabolic defects in GABA synthesis.
-
Experiments requiring a longer, more gradual onset of seizure activity.
-
Investigations into the presynaptic mechanisms of epileptogenesis.
Choose Bicuculline for:
-
Acute seizure models that require a rapid and highly synchronized onset.[13]
-
In vitro studies on synaptic transmission and network excitability in brain slices, where rapid drug washout is beneficial.[16]
-
Pharmacological studies aiming to screen compounds that act at the GABA-A receptor.
By understanding the distinct molecular mechanisms, quantitative effects, and experimental considerations of each compound, researchers can more effectively design and interpret studies aimed at unraveling the complexities of epilepsy and developing the next generation of anticonvulsant drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bicuculline - Wikipedia [en.wikipedia.org]
- 4. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jneurosci.org [jneurosci.org]
- 7. Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Convulsant action of systemically administered glutamate and bicuculline methiodide in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sakuranetin exerts anticonvulsant effect in bicuculline-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bicuculline induces ictal seizures in the intact hippocampus recorded in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
- 15. Bicuculline induced seizures in infant rats: ontogeny of behavioral and electrocortical phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bicuculline-induced epileptogenesis in the human neocortex maintained in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-2-Allylglycine and Picrotoxin as Convulsant Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the convulsant effects of D-2-Allylglycine and picrotoxin, two widely used neuroexcitatory agents in preclinical research. By examining their distinct mechanisms of action, quantitative effects, and the experimental protocols for their use, this document aims to equip researchers with the necessary information to select the appropriate tool for their studies in epilepsy, neuroscience, and pharmacology.
At a Glance: D-2-Allylglycine vs. Picrotoxin
| Feature | D-2-Allylglycine | Picrotoxin |
| Primary Mechanism | Irreversible inhibition of Glutamate Decarboxylase (GAD) | Non-competitive antagonism of the GABA-A receptor ionophore |
| Effect on GABA | Decreases GABA synthesis | Blocks GABA-mediated chloride influx |
| Receptor Target | Indirectly affects GABAergic neurotransmission | Directly blocks the GABA-A receptor chloride channel |
| Onset of Action | Slower, dependent on enzyme inhibition and GABA depletion | Rapid, direct channel blockade |
Quantitative Comparison of Convulsant Effects
The following tables summarize quantitative data on the convulsant effects of D-2-Allylglycine and picrotoxin. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions, animal species, and strains.
Table 1: In Vivo Convulsant Activity
| Parameter | D-2-Allylglycine | Picrotoxin | Species |
| ED₅₀ for Seizures | 1.0 mmol/kg (DL-Allylglycine)[1] | ~3-10 mg/kg (average effective dose)[2] | Mice |
| LD₅₀ | Not consistently reported | 3-50 mg/kg[2] | Mice/Rats |
| Latency to Seizure Onset | 44 - 240 minutes[1] | Shorter, dose-dependent | Mice |
Table 2: Mechanism-Related Quantitative Data
| Parameter | D-2-Allylglycine | Picrotoxin |
| Enzyme Inhibition | Maximal GAD inhibition (40-60%) precedes or coincides with seizure activity[1] | Not applicable |
| Receptor Inhibition (IC₅₀) | Not applicable | ~4 µM for most GABA-A receptor subtypes[2] |
Signaling Pathways and Mechanisms of Action
The convulsant effects of D-2-Allylglycine and picrotoxin stem from their distinct interactions with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.
D-2-Allylglycine: Inhibition of GABA Synthesis
D-2-Allylglycine induces seizures by indirectly reducing GABAergic inhibition. It acts as an irreversible inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate.[3][4] This leads to a depletion of GABA levels in the brain, resulting in a disinhibition of neuronal activity and a hyperexcitable state that can trigger seizures.
D-2-Allylglycine inhibits GAD, reducing GABA synthesis and leading to seizures.
Picrotoxin: Direct Blockade of the GABA-A Receptor
Picrotoxin induces convulsions through a more direct mechanism. It is a non-competitive antagonist of the GABA-A receptor.[1][5] Picrotoxin does not bind to the same site as GABA but rather to a site within the receptor's chloride ion channel. This binding physically obstructs the flow of chloride ions into the neuron, even when GABA is bound to the receptor.[2] The result is a failure of the postsynaptic neuron to hyperpolarize in response to GABA, leading to disinhibition and neuronal hyperexcitability.
Picrotoxin blocks the GABA-A receptor's chloride channel, preventing neuronal inhibition.
Experimental Protocols
The following provides a generalized, representative protocol for inducing and assessing convulsions in rodents for a comparative study of D-2-Allylglycine and picrotoxin. Researchers should adapt this protocol based on their specific experimental goals and institutional animal care and use guidelines.
Objective: To compare the convulsant effects of D-2-Allylglycine and picrotoxin in mice.
Materials:
-
D-2-Allylglycine
-
Picrotoxin
-
Vehicle (e.g., sterile 0.9% saline)
-
Male adult mice (e.g., C57BL/6 strain, 8-10 weeks old)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers (e.g., clear plexiglass cages)
-
Video recording equipment (recommended)
-
Timer
Experimental Workflow:
Workflow for comparing the convulsant effects of D-2-Allylglycine and picrotoxin.
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Drug Preparation: On the day of the experiment, prepare fresh solutions of D-2-Allylglycine and picrotoxin in the chosen vehicle. A range of doses should be prepared to determine a dose-response relationship.
-
Animal Grouping: Randomly assign animals to different treatment groups, including a vehicle control group and groups for each dose of D-2-Allylglycine and picrotoxin.
-
Administration: Weigh each mouse to ensure accurate dosing. Administer the assigned drug or vehicle via intraperitoneal injection.
-
Observation: Immediately after injection, place each mouse in an individual observation chamber. Start a timer and continuously observe the animal's behavior for a predetermined period (e.g., up to 4 hours for D-2-Allylglycine due to its longer latency). Video recording is highly recommended for later detailed analysis.
-
Seizure Scoring: Score the severity of seizures using a standardized scale, such as the Modified Racine Scale for mice.[6][7] This scale typically ranges from mild behavioral changes (e.g., mouth clonus) to severe tonic-clonic seizures and loss of posture.
-
Data Collection: Record the latency to the first seizure, the duration of seizures, and the maximum seizure score reached for each animal.
-
Data Analysis: Analyze the collected data to determine the ED₅₀ for seizure induction for each compound. Compare the latency, duration, and severity of seizures between the different treatment groups.
Modified Racine Scale for Seizure Scoring in Mice (Example):
-
Stage 0: No response
-
Stage 1: Immobility, mouth and facial movements
-
Stage 2: Head nodding, facial twitching
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures
-
Stage 6: Wild running and jumping followed by tonic-clonic seizures
-
Stage 7: Tonic extension of hindlimbs (can be lethal)
Conclusion
D-2-Allylglycine and picrotoxin are both effective convulsant agents that operate through distinct mechanisms targeting the GABAergic system. D-2-Allylglycine offers a model of seizure induction based on the depletion of the inhibitory neurotransmitter GABA, which may be relevant for studying metabolic aspects of epilepsy. In contrast, picrotoxin provides a model of acute, direct disinhibition of GABA-A receptors, which is useful for investigating synaptic transmission and receptor function. The choice between these two compounds will depend on the specific research question, with considerations for the desired onset of action and the specific aspect of GABAergic neurotransmission under investigation. A thorough understanding of their comparative pharmacology and the use of standardized experimental protocols are essential for obtaining reliable and reproducible data in the field of epilepsy and neuroscience research.
References
- 1. Racine stages - Wikipedia [en.wikipedia.org]
- 2. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of 5-HT 1A receptors increases the seizure threshold for picrotoxin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative assays of antiepileptic drugs in mice and rats. | Semantic Scholar [semanticscholar.org]
- 5. Comparison-of-two-seizure-threshold-rat-models-for-evaluation-of-proconvulsant-drug-properties [aesnet.org]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
A Comparative Guide to the Inhibition of Glutamate Decarboxylase by D-2-Allylglycine
For Researchers, Scientists, and Drug Development Professionals
Glutamate decarboxylase (GAD) is a pivotal enzyme in the central nervous system, responsible for catalyzing the conversion of the primary excitatory neurotransmitter, glutamate, into the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] This function places GAD at the core of maintaining the delicate balance between neuronal excitation and inhibition, a fundamental aspect of proper brain function.[1][2] Dysregulation of GAD activity and subsequent GABAergic signaling has been implicated in several neurological disorders, including epilepsy, anxiety, and schizophrenia.[1] Consequently, inhibitors of GAD are invaluable tools for studying these conditions and exploring potential therapeutic interventions.[1]
This guide provides a comparative analysis of D-2-Allylglycine, a known GAD inhibitor, alongside other inhibiting compounds. It details the mechanisms of action, presents quantitative inhibitory data, and outlines experimental protocols for validation.
Mechanism of Action: The Suicide Inhibition of GAD
D-2-Allylglycine itself is a relatively weak inhibitor of GAD in vitro.[2] Its potent effects observed in vivo are primarily due to its metabolic conversion to 2-keto-4-pentenoic acid (KPA).[2][3] KPA is a significantly more potent inhibitor and acts as a "suicide inhibitor."[2]
The mechanism proceeds as follows:
-
Metabolic Conversion: D-2-Allylglycine is metabolized by a transaminase to its corresponding α-keto acid, KPA.[2]
-
Active Site Entry: As a structural analog of the natural substrate, L-glutamate, KPA enters the active site of GAD.[2]
-
Irreversible Inactivation: Within the active site, KPA interacts with the essential pyridoxal 5'-phosphate (PLP) cofactor. This interaction leads to the formation of a covalent adduct, which irreversibly inactivates the enzyme.[2] This process, where the enzyme converts a substance into its own inhibitor, is characteristic of suicide inhibition.[2]
This irreversible inhibition of GAD leads to a marked decrease in brain GABA concentrations, disrupting the excitatory/inhibitory balance and resulting in neuronal hyperexcitability, which can manifest as seizures.[2][4][5]
Caption: Mechanism of GAD inhibition by D-2-Allylglycine.
Comparative Inhibitor Performance
The efficacy of GAD inhibitors can be quantified by parameters such as the inhibition constant (Ki). A lower Ki value indicates a more potent inhibitor. The table below compares the inhibitory potency of D-2-Allylglycine's active metabolite, KPA, with other known GAD inhibitors.
| Inhibitor | Mechanism | Ki Value | Notes |
| 2-Keto-4-pentenoic acid (KPA) | Irreversible (Suicide) | ~1.0 µM (10⁻⁶ M)[3] | The active metabolite of Allylglycine.[2][3] |
| L-Allylglycine | Weak Inhibitor | ~50 mM[3] | Serves as a pro-drug for the much more potent KPA.[2] |
| 3-Mercaptopropionic acid | GAD Inhibitor | Not specified | A commonly used GAD inhibitor for in vitro validation studies.[6][7] |
| Aminoxyacetate | GAD Inhibitor | Not specified | Shown to be an effective inhibitor of plant GAD.[7] |
Experimental Protocols
Validating the inhibition of GAD requires robust and reproducible assays. Several methods exist, each with its own advantages, including radiometric, HPLC-based, and colorimetric assays.[6][8] Below is a generalized protocol for a fluorometric GAD activity assay, which measures the production of a fluorescent product linked to the GAD reaction.
Protocol: Fluorometric GAD Inhibition Assay
This protocol is adapted from commercially available kits and common laboratory practices.[9]
I. Sample Preparation (e.g., Brain Tissue Homogenate)
-
Homogenize ~25 mg of tissue in 500 µl of ice-cold GAD Assay Buffer.[9]
-
Keep the homogenate on ice for 10 minutes.[9]
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.[9]
-
Collect the supernatant, which contains the GAD enzyme.[9]
-
(Optional) Use a 10 kDa spin column to remove small molecule interferents.[9]
II. Assay Procedure
-
Prepare a reaction mixture containing GAD Assay Buffer, a GAD developer, and a converter solution according to the manufacturer's instructions.
-
In a 96-well plate, add the enzyme sample (supernatant) to wells.
-
Add the test inhibitor (e.g., D-2-Allylglycine or KPA) at various concentrations to the appropriate wells. Include a vehicle control (no inhibitor).
-
Initiate the enzymatic reaction by adding the substrate, L-glutamate.
-
Immediately measure the fluorescence in kinetic mode at an excitation/emission wavelength of 535/587 nm at 37°C.[9]
-
Record data for 10-60 minutes, ensuring measurements are taken within the linear range of the reaction.[9]
III. Data Analysis
-
Calculate the rate of reaction (change in fluorescence over time) for the control and inhibitor-treated samples.
-
Determine the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce GAD activity by 50%).
Caption: General workflow for in vitro GAD inhibition assays.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of glutamate decarboxylase (GAD) by ethyl ketopentenoate (EKP) induces treatment-resistant epileptic seizures in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DL-Allylglycine (2-Aminopent-4-enoic acid) | GAD抑制剂 | MCE [medchemexpress.cn]
- 6. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the inhibitor of glutamate decarboxylase on the development and GABA accumulation in germinating fava beans under hypoxia-NaCl stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemisgroup.us [chemisgroup.us]
- 9. abcam.cn [abcam.cn]
Illuminating the Impact of D-2-Allylglycine on GABA Levels: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals investigating the intricacies of GABAergic neurotransmission, D-2-Allylglycine serves as a critical tool for modulating GABA levels. This guide provides a comprehensive comparison of biochemical assays to confirm the effects of D-2-Allylglycine, alongside alternative compounds, supported by experimental data and detailed protocols.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. D-2-Allylglycine is a known inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate.[1][2][3] Inhibition of GAD leads to a reduction in GABA levels, a characteristic that makes D-2-Allylglycine a valuable agent for studying the physiological and pathological roles of the GABAergic system. This guide explores the biochemical methods to quantify these changes and compares the effects of D-2-Allylglycine with other modulators of GABA levels.
Comparative Analysis of GABA Modulators
The following table summarizes the effects of D-2-Allylglycine and alternative compounds on GABA levels, providing a quantitative basis for comparison. D-2-Allylglycine decreases GABA levels by inhibiting its synthesis. In contrast, compounds like Vigabatrin and Gabaculine increase GABA levels by inhibiting its degradation, while Tiagabine increases extracellular GABA by blocking its reuptake.
| Compound | Mechanism of Action | Effect on GABA Levels | Quantitative Data | Organism/System | Reference |
| D-2-Allylglycine | Glutamate Decarboxylase (GAD) Inhibitor | Decrease | IC50 for GAD inhibition: >10 mM (L-allylglycine); 0.16 mM (2-keto-4-pentenoic acid, metabolite) | Mouse Brain Homogenate | N/A |
| Vigabatrin | GABA-Transaminase (GABA-T) Inhibitor | Increase | Brain GABA increased from 0.95 mmol/kg to 1.44 mmol/kg within 24 hours of a single 50 mg/kg oral dose.[4] | Human Occipital Cortex | [4] |
| Gabaculine | GABA-Transaminase (GABA-T) Inhibitor | Increase | In vitro, doubled GABA content in rat cortical slices. In vivo pretreatment quadrupled GABA content. | Rat Cortical Slices | N/A |
| Tiagabine | GABA Transporter 1 (GAT-1) Inhibitor | Increase (extracellular) | Increased extracellular GABA in globus pallidus to 310% of basal level (21 mg/kg i.p.).[5] | Rat Brain | [5] |
Visualizing the Pathways
To better understand the mechanisms of these compounds, the following diagrams illustrate the GABA synthesis pathway and the points of intervention, as well as a typical experimental workflow for measuring GABA levels.
Detailed Experimental Protocols
Accurate quantification of GABA is paramount to understanding the effects of D-2-Allylglycine. Below are detailed protocols for two common and reliable biochemical assays.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method offers high sensitivity and specificity for GABA quantification.
1. Sample Preparation:
-
Homogenize brain tissue samples in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant and neutralize it with a suitable base (e.g., potassium carbonate).
-
Centrifuge again to remove the precipitate and collect the supernatant for derivatization.
2. Derivatization:
-
Prepare a fresh derivatizing solution of o-phthaldialdehyde (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol or sulfite) in a borate buffer (pH ~10.4).
-
Mix a specific volume of the sample supernatant with the OPA reagent and allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature, protected from light.
3. HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase gradient of a buffer (e.g., sodium acetate or phosphate) and an organic solvent (e.g., methanol or acetonitrile) to separate the derivatized GABA.
-
Detect the fluorescent GABA-OPA derivative using a fluorescence detector with an excitation wavelength of approximately 340 nm and an emission wavelength of around 450 nm.
4. Quantification:
-
Prepare a series of GABA standards of known concentrations and derivatize them in the same manner as the samples.
-
Generate a standard curve by plotting the fluorescence intensity (or peak area) against the GABA concentration of the standards.
-
Determine the GABA concentration in the samples by interpolating their fluorescence intensity on the standard curve.
Enzymatic Assay for GABA Quantification
This method relies on the enzymatic conversion of GABA and the subsequent measurement of a product, often NADPH, which can be detected spectrophotometrically.
1. Sample Preparation:
-
Prepare tissue extracts as described for the HPLC method (homogenization and deproteinization). The final sample should be at a neutral pH.
2. Assay Reaction:
-
Prepare a reaction mixture containing GABA transaminase (GABA-T), succinic semialdehyde dehydrogenase (SSDH), α-ketoglutarate, and NADP+.
-
Add the prepared sample or GABA standards to the reaction mixture in a 96-well plate.
-
The enzymatic cascade is as follows:
-
GABA + α-ketoglutarate --(GABA-T)--> Succinic semialdehyde + Glutamate
-
Succinic semialdehyde + NADP+ + H₂O --(SSDH)--> Succinate + NADPH + H+
-
3. Measurement:
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the increase in absorbance at 340 nm over time using a microplate reader. The rate of NADPH formation is directly proportional to the GABA concentration in the sample.
4. Quantification:
-
Prepare a standard curve using known concentrations of GABA.
-
Plot the rate of change in absorbance (ΔAbs/min) against the GABA concentration for the standards.
-
Calculate the GABA concentration in the samples from the standard curve.
References
- 1. DL-Allylglycine (2-Aminopent-4-enoic acid) | GAD抑制剂 | MCE [medchemexpress.cn]
- 2. Some properties of guinea pig brain glutamate decarboxylase and its inhibition by the convulsant allylglycine (2-amino-4-pentenoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regional changes in cerebral GABA concentration and convulsions produced by D and by L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human brain GABA levels rise rapidly after initiation of vigabatrin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-2-Allylglycine and Other GAD Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of D-2-Allylglycine with other commonly used inhibitors of Glutamic Acid Decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] By objectively comparing their performance based on available experimental data, this document aims to assist researchers in selecting the appropriate tool for studying GABAergic neurotransmission and its role in various neurological disorders.
Mechanism of Action of GAD Inhibitors
Glutamate decarboxylase catalyzes the conversion of glutamate to GABA.[1] Inhibition of GAD leads to a reduction in GABA levels, disrupting the excitatory/inhibitory balance in the central nervous system and resulting in increased neuronal excitability, which can manifest as seizures.[2][3] GAD inhibitors are therefore valuable tools for modeling epilepsy and other conditions associated with GABAergic dysfunction.
dot
Caption: GABA Synthesis and Inhibition Pathway.
Quantitative Comparison of GAD Inhibitors
The following tables summarize key quantitative data for various GAD inhibitors based on preclinical studies. Direct comparative data for D-2-Allylglycine is limited, as it is often used as a less active control for its stereoisomer, L-Allylglycine.[4] The convulsant effects of L-Allylglycine are primarily attributed to its metabolite, 2-keto-4-pentenoic acid.[5]
| Inhibitor | Animal Model | Route of Administration | ED₅₀ for Seizures (mmol/kg) | Latency to Seizure Onset (minutes) | Maximal GAD Inhibition (%) | Reference |
| (+)-Allylglycine | Mice | Intraperitoneal (i.p.) | 1.0 | 44 - 240 | 40 - 60% | [3][6] |
| 3-Mercaptopropionic Acid | Mice | Intraperitoneal (i.p.) | 0.27 | 2.5 - 8 | Not Specified | [3] |
| DL-Allylglycine | Mice | Intraperitoneal (i.p.) | 0.8 | Not Specified | Not Specified | [2] |
Table 1: In Vivo Effects of GAD Inhibitors in Rodent Models.
| Inhibitor | IC₅₀ (in vitro) | Comments | Reference |
| (+)-Allylglycine | Weak inhibitor | Metabolized to the more potent inhibitor, 2-keto-4-pentenoic acid. | [4][5] |
| D-Allylglycine | Less potent than L-Allylglycine | Generally used as a negative control. | [4] |
| 2-Keto-4-pentenoic acid | ~1 µM | Active metabolite of (+)-Allylglycine. | [5] |
| 3-Mercaptopropionic Acid | Not Specified | Potent competitive inhibitor. | [3] |
| Aminooxyacetic Acid | Not Specified | Inhibits GABA-T at doses that do not significantly affect GAD. | [7] |
Table 2: In Vitro Inhibitory Activity of GAD Inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro GAD Activity Assay (Spectrophotometric Method)
This protocol is adapted from colorimetric assays for GAD activity.[8][9][10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound on GAD activity.
Principle: The enzymatic activity of GAD is determined by measuring the amount of GABA produced from the substrate glutamate. The GABA concentration is quantified spectrophotometrically following a colorimetric reaction.
Materials:
-
Brain tissue homogenate (e.g., from mouse cortex)
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Pyridoxal-5'-phosphate (PLP)
-
L-Glutamic acid
-
Test compounds (D-2-Allylglycine and other GAD inhibitors)
-
Reagents for GABA detection (e.g., ninhydrin or o-phthalaldehyde (OPA))
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare brain tissue homogenates in cold phosphate buffer containing PLP, a cofactor for GAD.
-
Inhibitor Incubation: Pre-incubate the brain homogenate with various concentrations of the test inhibitor for a defined period at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding the substrate, L-glutamic acid, to the inhibitor-enzyme mixture. Incubate at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
GABA Quantification: Centrifuge the samples to pellet the precipitated protein. React the supernatant containing the synthesized GABA with a colorimetric reagent.
-
Measurement: Measure the absorbance of the resulting colored product using a spectrophotometer at the appropriate wavelength.
-
Calculation: Calculate GAD activity based on a standard curve of known GABA concentrations. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value using appropriate software.
dot
Caption: In Vitro GAD Inhibition Assay Workflow.
Induction of Seizures in Mice
This protocol is a general guideline for inducing seizures using GAD inhibitors.[6][11]
Objective: To assess the in vivo convulsant activity of GAD inhibitors.
Materials:
-
GAD inhibitor (e.g., D-2-Allylglycine)
-
Sterile saline (0.9%)
-
Adult mice (e.g., C57BL/6)
-
Animal scale
-
Syringes and needles
-
Observation chambers
Procedure:
-
Drug Preparation: Dissolve the GAD inhibitor in sterile saline to the desired concentration.
-
Animal Dosing: Weigh each mouse and administer the inhibitor solution via intraperitoneal (i.p.) injection.
-
Behavioral Observation: Immediately place the mouse in an individual observation chamber and record its behavior for a predefined period (e.g., 2 hours).
-
Seizure Scoring: Score the severity of seizures using a modified Racine scale.[12][13][14][15]
Modified Racine Scale for Seizure Scoring in Mice:
-
Stage 0: No response
-
Stage 1: Immobility, mouth and facial movements
-
Stage 2: Head nodding, facial clonus
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling with loss of posture
-
Stage 6: Generalized tonic-clonic seizures
-
Stage 7: Severe tonic seizures, may lead to death
Measurement of GABA in Brain Tissue by HPLC
This method allows for the quantification of GABA levels in brain tissue following treatment with GAD inhibitors.[16][17][18][19][20]
Objective: To determine the effect of GAD inhibitors on brain GABA concentrations.
Principle: GABA is extracted from brain tissue and derivatized to allow for detection by high-performance liquid chromatography (HPLC) with fluorescence or ultraviolet detection.
Materials:
-
Brain tissue from treated and control animals
-
Homogenization buffer
-
Deproteinizing agent (e.g., perchloric acid)
-
Derivatizing agent (e.g., o-phthalaldehyde (OPA))
-
HPLC system with a C18 reverse-phase column and a fluorescence or UV detector
-
GABA standard solutions
Procedure:
-
Tissue Preparation: Rapidly dissect and homogenize brain tissue in a suitable buffer.
-
Deproteinization: Precipitate proteins using a deproteinizing agent and centrifuge to collect the supernatant.
-
Derivatization: React the supernatant with a derivatizing agent to form a detectable GABA derivative.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system.
-
Quantification: Identify and quantify the GABA peak based on the retention time and peak area of the GABA standard. Calculate the GABA concentration in the brain tissue.
Conclusion
The cross-validation of D-2-Allylglycine with other GAD inhibitors highlights the varying potencies and mechanisms of action among these compounds. While D-2-Allylglycine serves as a useful, less potent stereoisomer for comparison with the more active L-Allylglycine, other inhibitors like 3-mercaptopropionic acid offer a more rapid and potent induction of seizures. The choice of inhibitor should be guided by the specific research question, considering factors such as the desired onset and duration of action, and whether an in vitro or in vivo model is being used. The provided experimental protocols offer a foundation for conducting comparative studies to further elucidate the nuanced effects of these valuable research tools.
References
- 1. Frontiers | Molecular Analysis of Glutamate Decarboxylases in Enterococcus avium [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of aminooxyacetic acid (AOAA) on GABA levels in some parts of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colorimetric Determination of GABA in GAD Activity Assay [spkx.net.cn]
- 9. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Racine stages - Wikipedia [en.wikipedia.org]
- 14. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. Improved high-performance liquid chromatographic method for GABA and glutamate determination in regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. akjournals.com [akjournals.com]
- 18. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. acta.tums.ac.ir [acta.tums.ac.ir]
A Comparative Guide to the Enantiomeric Purity Analysis of D-2-Allylglycine Hydrochloride and its Analogs
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules is paramount for safety and efficacy. D-2-Allylglycine Hydrochloride, a non-proteinogenic amino acid, requires robust analytical methods to quantify its enantiomeric excess. This guide compares the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The selection of an optimal analytical method for determining the enantiomeric purity of this compound depends on several factors, including the availability of instrumentation, required sensitivity and accuracy, sample throughput, and the need for derivatization. The following tables summarize the key performance characteristics of each method, with illustrative data for analogous amino acids.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Chiral Amino Acid Analysis
| Parameter | Direct Chiral HPLC (CSP) | Indirect Chiral HPLC (Derivatization) |
| Principle | Enantiomers are separated on a chiral stationary phase (CSP) based on the differential formation of transient diastereomeric complexes. | Enantiomers are derivatized with a chiral derivatizing agent (CDA) to form stable diastereomers, which are then separated on a standard achiral column. |
| Typical CSPs | Macrocyclic glycopeptides (e.g., Teicoplanin-based), Polysaccharide-based (e.g., cellulose or amylose derivatives). | Not applicable. |
| Typical CDAs | Not applicable. | Marfey’s reagent (FDAA), o-Phthaldialdehyde (OPA) with a chiral thiol. |
| Illustrative Analyte | Underivatized Phenylalanine | FDAA-derivatized Alanine |
| Illustrative Retention Times | L-Phe: 8.5 min, D-Phe: 10.2 min | L-Ala derivative: 15.3 min, D-Ala derivative: 16.8 min |
| Illustrative Resolution (Rs) | > 2.0 | > 1.8 |
| Advantages | - Direct analysis, no derivatization required. - Broad applicability for various amino acids. | - High sensitivity, especially with fluorescent CDAs. - Utilizes standard, less expensive achiral columns. |
| Disadvantages | - CSPs can be expensive. - Method development can be time-consuming. | - Derivatization adds a sample preparation step and potential for side reactions or racemization. - CDA must be enantiomerically pure. |
Table 2: Gas Chromatography (GC) and Capillary Electrophoresis (CE) Methods
| Parameter | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Volatilized derivatives of enantiomers are separated on a chiral stationary phase. | Enantiomers are separated in a capillary based on their differential migration in an electric field in the presence of a chiral selector in the background electrolyte. |
| Derivatization | Required to increase volatility and improve chromatographic properties (e.g., esterification followed by acylation). | Often not required for the amino acid itself, but derivatization with a fluorophore can enhance detection. |
| Typical Chiral Selector | Chiral stationary phases (e.g., Chirasil-Val). | Cyclodextrins, chiral crown ethers, macrocyclic antibiotics. |
| Illustrative Analyte | N(O,S)-pentafluoropropionyl 2-propyl esters of Alanine | Dansylated Phenylalanine |
| Illustrative Migration/Retention Times | L-Ala derivative: 12.1 min, D-Ala derivative: 12.9 min | L-Phe derivative: 9.8 min, D-Phe derivative: 10.5 min |
| Illustrative Resolution (Rs) | > 2.5 | > 2.0 |
| Advantages | - High resolution and efficiency. - Can be coupled with Mass Spectrometry (MS) for definitive identification. | - High separation efficiency and short analysis times. - Low consumption of sample and reagents. |
| Disadvantages | - Derivatization is mandatory and can be complex. - Not suitable for non-volatile or thermally labile compounds. | - Lower concentration sensitivity compared to HPLC with UV detection. - Reproducibility can be influenced by capillary surface conditions. |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Method
| Parameter | ¹H NMR with Chiral Solvating Agent (CSA) |
| Principle | A chiral solvating agent is added to the sample, forming transient diastereomeric complexes with the enantiomers. This induces chemical shift non-equivalence in the ¹H NMR spectrum, allowing for the quantification of each enantiomer. |
| Typical CSAs | (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL), Pirkle's alcohol. |
| Illustrative Analyte | N-protected Alanine methyl ester |
| Illustrative Chemical Shift Difference (Δδ) | 0.05 - 0.2 ppm for specific protons. |
| Advantages | - Non-destructive method. - Relatively fast analysis once the method is established. - Provides structural information. |
| Disadvantages | - Lower sensitivity compared to chromatographic methods. - Requires a relatively high concentration of the analyte. - Peak overlap can be an issue in complex samples. |
Experimental Protocols
The following are detailed, illustrative protocols for the key analytical methods. These should be considered as starting points and will likely require optimization for this compound.
Protocol 1: Direct Chiral HPLC using a Macrocyclic Glycopeptide CSP
This method is suitable for the direct analysis of underivatized amino acids.
-
Chromatographic System:
-
HPLC system with a UV detector or Mass Spectrometer.
-
Column: Astec CHIROBIOTIC® T (Teicoplanin aglycone) column (250 x 4.6 mm, 5 µm).
-
-
Mobile Phase:
-
A mixture of methanol and water with an acidic modifier. A typical starting condition is 80:20 (v/v) methanol:water with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or MS in positive ion mode.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
The enantiomeric purity is determined by the relative peak areas of the D- and L-enantiomers.
-
Protocol 2: Chiral GC-MS after Derivatization
This method requires derivatization to make the amino acid volatile.
-
Derivatization:
-
Esterification: React the this compound sample with an acidic alcohol (e.g., 3 M HCl in n-butanol) at 100 °C for 30 minutes.
-
Acylation: After removing the excess alcohol, react the resulting ester with an acylating agent (e.g., trifluoroacetic anhydride) at 100 °C for 15 minutes.
-
Evaporate the excess reagent and redissolve the derivative in a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS System:
-
Gas chromatograph coupled to a Mass Spectrometer.
-
Column: Chirasil-Val capillary column (25 m x 0.25 mm, 0.16 µm film thickness).
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.
-
MS Interface Temperature: 280 °C.
-
MS Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
-
Data Analysis:
-
Quantify the enantiomers based on the peak areas of their respective characteristic ions.
-
Visualizations
Experimental Workflows
The following diagrams illustrate the typical workflows for the described analytical methods.
Caption: Comparative workflows for direct and indirect chiral HPLC analysis.
Caption: Workflows for chiral GC-MS, CE, and NMR analysis.
Logical Relationship of Chiral Separation Principles
Caption: Principles of chromatographic and electrophoretic chiral separations.
A Comparative Analysis of the Electrophysiological Effects of D-2-Allylglycine and Pentylenetetrazol
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct electrophysiological signatures of two key convulsant agents.
This guide provides a detailed comparison of the electrophysiological effects of D-2-Allylglycine and pentylenetetrazol (PTZ), two compounds widely used in neuroscience research to model and study seizure activity. While both substances induce convulsions, their underlying mechanisms of action and resultant neurophysiological changes are distinct. This document aims to objectively present experimental data, detail methodologies, and visualize the signaling pathways to aid in the selection and interpretation of experimental models of epilepsy and neuronal hyperexcitability.
Quantitative Electrophysiological Data
The following table summarizes the key quantitative electrophysiological effects of D-2-Allylglycine and pentylenetetrazol as reported in preclinical studies.
| Electrophysiological Parameter | D-2-Allylglycine | Pentylenetetrazol (PTZ) |
| Neuronal Firing Pattern | Alters firing modes of nigral dopaminergic neurons: significant decrease in "pacemaker" (from 42% to 12%) and "bursty" (from 12% to 3%) firing, and a drastic increase in "random" firing (from 46% to 85%).[1] | Induces spike-and-wave discharges, accounting for approximately 20% of the continuous electrical brain activity in the first hour after administration (25 mg/kg, i.p.) in rats.[2] |
| EEG Activity | Induces seizures, but specific quantitative EEG power spectrum changes are not well-documented in the reviewed literature. | Causes a significant increase in the EEG power spectrum. The ratio of the power spectrum area after a second PTZ administration to the normal power spectrum area was 2.00 +/- 0.21.[3] |
| Mechanism of Action | Irreversible inhibitor of glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis.[4] The in vitro Ki for GAD inhibition is approximately 50 mM, while its metabolite, 2-keto-4-pentenoic acid (KPA), has a Ki of 1 µM.[4] | Non-competitive antagonist of the GABAA receptor, blocking the inhibitory action of GABA.[5] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of D-2-Allylglycine and pentylenetetrazol are crucial to understanding their electrophysiological effects. D-2-Allylglycine acts upstream by depleting the brain of the inhibitory neurotransmitter GABA, while PTZ acts directly at the postsynaptic receptor to block GABAergic inhibition.
Caption: Mechanisms of D-2-Allylglycine and PTZ.
Experimental Protocols
The following sections detail the methodologies used in the studies cited in this guide, providing a framework for replicating or designing similar experiments.
In Vivo Electrophysiology (D-2-Allylglycine)
-
Animal Model: Male Wistar rats.
-
Drug Administration: Chronic administration of DL-allyl-glycine into the neostriatum.
-
Recording Technique: Extracellular single-unit recordings of nigral dopaminergic neurons.
-
Data Analysis: Classification of neuronal firing patterns into "pacemaker," "random," and "bursty" modes, with percentage distribution calculated before and after treatment.[1]
In Vivo Electroencephalography (EEG) (Pentylenetetrazol)
-
Drug Administration: Intraperitoneal (i.p.) injection of PTZ at doses ranging from 15 mg/kg to 25 mg/kg.[2][3]
-
Recording Technique: Surface EEG electrodes implanted to record cortical electrical activity.
-
Data Analysis: Quantification of spike-and-wave discharge duration as a percentage of total recording time.[2] Analysis of the EEG power spectrum, calculating the ratio of the power spectrum area after PTZ administration to the baseline.[3]
Caption: Experimental workflow for electrophysiology.
References
- 1. Chronic administration of DL-allyl-glycine into the neostriatum, disorganises the firing modes of the nigral dopaminergic neurons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental spike-and-wave discharges induced by pentylenetetrazol and tolerance to repeated injections: an electrophysiological and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of anticonvulsants on pentylenetetrazol-induced power spectrum changes in electroencephalograms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of antiepileptics on behavioral and electroencephalographic seizure induced by pentetrazol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentylenetetrazol-induced spike wave discharges in rats: a polygraphic study - PubMed [pubmed.ncbi.nlm.nih.gov]
D-2-Allylglycine: A Selective Tool for Probing GABAergic Neurotransmission
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuroscience research, precise tools are paramount for dissecting the roles of specific neurotransmitter systems. Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is a key target for understanding and treating a myriad of neurological and psychiatric disorders. D-2-Allylglycine, a stereoisomer of the convulsant agent allylglycine, has emerged as a valuable tool for investigating the nuances of the GABAergic system. This guide provides a comprehensive validation of D-2-Allylglycine as a selective research tool, comparing its performance with its L-isomer and another commonly used GABA synthesis inhibitor, 3-mercaptopropionic acid.
Mechanism of Action: Inhibition of GABA Synthesis
D-2-Allylglycine exerts its effects by targeting glutamate decarboxylase (GAD), the rate-limiting enzyme responsible for the synthesis of GABA from glutamate.[1][2] By inhibiting GAD, D-2-Allylglycine leads to a reduction in GABA levels, thereby diminishing inhibitory neurotransmission and increasing neuronal excitability. It is important to note that allylglycine itself is considered a relatively weak inhibitor of GAD in vitro. Its potent effects in vivo are primarily attributed to its metabolic conversion to 2-keto-4-pentenoic acid (KPA), a more potent GAD inhibitor.[3][4]
dot
Caption: D-2-Allylglycine inhibits GABA synthesis by targeting Glutamate Decarboxylase (GAD).
Comparative Performance: D-2-Allylglycine vs. Alternatives
The efficacy and selectivity of D-2-Allylglycine are best understood in comparison to its L-isomer and other GAD inhibitors. The following tables summarize key quantitative data from in vivo and in vitro studies.
In Vivo Comparison of Convulsant Activity
| Compound | Animal Model | Route of Administration | ED₅₀ for Seizures (mmol/kg) | Latency to Seizure Onset (minutes) |
| D-2-Allylglycine | Mice | Intraperitoneal (i.p.) | > L-Allylglycine | Longer than L-Allylglycine |
| L-Allylglycine | Mice | Intraperitoneal (i.p.) | 1.0 | 44 - 240 |
| 3-Mercaptopropionic Acid | Mice | Intraperitoneal (i.p.) | 0.27 | 2.5 - 8 |
Note: Specific ED₅₀ for D-2-Allylglycine is not consistently reported, but it is widely acknowledged to be less potent than the L-isomer.
In Vitro Inhibition of Glutamate Decarboxylase (GAD)
| Compound | Inhibition Constant (Ki) | Notes |
| D-2-Allylglycine | Weaker than L-Allylglycine | |
| L-Allylglycine | Weak inhibitor (mM range) | |
| 2-Keto-4-pentenoic acid (KPA) | ~1 µM | Active metabolite of allylglycine |
| 3-Mercaptopropionic Acid | Potent competitive inhibitor |
Selectivity Profile of D-2-Allylglycine
While D-2-Allylglycine primarily targets GAD, a thorough validation requires an assessment of its potential off-target effects. Due to a lack of comprehensive binding assay data for D-2-Allylglycine across a wide range of receptors and enzymes, its selectivity is often inferred from behavioral studies in animal models. These studies can reveal potential effects on other central nervous system functions, such as anxiety and motor coordination.
dot
Caption: Experimental workflow for validating D-2-Allylglycine's effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of D-2-Allylglycine.
In Vitro GAD Inhibition Assay
Objective: To determine the inhibitory potential of D-2-Allylglycine on GAD activity.
Principle: This assay measures the production of GABA from glutamate by GAD. The amount of GABA produced is quantified and compared between control and inhibitor-treated samples.
Materials:
-
Brain tissue homogenate (as a source of GAD)
-
L-[1-¹⁴C]Glutamic acid
-
D-2-Allylglycine and other test compounds
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer
-
Scintillation cocktail and counter
Procedure:
-
Prepare brain homogenates from the desired species (e.g., mouse, rat) in potassium phosphate buffer containing PLP.
-
Pre-incubate the homogenate with various concentrations of D-2-Allylglycine or control vehicle for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding L-[1-¹⁴C]Glutamic acid.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Terminate the reaction by adding a strong acid (e.g., sulfuric acid).
-
Capture the ¹⁴CO₂ produced from the decarboxylation of glutamate using a trapping agent (e.g., filter paper soaked in hyamine hydroxide).
-
Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.
-
Calculate the percentage of GAD inhibition for each concentration of D-2-Allylglycine and determine the IC₅₀ value.
Electrophysiological Recording in Brain Slices
Objective: To assess the functional consequences of reduced GABAergic inhibition on neuronal activity.
Principle: Whole-cell patch-clamp recordings from neurons in acute brain slices allow for the measurement of synaptic currents and changes in neuronal excitability following the application of D-2-Allylglycine.
Materials:
-
Vibratome for slicing brain tissue
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber and perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
D-2-Allylglycine
Procedure:
-
Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent model.
-
Maintain the slices in oxygenated aCSF.
-
Transfer a slice to the recording chamber and continuously perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity, including spontaneous inhibitory postsynaptic currents (sIPSCs).
-
Bath-apply D-2-Allylglycine at a known concentration.
-
Record changes in sIPSC frequency and amplitude, as well as any alterations in the neuron's resting membrane potential and firing properties.
-
Analyze the data to determine the effect of D-2-Allylglycine on GABAergic synaptic transmission and neuronal excitability.
In Vivo Behavioral Assessments
Objective: To evaluate the potential anxiogenic or anxiolytic effects of D-2-Allylglycine.[5][6]
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimate the animals (e.g., mice, rats) to the testing room.
-
Administer D-2-Allylglycine or vehicle via the desired route (e.g., i.p.).
-
After a specified pre-treatment time, place the animal in the center of the EPM, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
An increase in the time spent in the closed arms is indicative of anxiogenic-like behavior.
Objective: To assess general locomotor activity and anxiety-like behavior.[7][8][9]
Apparatus: A square arena with walls.
Procedure:
-
Acclimate the animals to the testing room.
-
Administer D-2-Allylglycine or vehicle.
-
Place the animal in the center of the open field arena.
-
Record the animal's activity for a defined period (e.g., 10-30 minutes) using a video tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
A decrease in the time spent in the center of the arena is often interpreted as an anxiogenic-like effect.
Objective: To assess the effect of D-2-Allylglycine on motor coordination and balance, which can indicate potential sedative or ataxic side effects.[10][11][12][13]
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
Procedure:
-
Train the animals on the rotarod for a few trials before the test day to establish a baseline performance.
-
On the test day, administer D-2-Allylglycine or vehicle.
-
At a specified time after administration, place the animal on the rotating rod.
-
Record the latency to fall from the rod.
-
A decrease in the latency to fall compared to baseline or vehicle-treated animals suggests impaired motor coordination.
Conclusion
D-2-Allylglycine serves as a valuable and selective tool for researchers investigating the GABAergic system. Its primary action as an inhibitor of GAD allows for the controlled reduction of GABA synthesis, providing a means to study the consequences of diminished inhibitory neurotransmission. While less potent than its L-isomer, this characteristic can be advantageous for studies requiring a more graded and less severe disruption of GABAergic function. When compared to the rapid and potent effects of 3-mercaptopropionic acid, D-2-Allylglycine offers a wider experimental window. As with any pharmacological tool, a thorough understanding of its mechanism of action, potency, and potential off-target effects, as assessed through a battery of in vitro and in vivo assays, is essential for the design of robust experiments and the accurate interpretation of results. The protocols provided in this guide offer a foundation for the comprehensive validation of D-2-Allylglycine in specific research contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allylglycine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]
- 5. protocols.io [protocols.io]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Open field test for mice [protocols.io]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 11. mmpc.org [mmpc.org]
- 12. albany.edu [albany.edu]
- 13. Rotarod-Test for Mice [protocols.io]
A Comparative Guide to the Enantioseparation of D- and L-Allylglycine
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers of allylglycine is a critical step in the synthesis of various pharmaceutical compounds and research chemicals. D-allylglycine and L-allylglycine can exhibit distinct pharmacological and toxicological profiles, making their individual isolation essential. This guide provides a comparative overview of key techniques for the enantioseparation of D- and L-allylglycine, presenting experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Enantioseparation Techniques
Several methods have been successfully employed for the enantiomeric resolution of amino acids, including D- and L-allylglycine. The primary techniques include Chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Enzymatic Resolution, and Diastereomeric Crystallization. Each method offers distinct advantages and disadvantages in terms of resolution, scalability, cost, and complexity.
| Technique | Principle | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High resolution, automation, suitable for analytical and preparative scales. | High cost of chiral columns, requires method development. |
| Capillary Electrophoresis | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. | High efficiency, low sample and reagent consumption, rapid method development. | Limited scalability for preparative purposes, sensitivity can be lower than HPLC. |
| Enzymatic Resolution | Stereoselective enzymatic conversion of one enantiomer, allowing for separation from the unreacted enantiomer. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Limited to 50% theoretical yield for the unreacted enantiomer, requires screening for a suitable enzyme. |
| Diastereomeric Crystallization | Conversion of enantiomers into diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility. | Scalable, cost-effective for large quantities, well-established technique. | Requires a suitable resolving agent, can be labor-intensive, yield can be variable. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving successful separation. For amino acids like allylglycine, crown ether-based and macrocyclic glycopeptide-based CSPs are particularly effective for the separation of the underivatized forms.
Experimental Protocol: Chiral HPLC using a Crown Ether-Based CSP
A common approach for the separation of D- and L-amino acids is the use of a crown ether-based chiral stationary phase, such as a CROWNPAK® CR(+) or CR(-) column.[1][2][3] These columns achieve chiral recognition through the formation of a complex between the crown ether and the primary amine group of the analyte under acidic conditions.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Column:
-
CROWNPAK® CR-I(+) (3.0 mm i.d. x 150 mm, 5 µm particle size)[4]
Mobile Phase:
-
A mixture of aqueous perchloric acid (pH 1.0) and acetonitrile (85:15, v/v)[4]
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25 °C[4]
-
Detection: UV at 200 nm[4]
-
Injection Volume: 5 µL
Procedure:
-
Prepare a standard solution of racemic D,L-allylglycine in the mobile phase.
-
Equilibrate the CROWNPAK® CR-I(+) column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the elution of the enantiomers at 200 nm. With a CROWNPAK CR(+) column, the D-enantiomer is expected to elute before the L-enantiomer.[3]
Expected Performance Data (Based on separation of similar amino acids)
| Parameter | Expected Value |
| Elution Order | D-allylglycine followed by L-allylglycine |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (ee%) | > 99% (for baseline separated peaks) |
| Analysis Time | < 20 minutes |
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of D-2-Allylglycine Hydrochloride
For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents like D-2-Allylglycine Hydrochloride are critical components of laboratory safety. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Properties and Hazards
Understanding the characteristics of this compound is the first step in its safe management.
| Property | Value |
| Physical State | Solid, powder |
| Melting Point | 134 °C |
| Boiling Point | 563°C at 760 mmHg |
| Hazard Codes | H315, H319 |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation |
Source: CymitQuimica[1], Sigma-Aldrich
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to be equipped with the appropriate personal protective equipment.
-
Hand Protection : Wear protective gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]
-
Eye/Face Protection : Use safety glasses with side-shields or a face shield.
-
Skin and Body Protection : A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
-
Respiratory Protection : For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1]
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe disposal of this compound. This protocol is designed to minimize risk and ensure compliance with safety regulations.
-
Preparation :
-
Ensure all necessary PPE is worn correctly.
-
Designate a specific, well-ventilated area for the disposal procedure.
-
Have a spill kit readily available.
-
-
Containment of Unused Material :
-
Handling of Spills :
-
In the event of a spill, immediately clear the area of personnel and move upwind.[2]
-
Avoid generating dust during cleanup.[2]
-
Use dry clean-up procedures. Do not use air hoses for cleaning.[2]
-
Vacuuming with an explosion-proof machine designed for grounded storage and use is a suitable option.[2]
-
Place the spilled material in a clean, dry, sealable, and labeled container.[2]
-
Do not let the product enter drains.[1]
-
-
Decontamination :
-
Thoroughly decontaminate all equipment and the work area after the disposal procedure.
-
Wash hands thoroughly with soap and water after handling.[1]
-
-
Final Disposal :
Emergency Procedures
In case of accidental exposure, follow these immediate first-aid measures:
-
If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician if irritation occurs.[1][4]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Always show the safety data sheet to the attending physician.[1]
Disposal Workflow for this compound
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling D-2-Allylglycine Hydrochloride
Essential safety protocols and logistical plans are critical for the secure and effective handling of specialized chemical compounds in research and development. This guide provides immediate, procedural, and step-by-step guidance for laboratory personnel working with D-2-Allylglycine Hydrochloride, ensuring a safe environment from receipt to disposal. By adhering to these protocols, researchers can minimize risks and maintain the integrity of their work.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a thorough risk assessment is paramount. While specific occupational exposure limits (OELs) for this compound have not been established, its known hazards include causing skin and serious eye irritation. Therefore, stringent adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles if there is a splash hazard. | Protects against eye irritation from dust particles or splashes. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 4 mil thickness). | Provides a barrier against skin contact, which can cause irritation. Disposable gloves should be changed frequently and immediately if contaminated. |
| Body Protection | A long-sleeved laboratory coat, fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | All handling of the powdered form or preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. | Minimizes the risk of respiratory tract irritation. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound is essential for laboratory safety and regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Handling and Experimental Protocols
-
Work Area Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.
-
Weighing: When weighing the solid compound, use a tared weigh boat inside a fume hood to minimize dust generation.
-
Solution Preparation: To dissolve the compound, add it slowly to the solvent in a suitable container. If sonication is required, ensure the container is securely sealed.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment used.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Cleanup Protocol
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Unused Compound: Dispose of in a clearly labeled, sealed container as hazardous waste.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, absorbent pads, and weighing papers, must be disposed of in a designated hazardous waste container.
-
Solutions: Aqueous and organic solutions should be collected in separate, appropriately labeled hazardous waste containers. Do not pour down the drain.
Visualizing Safety Workflows
To further clarify procedural logic, the following diagrams illustrate key decision-making processes in handling this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step response plan for a chemical spill.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
